molecular formula C74H99N15O26S B549806 Mini Gastrin I, human CAS No. 54405-27-5

Mini Gastrin I, human

Número de catálogo: B549806
Número CAS: 54405-27-5
Peso molecular: 1646.7 g/mol
Clave InChI: HRSUIUNCTPSRLR-SOLHVGTRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 22-34-Gastrin I (pig), 22-L-Leucine-, is a defined peptide fragment of the natural porcine gastrin hormone, provided for scientific research purposes. Gastrin is a linear peptide hormone produced in the pyloric antrum of the stomach and is a primary regulator of gastric acid secretion . Its biological activity is primarily mediated through the C-terminal region, which is critical for binding and activating the Cholecystokinin B (CCK B ) receptor on parietal cells and enterochromaffin-like (ECL) cells in the stomach . This peptide is a valuable tool for researchers investigating the physiological mechanisms and signaling pathways of the gastrin-CCK system. Upon binding to the CCK B receptor, gastrin initiates an intracellular signaling cascade involving phospholipase C, inositol trisphosphate, and diacylglycerol, leading to a rise in calcium and activation of protein kinase C . This ultimately stimulates the secretion of hydrochloric acid (HCl) by parietal cells, both directly and indirectly through the release of histamine from ECL cells . Studying such fragments helps elucidate receptor-ligand interactions and the specific sequence requirements for biological activity. The use of porcine-derived sequences also offers a model for comparative endocrinology studies. This product is strictly labeled "For Research Use Only." It is intended for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human use.

Propiedades

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C74H99N15O26S/c1-37(2)30-44(75)65(106)81-47(19-24-58(94)95)68(109)83-49(21-26-60(98)99)70(111)85-50(22-27-61(100)101)71(112)84-48(20-25-59(96)97)69(110)82-46(18-23-57(92)93)67(108)79-38(3)64(105)88-53(32-40-14-16-42(90)17-15-40)66(107)78-36-56(91)80-54(33-41-35-77-45-13-9-8-12-43(41)45)73(114)86-51(28-29-116-4)72(113)89-55(34-62(102)103)74(115)87-52(63(76)104)31-39-10-6-5-7-11-39/h5-17,35,37-38,44,46-55,77,90H,18-34,36,75H2,1-4H3,(H2,76,104)(H,78,107)(H,79,108)(H,80,91)(H,81,106)(H,82,110)(H,83,109)(H,84,112)(H,85,111)(H,86,114)(H,87,115)(H,88,105)(H,89,113)(H,92,93)(H,94,95)(H,96,97)(H,98,99)(H,100,101)(H,102,103)/t38-,44-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSUIUNCTPSRLR-SOLHVGTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H99N15O26S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1646.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54405-27-5
Record name 22-34-Gastrin I (pig), 22-l-leucine-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054405275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 22-34-Gastrin I (pig), 22-l-leucine-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.757
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Function of Human Mini Gastrin I: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of its Core Biological Roles, Signaling Mechanisms, and Therapeutic Potential

Introduction

Human Mini Gastrin I is a biologically active peptide fragment derived from Gastrin I, a primary hormonal regulator of gastric acid secretion. Comprising amino acids 5-17 of the parent peptide, Mini Gastrin I has garnered significant interest within the scientific community, particularly in the fields of oncology and nuclear medicine.[1][2][3] Its principal function lies in its high-affinity binding to the cholecystokinin-2 (CCK2) receptor, a G-protein coupled receptor (GPCR) overexpressed in various malignancies. This interaction triggers a cascade of intracellular signaling events that modulate cellular processes such as proliferation, migration, and secretion. This technical guide provides a comprehensive overview of the function of human Mini Gastrin I, detailing its signaling pathways, quantitative biological activity, and the experimental methodologies employed in its study.

Core Function: CCK2 Receptor Agonism

The primary and most well-characterized function of Mini Gastrin I is its role as a potent and selective agonist for the cholecystokinin-2 (CCK2) receptor.[1] The CCK2 receptor, also known as the gastrin receptor, is predominantly found in the central nervous system and the gastrointestinal tract.[4][5] Upon binding, Mini Gastrin I induces a conformational change in the CCK2 receptor, initiating downstream signaling cascades. This agonist activity is central to both its physiological roles and its utility as a targeting agent for CCK2 receptor-expressing tumors, such as medullary thyroid cancer, small cell lung cancer, and neuroendocrine tumors.[6]

Physiological and Pathophysiological Roles

  • Stimulation of Gastric Acid Secretion: In the stomach, Mini Gastrin I, like its parent molecule Gastrin I, stimulates the secretion of gastric acid (HCl) from parietal cells.[7] This is a key physiological function in the digestive process.

  • Mitogenic Effects: Mini Gastrin I exhibits mitogenic (growth-promoting) effects on various cell types, particularly gastric epithelial cells.[7] This proliferative effect is mediated through the activation of downstream signaling pathways that promote cell cycle progression.

  • Tumor Growth and Proliferation: The overexpression of CCK2 receptors in certain cancers allows Mini Gastrin I to promote tumor cell proliferation and survival.[8][9] This has made the Mini Gastrin I/CCK2R axis a target for cancer diagnostics and therapeutics.

Quantitative Data: Biological Activity of Mini Gastrin I and its Analogs

The biological activity of Mini Gastrin I and its synthetic analogs has been quantified in numerous studies. The following tables summarize key quantitative data from the literature, providing insights into receptor affinity, signaling potency, and cellular uptake.

Table 1: CCK2 Receptor Binding Affinity
Compound Cell Line Assay Type IC50 (nM)
Mini Gastrin I Analog (1)A431-CCK2RCompetition Binding0.69 ± 0.09
Pentagastrin (reference)A431-CCK2RCompetition Binding0.76 ± 0.11
MGD5 (divalent)AR42JCompetition Binding1.04 ± 0.16
APH070 (monovalent)AR42JCompetition Binding5.59 ± 1.46
DOTA-MGS5A431-CCK2RCompetition Binding0.4 ± 0.2
DOTA-MG11A431-CCK2RCompetition Binding0.9 ± 0.3

IC50 (half-maximal inhibitory concentration) values represent the concentration of a ligand that displaces 50% of a radiolabeled ligand from the receptor, indicating binding affinity.

Table 2: Calcium Mobilization Potency
Compound Cell Line Assay Type EC50 (nM)
Minigastrin Analog 1A431-CCK2RCalcium Mobilization12.3 - 14.2
Minigastrin Analog 1AR42JCalcium Mobilization1.3 - 1.9

EC50 (half-maximal effective concentration) values represent the concentration of a ligand that induces a response halfway between the baseline and maximum, indicating potency in signaling.

Table 3: Cellular Internalization of Radiolabeled Minigastrin Analogs
Compound Cell Line Time Point Internalization (% of total activity)
[111In]In-Minigastrin Analog 1A431-CCK2R15 min>10%
[111In]In-Minigastrin Analog 1A431-CCK2R4 h≥60%
[177Lu]Lu-Minigastrin Analog 1A431-CCK2R1 h44.4 ± 2.7%
[177Lu]Lu-Minigastrin Analog 1A431-CCK2R2 h66.6 ± 0.3%

Cellular internalization data demonstrates the extent to which radiolabeled minigastrin analogs are taken up by CCK2R-expressing cells, a crucial parameter for therapeutic applications.

Signaling Pathways of Mini Gastrin I

Upon binding to the CCK2 receptor, Mini Gastrin I initiates a complex network of intracellular signaling pathways. The CCK2R primarily couples to Gq and G12/13 proteins, leading to the activation of multiple downstream effectors that regulate diverse cellular functions.[5][8][10]

Gq-Mediated Signaling Cascade

The activation of Gq proteins by the Mini Gastrin I-bound CCK2R leads to the stimulation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC). This cascade plays a crucial role in gastric acid secretion and cell proliferation.[8][10][11]

Gq_Signaling_Pathway MG Mini Gastrin I CCK2R CCK2 Receptor MG->CCK2R Binds Gq Gq protein CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Response Cellular Responses (e.g., Secretion, Proliferation) PKC->Response

Gq-Mediated Signaling Pathway of Mini Gastrin I.
MAPK and PI3K/AKT Pathway Activation

The signaling initiated by Mini Gastrin I also leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/AKT pathways. These pathways are critical regulators of cell growth, proliferation, survival, and migration. The activation can occur through G-protein dependent mechanisms and also via transactivation of the Epidermal Growth Factor Receptor (EGFR).[8]

MAPK_PI3K_Pathway MG_CCK2R Mini Gastrin I - CCK2R Complex G_Proteins Gq / G12/13 MG_CCK2R->G_Proteins Activates Src Src MG_CCK2R->Src Transactivates via G-proteins G_Proteins->Src EGFR EGFR Src->EGFR Activates RAS_RAF RAS/RAF/MEK EGFR->RAS_RAF PI3K PI3K EGFR->PI3K ERK ERK RAS_RAF->ERK Proliferation Proliferation Survival Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

MAPK and PI3K/AKT Pathway Activation by Mini Gastrin I.

Experimental Protocols

The study of Mini Gastrin I and its interaction with the CCK2 receptor involves a range of specialized in vitro and in vivo experimental techniques.

CCK2 Receptor Binding Assay

This assay is used to determine the binding affinity of Mini Gastrin I or its analogs to the CCK2 receptor.

Methodology:

  • Cell Culture: A431 cells stably transfected with the human CCK2 receptor (A431-CCK2R) or AR42J cells endogenously expressing the rat CCK2 receptor are cultured to confluence.[6]

  • Membrane Preparation (optional): Cell membranes can be isolated through homogenization and centrifugation for membrane-based assays.

  • Competition Binding: A constant concentration of a radiolabeled ligand (e.g., [125I]-labeled gastrin or an 111In-labeled minigastrin analog) is incubated with the cells or membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., Mini Gastrin I).[12][13]

  • Incubation and Washing: The mixture is incubated to allow binding to reach equilibrium. Unbound ligand is then removed by washing.

  • Quantification: The amount of bound radioactivity is measured using a gamma counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve.

Receptor_Binding_Assay_Workflow Start Start Culture Culture CCK2R- expressing cells Start->Culture Incubate Incubate cells with radioligand and competitor Culture->Incubate Wash Wash to remove unbound ligand Incubate->Wash Measure Measure bound radioactivity Wash->Measure Analyze Analyze data and determine IC50 Measure->Analyze End End Analyze->End

Workflow for a CCK2 Receptor Binding Assay.
Calcium Mobilization Assay

This functional assay measures the ability of Mini Gastrin I to activate the CCK2 receptor and trigger an intracellular calcium response.

Methodology:

  • Cell Seeding: A431-CCK2R or AR42J cells are seeded into a multi-well plate.[14]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Stimulation: The cells are stimulated with varying concentrations of Mini Gastrin I or its analogs.

  • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.

  • Data Analysis: The peak fluorescence response is plotted against the ligand concentration to determine the EC50 value.

In Vivo Biodistribution Studies

These studies are essential for evaluating the tumor-targeting properties and pharmacokinetic profile of radiolabeled Mini Gastrin I analogs in animal models.

Methodology:

  • Animal Model: Immunodeficient mice (e.g., BALB/c nude or SCID) are subcutaneously inoculated with CCK2R-expressing tumor cells (e.g., A431-CCK2R or AR42J) to establish xenografts.[6][15]

  • Radiolabeling: The Mini Gastrin I analog is radiolabeled with a suitable radionuclide (e.g., 111In or 177Lu).[16]

  • Injection: The radiolabeled peptide is administered to the tumor-bearing mice, typically via intravenous injection.[15]

  • Tissue Harvesting: At predefined time points post-injection (e.g., 1, 4, 24 hours), the mice are euthanized, and various organs and the tumor are harvested.[15]

  • Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.

  • Data Expression: The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the assessment of tumor uptake and clearance from other organs.

Conclusion

Human Mini Gastrin I is a multifaceted peptide with a well-defined primary function as a CCK2 receptor agonist. This interaction underpins its physiological roles in gastric acid secretion and cell growth, as well as its pathophysiological involvement in cancer progression. The development of stabilized and radiolabeled analogs of Mini Gastrin I has opened promising avenues for the targeted imaging and radionuclide therapy of CCK2R-positive tumors. The experimental protocols detailed herein provide a framework for the continued investigation and preclinical development of Mini Gastrin I-based theranostics. A thorough understanding of its function and signaling mechanisms is paramount for researchers and drug development professionals seeking to harness its therapeutic potential.

References

An In-depth Technical Guide on the Core Mechanism of Action of Human Mini Gastrin I

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Mini Gastrin I, a truncated form of human gastrin, is a potent peptide agonist for the cholecystokinin-2 (CCK2) receptor.[1][2] Its high-affinity binding initiates a cascade of intracellular signaling events with significant physiological and pathophysiological implications, ranging from the regulation of gastric acid secretion to the proliferation of certain cancer cells.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of human Mini Gastrin I, detailing its interaction with the CCK2 receptor, the subsequent downstream signaling pathways, and quantitative pharmacological parameters. Furthermore, this document outlines detailed protocols for key experiments used to characterize its activity and includes visualizations of the core signaling and experimental workflows.

Core Mechanism of Action: CCK2 Receptor Activation and Downstream Signaling

Human Mini Gastrin I is a peptide composed of amino acids 5-17 of the parent gastrin hormone.[1][2] Its primary molecular target is the cholecystokinin-2 (CCK2) receptor, a member of the G-protein-coupled receptor (GPCR) superfamily.[2][5] The binding of Mini Gastrin I to the CCK2 receptor induces a conformational change in the receptor, which in turn activates heterotrimeric G-proteins, primarily those of the Gq and Gα12/13 families.[6][7][8]

Gq-Mediated Signaling Cascade

The activation of Gq proteins is a canonical pathway for the CCK2 receptor.[6][7] This cascade proceeds as follows:

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).[6][8]

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]

  • Intracellular Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[3][9]

  • Protein Kinase C (PKC) Activation: The combination of increased intracellular Ca2+ and the presence of DAG at the membrane activates Protein Kinase C (PKC).[6][7]

Mitogen-Activated Protein Kinase (MAPK) Pathway

The activation of the CCK2 receptor by Mini Gastrin I also leads to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway.[6][10] This pathway is crucial for mediating the mitogenic effects of gastrin.[4][11] The activation can occur through several mechanisms, including PKC-dependent pathways and the transactivation of the Epidermal Growth Factor Receptor (EGFR).[6][7][8] The ERK pathway plays a central role in regulating gene transcription related to cell proliferation, differentiation, and survival.[10][12]

Receptor Internalization

Upon agonist binding, the Mini Gastrin I-CCK2 receptor complex is internalized via endocytosis. This process is mediated by β-arrestin and serves to desensitize the receptor to further stimulation, playing a key role in regulating the duration and intensity of the signal.[13][14]

Mini_Gastrin_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MG Mini Gastrin I CCK2R CCK2 Receptor (GPCR) MG->CCK2R Binds Gq Gq CCK2R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Gq->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca Ca²⁺ ER->Ca Releases Ca->PKC MAPK_Cascade MAPK/ERK Cascade PKC->MAPK_Cascade ERK p-ERK MAPK_Cascade->ERK Transcription Gene Transcription (Proliferation, etc.) ERK->Transcription

Caption: Mini Gastrin I signaling pathway via the CCK2 receptor.

Quantitative Pharmacological Data

The interaction of Mini Gastrin I and its analogues with the CCK2 receptor has been quantified in numerous studies. The data highlight the high affinity and potency of these peptides.

Compound/AnalogueAssay TypeCell LineParameterValueReference
Gastrin I (human)ProliferationGastric Epithelial CellsEC₅₀6.2 pM
Gastrin I (human)Histamine SecretionGastric CellsEC₅₀0.014 nM
GastrinRadioligand BindingRat Gastric MucosaKd~0.4 nM[15]
DOTA-MG11 AnalogueCompetition BindingA431-CCK2RIC₅₀0.9 ± 0.3 nM[16]
DOTA-MGS5 AnalogueCompetition BindingA431-CCK2RIC₅₀0.4 ± 0.2 nM[16]
Proline-substituted AnaloguesCompetition BindingA431-CCK2RIC₅₀0.6 - 1.4 nM[16]
Glycine Scan AnaloguesCompetition BindingNot SpecifiedIC₅₀4.2 - 8.5 nM[17][18]
Truncated AnalogueCompetition BindingNot SpecifiedIC₅₀98.9 ± 8.4 nM[17]

Note: IC₅₀ and EC₅₀ values are highly dependent on the specific analogue, cell line, and experimental conditions used.

Key Experimental Protocols

Characterizing the mechanism of action of Mini Gastrin I involves several key in vitro assays. Below are detailed methodologies for two fundamental experiments: a competitive radioligand binding assay and an intracellular calcium mobilization assay.

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (IC₅₀) of Mini Gastrin I by measuring its ability to compete with a radiolabeled ligand for binding to the CCK2 receptor.

Materials:

  • Cells: A431 cells stably transfected with the human CCK2 receptor (A431-CCK2R).[19]

  • Radioligand: [¹²⁵I][Tyr¹²,Leu¹⁵]gastrin-I.[16]

  • Competitor: Unlabeled Mini Gastrin I (or analogue).

  • Binding Buffer: Tris-HCl (50 mM, pH 7.4) containing 5 mM MgCl₂, 1 mg/mL BSA, and a protease inhibitor cocktail.

  • Wash Buffer: Ice-cold Tris-HCl (50 mM, pH 7.4).

  • Equipment: 96-well filter plates, vacuum manifold, gamma counter.

Procedure:

  • Cell Preparation: Culture A431-CCK2R cells to ~90% confluency. Harvest cells and prepare a cell membrane suspension via homogenization and centrifugation. Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of cell membrane preparation (e.g., 20-40 µg protein/well).

    • 50 µL of radioligand at a fixed concentration (e.g., 0.1 nM).

    • 50 µL of unlabeled Mini Gastrin I at varying concentrations (e.g., 10⁻¹² M to 10⁻⁶ M) for the competition curve.

    • For total binding, add 50 µL of binding buffer instead of a competitor.

    • For non-specific binding, add 50 µL of a high concentration of an unlabeled competitor (e.g., 1 µM pentagastrin).[16]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

  • Harvesting: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Washing: Quickly wash the filters three times with 200 µL of ice-cold wash buffer to separate bound from free radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity (counts per minute, CPM) using a gamma counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of unlabeled Mini Gastrin I.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.[20]

Binding_Assay_Workflow prep 1. Prepare CCK2R-expressing cell membranes setup 2. Set up assay plate: - Membranes - ¹²⁵I-Gastrin (fixed) - Mini Gastrin I (varied conc.) prep->setup incubate 3. Incubate to reach equilibrium setup->incubate filter 4. Rapidly filter to separate bound from free ligand incubate->filter wash 5. Wash filters to remove non-specifically bound ligand filter->wash count 6. Measure radioactivity (CPM) in a gamma counter wash->count analyze 7. Analyze data: Plot % binding vs. [Ligand] and calculate IC₅₀ count->analyze

Caption: Experimental workflow for a competitive radioligand binding assay.
Intracellular Calcium Mobilization Assay

This protocol measures the ability of Mini Gastrin I to stimulate an increase in intracellular calcium, providing a functional measure of its potency (EC₅₀).

Materials:

  • Cells: AR42J (rat pancreatic acinar cells, endogenously expressing CCK2R) or A431-CCK2R cells.[19]

  • Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer containing calcium and magnesium.

  • Agonist: Mini Gastrin I.

  • Equipment: 96-well black, clear-bottom plates; fluorescence plate reader with kinetic reading capability and appropriate filters.

Procedure:

  • Cell Plating: Seed cells into a 96-well black, clear-bottom plate at an appropriate density (e.g., 60,000 cells/well) and allow them to adhere overnight.[19]

  • Dye Loading:

    • Remove the culture medium.

    • Add the calcium indicator dye (e.g., 2-5 µM Fura-2 AM in assay buffer) to each well.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with assay buffer to remove excess extracellular dye. Add 100 µL of assay buffer to each well for the final reading.

  • Measurement:

    • Place the plate in the fluorescence reader and allow it to equilibrate for 5-10 minutes.

    • Establish a baseline fluorescence reading for 15-30 seconds.

    • Using the instrument's injection system, add 50 µL of Mini Gastrin I at various concentrations to the wells.

    • Immediately begin kinetic measurement of fluorescence intensity for 2-3 minutes. For Fura-2, this involves alternating excitation at ~340 nm and ~380 nm and measuring emission at ~510 nm. For Fluo-4, excitation is at ~490 nm and emission at ~520 nm.[21]

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity after agonist addition minus the baseline fluorescence.

    • For Fura-2, the ratio of emissions (340/380) is used to calculate intracellular calcium concentration.[21]

    • Plot the response against the log concentration of Mini Gastrin I.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the EC₅₀ value.

Conclusion

The mechanism of action of human Mini Gastrin I is centered on its high-affinity agonism of the CCK2 receptor. This interaction triggers well-defined intracellular signaling cascades, primarily through Gq/PLC/Ca²⁺ and MAPK/ERK pathways, leading to significant physiological responses, including gastric acid secretion and cellular proliferation.[3][6][7] The potent and specific nature of this interaction has made Mini Gastrin I and its analogues invaluable tools for studying CCK2 receptor pharmacology and promising agents for the targeted imaging and radionuclide therapy of CCK2R-expressing cancers.[13][19][22] A thorough understanding of its mechanism, supported by robust quantitative data and standardized experimental protocols, is essential for advancing both basic research and clinical applications.

References

The Molecular Architecture and Functional Landscape of Human Mini Gastrin I: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human Mini Gastrin I, a 13-amino acid peptide amide, represents the smallest biologically active fragment of the hormone gastrin. As a high-affinity ligand for the cholecystokinin-2 (CCK2) receptor, it plays a pivotal role in the regulation of gastric acid secretion and has emerged as a significant molecule in the context of certain cancers overexpressing its receptor. This technical guide provides a comprehensive overview of the structural and functional characteristics of human Mini Gastrin I, detailing its physicochemical properties, conformational dynamics, and the intricate signaling cascades it initiates upon receptor binding. This document is intended to serve as a foundational resource for researchers engaged in the study of gastrin peptides and the development of novel therapeutics targeting the CCK2 receptor.

Introduction

Gastrin, a key peptide hormone in the gastrointestinal tract, exists in several isoforms, with Mini Gastrin I (also known as Gastrin-13) being a prominent and potent form.[1][2] It is derived from the post-translational processing of progastrin and corresponds to amino acids 5-17 of the full-length gastrin peptide.[3][4] Its primary physiological role is the stimulation of gastric acid secretion by parietal cells.[1][2] Beyond its physiological functions, the overexpression of its cognate receptor, the cholecystokinin-2 (CCK2) receptor, in various malignancies, including medullary thyroid carcinoma and small cell lung cancer, has positioned Mini Gastrin I and its analogs as valuable tools for cancer diagnostics and targeted therapies.[3][5] A thorough understanding of its structure and function is therefore critical for advancing these applications.

Physicochemical and Structural Properties

Human Mini Gastrin I is a linear peptide with a C-terminal amide, a modification crucial for its biological activity. Its primary structure and key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Amino Acid Sequence Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2[1][3][6]
One-Letter Code LEEEEEAYGWMDF-NH2[3]
Molecular Formula C74H99N15O26S[1][7]
Molecular Weight 1646.73 g/mol [1][7][8]
Origin Amino acids 5-17 of human gastrin[3][4]
Post-Translational Modification C-terminal amidation[6]
Conformational Analysis

The three-dimensional structure of Mini Gastrin I is not characterized by a single, rigid conformation in aqueous solution. Instead, it exhibits considerable flexibility. Conformational studies using spectroscopic techniques have provided insights into its structural propensities in different environments.

  • Circular Dichroism (CD) Spectroscopy: In aqueous solutions, CD spectra of Mini Gastrin I and related peptides are indicative of a predominantly random coil conformation. However, in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE), a solvent known to promote secondary structure formation, these peptides exhibit a more ordered conformation. This suggests that the peptide may adopt a more defined structure upon interaction with the cell membrane, which is a crucial step for receptor binding.[3][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR studies have corroborated the findings from CD spectroscopy. In dimethylsulfoxide, a solvent that disrupts intramolecular hydrogen bonds, Mini Gastrin I exists in a random coil. In contrast, in TFE, evidence of a folded structure emerges, with a proposed β-bend located within the Ala-Tyr-Gly-Trp sequence.[3][6] This specific turn may be critical for the correct positioning of the C-terminal active site for receptor interaction.

To date, a high-resolution crystal structure of Mini Gastrin I has not been reported. The inherent flexibility of the peptide presents a significant challenge for crystallization.

Biological Function and Signaling Pathway

Mini Gastrin I exerts its biological effects by binding to and activating the CCK2 receptor, a G-protein coupled receptor (GPCR).[3][9] This interaction initiates a cascade of intracellular signaling events, primarily through the Gq alpha subunit.[1][10][11]

The binding of Mini Gastrin I to the CCK2 receptor induces a conformational change in the receptor, leading to the activation of its associated heterotrimeric G-protein. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC).[1][10] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][10] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The elevated intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC).[1]

Activated PKC can then phosphorylate a variety of downstream targets, leading to the cellular responses associated with Mini Gastrin I stimulation, such as gastric acid secretion. Furthermore, CCK2R activation can also engage other signaling pathways, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are often implicated in cell proliferation and survival.[1][6] In some cellular contexts, transactivation of the epidermal growth factor receptor (EGFR) has also been observed following CCK2R stimulation.[1]

Mini_Gastrin_Signaling MG Mini Gastrin I CCK2R CCK2 Receptor MG->CCK2R Binds G_protein Gq Protein CCK2R->G_protein Activates MAPK MAPK Pathway CCK2R->MAPK PI3K_AKT PI3K/Akt Pathway CCK2R->PI3K_AKT EGFR EGFR Transactivation CCK2R->EGFR PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Stimulates Ca2->PKC Activates Cell_Response Cellular Responses (e.g., Acid Secretion, Proliferation) PKC->Cell_Response MAPK->Cell_Response PI3K_AKT->Cell_Response EGFR->Cell_Response

Caption: Signaling pathway of human Mini Gastrin I via the CCK2 receptor.

Experimental Protocols

Detailed experimental protocols are essential for the accurate study of Mini Gastrin I. Below are generalized methodologies for key experiments.

Peptide Synthesis and Purification

Human Mini Gastrin I can be chemically synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Resin Preparation: A Rink Amide resin is used to generate the C-terminal amide.

  • Amino Acid Coupling: Protected amino acids are sequentially coupled to the growing peptide chain. Coupling is typically mediated by activating agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

  • Deprotection: The Fmoc protecting group is removed from the N-terminus of the newly added amino acid using a solution of piperidine in DMF (dimethylformamide).

  • Cleavage and Deprotection: Once the full-length peptide is synthesized, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: The identity and purity of the final product are confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to assess the secondary structure of Mini Gastrin I in various solvent conditions.

  • Sample Preparation: A stock solution of purified Mini Gastrin I is prepared in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The final peptide concentration for CD measurements is typically in the range of 25-100 µM. For studies in membrane-mimicking environments, spectra are recorded in the presence of varying concentrations of TFE.

  • Instrument Setup: A CD spectropolarimeter is used. The instrument is purged with nitrogen gas. Measurements are typically performed at 25°C using a quartz cuvette with a path length of 0.1 cm.

  • Data Acquisition: Spectra are recorded in the far-UV region (e.g., 190-250 nm).[12][13] Multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio. A baseline spectrum of the buffer (or buffer with TFE) is recorded and subtracted from the peptide spectra.

  • Data Analysis: The raw data (ellipticity in millidegrees) is converted to mean residue ellipticity [θ]. The resulting spectra are analyzed to estimate the percentage of different secondary structural elements (α-helix, β-sheet, random coil) using deconvolution algorithms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information on the three-dimensional structure and dynamics of Mini Gastrin I in solution.

  • Sample Preparation: A sample of purified Mini Gastrin I is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture of H₂O/D₂O with a buffer) to a concentration of 1-5 mM.[7] For studies mimicking a hydrophobic environment, deuterated TFE can be used.

  • NMR Experiments: A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer. These typically include:

    • 1D ¹H: To get an overall impression of the sample's folding.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

    • 2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the amino acid sequence of Mini Gastrin I.

  • Structure Calculation: The distance restraints obtained from NOESY spectra, along with any dihedral angle restraints derived from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH). This generates an ensemble of 3D structures consistent with the NMR data.

  • Structure Validation: The quality of the calculated structures is assessed using various validation tools that check for stereochemical soundness and agreement with the experimental data.

Conclusion

Human Mini Gastrin I, despite its small size, is a molecule of significant biological and clinical interest. Its flexible structure, which appears to adopt a more ordered conformation upon approaching the cell membrane, is key to its potent activation of the CCK2 receptor. The elucidation of its signaling pathways has not only clarified its physiological roles but has also opened avenues for therapeutic intervention in diseases characterized by CCK2 receptor overexpression. The experimental protocols outlined in this guide provide a framework for the continued investigation of this important peptide, with the ultimate goal of leveraging this knowledge for the development of novel diagnostic and therapeutic agents.

References

Expression of Mini Gastrin I in Human Tissues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mini Gastrin I, a 14-amino acid peptide, is one of the bioactive forms of the hormone gastrin.[1] Like other gastrin isoforms, it is derived from the post-translational processing of preprogastrin.[1][2] While larger forms such as Gastrin-17 and Gastrin-34 are more abundant, Mini Gastrin I plays a significant role in gastrointestinal physiology and is increasingly recognized for its involvement in pathological conditions, including cancer. This technical guide provides a comprehensive overview of the expression of Mini Gastrin I in human tissues, its signaling pathway, and methodologies for its detection and quantification.

Expression and Distribution

Direct quantitative data on the expression of Mini Gastrin I across a wide range of healthy human tissues is not extensively documented in publicly available literature. However, the biological activity of Mini Gastrin I is mediated through its binding to the cholecystokinin-2 receptor (CCK2R), also known as the gastrin receptor.[3][4] Therefore, the tissue distribution of CCK2R provides a strong indication of the potential sites of Mini Gastrin I action.

CCK2 Receptor Distribution in Human Tissues

The CCK2 receptor is expressed in various normal and neoplastic tissues. In normal human tissues, CCK2R has been identified in the stomach, pancreas (specifically in the islets), gallbladder, and bowels.[3][5] Its presence has also been noted in the brain and spinal cord.[6]

TissueCCK2 Receptor Expression LevelReference
Stomach High[3][7]
Pancreas (Islets) Abundant[5][8]
Gallbladder Present[3]
Bowel Present[3]
Brain Present[6]
Spinal Cord Present[6]
Esophagus Positive Staining[3]
Liver Strong Staining[3]
Lung Weak Staining[3]
Spleen Positive Staining[3]
Thyroid Positive Staining[3]

This table summarizes the reported expression of the CCK2 receptor, the target for Mini Gastrin I, in various human tissues. The expression levels are qualitative descriptions from the cited literature.

Signaling Pathway

Mini Gastrin I exerts its physiological effects by binding to and activating the CCK2 receptor, a G protein-coupled receptor (GPCR).[4][9] Activation of the CCK2R triggers a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to Gq proteins, leading to the activation of phospholipase C (PLC).[9][10][11] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[10][11]

Downstream of these initial events, the CCK2R can activate several other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway (specifically ERK), the Src tyrosine kinase pathway, and the PI3K/AKT pathway.[9][10][11] These pathways are crucial in mediating the proliferative and anti-apoptotic effects of gastrin.[9]

Mini_Gastrin_I_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MG Mini Gastrin I CCK2R CCK2 Receptor MG->CCK2R Binds Gq Gq CCK2R->Gq Activates Src Src CCK2R->Src Activates PI3K_AKT PI3K/AKT Pathway CCK2R->PI3K_AKT Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ IP3->Ca2 Increases PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK Pathway (ERK) PKC->MAPK Src->MAPK Proliferation Cell Proliferation MAPK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis

Mini Gastrin I Signaling Pathway

Experimental Protocols

The quantification of Mini Gastrin I in human tissues requires sensitive and specific analytical methods. Due to the structural similarities among gastrin isoforms, assays must be carefully validated to ensure they can differentiate Mini Gastrin I from other forms. The following are detailed methodologies for two common immunoassays that can be adapted for the measurement of Mini Gastrin I.

Radioimmunoassay (RIA) for Gastrin

Radioimmunoassay is a highly sensitive technique for quantifying peptide hormones. The following protocol is a general guideline for a competitive RIA for gastrin, which can be optimized for Mini Gastrin I.[12][13][14]

Materials:

  • Rabbit anti-gastrin antiserum (specific for the C-terminus to detect amidated forms like Mini Gastrin I)

  • ¹²⁵I-labeled Gastrin-17 (as tracer)

  • Gastrin standards (including Mini Gastrin I)

  • Assay buffer

  • Double antibody-polyethylene glycol (PEG) solution for separation

  • Gamma counter

Procedure:

  • Sample Preparation: Homogenize tissue samples in an appropriate extraction buffer and centrifuge to remove cellular debris. The supernatant containing the peptides should be collected and can be further purified using solid-phase extraction.

  • Assay Setup: In polypropylene tubes, add in duplicate:

    • 100 µL of standard or unknown sample.

    • 100 µL of diluted anti-gastrin antiserum.

    • Vortex and incubate for 24 hours at 4°C.

  • Tracer Addition: Add 100 µL of ¹²⁵I-labeled gastrin to each tube. Vortex and incubate for another 24-48 hours at 4°C.

  • Separation: Add 1 mL of cold double antibody-PEG solution to each tube (except for total counts). Vortex and incubate for 30 minutes at 4°C.

  • Centrifugation: Centrifuge the tubes at 3,000 rpm for 15 minutes at 4°C.

  • Decanting: Carefully decant the supernatant.

  • Counting: Measure the radioactivity of the precipitate in a gamma counter.

  • Data Analysis: Construct a standard curve by plotting the percentage of bound tracer against the concentration of the gastrin standards. Determine the concentration of Mini Gastrin I in the samples from this curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Gastrin

ELISA is another common immunoassay format that offers high throughput and does not require radioactive materials. A competitive ELISA is suitable for small molecules like Mini Gastrin I.[15][16][17][18]

Materials:

  • 96-well microplate pre-coated with a capture antibody against gastrin.

  • Biotinylated Mini Gastrin I.

  • Mini Gastrin I standards.

  • Streptavidin-HRP conjugate.

  • TMB substrate.

  • Stop solution (e.g., 0.5 M H₂SO₄).

  • Wash buffer.

  • Microplate reader.

Procedure:

  • Sample and Standard Preparation: Prepare serial dilutions of the Mini Gastrin I standard. Prepare tissue extracts as described for the RIA.

  • Competitive Binding: Add 50 µL of standard or sample to the appropriate wells of the pre-coated microplate. Immediately add 50 µL of biotinylated Mini Gastrin I to each well. Incubate for 2 hours at room temperature.

  • Washing: Aspirate the contents of the wells and wash 3-5 times with wash buffer.

  • Enzyme Conjugate Addition: Add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The absorbance is inversely proportional to the concentration of Mini Gastrin I. Create a standard curve and determine the sample concentrations.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_assay Immunoassay cluster_detection Detection & Analysis Tissue Human Tissue Sample Homogenize Homogenization & Extraction Tissue->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Extract Peptide Extract Centrifuge->Extract RIA Radioimmunoassay (RIA) Extract->RIA ELISA Enzyme-Linked Immunosorbent Assay (ELISA) Extract->ELISA Gamma Gamma Counting RIA->Gamma Absorbance Absorbance Reading (450nm) ELISA->Absorbance Data Data Analysis & Quantification Gamma->Data Absorbance->Data

Experimental Workflow for Mini Gastrin I Detection

Conclusion

Mini Gastrin I is a biologically active peptide with a significant role in human physiology and disease. While direct quantitative data on its tissue expression remains an area for further research, the distribution of its receptor, CCK2R, provides valuable insights into its potential sites of action. The detailed experimental protocols and the elucidation of its signaling pathway presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the role of Mini Gastrin I in health and disease. Future studies focusing on the specific quantification of Mini Gastrin I in various human tissues will be crucial for a more complete understanding of its physiological and pathological functions.

References

A Technical Comparison of Human Gastrin I and Mini Gastrin I: Structure, Function, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gastrin is a critical peptide hormone family primarily involved in regulating gastrointestinal physiology. This technical guide provides an in-depth comparison of two prominent forms: Human Gastrin I (G-17) and Human Mini Gastrin I. Both peptides exert their biological effects primarily through the cholecystokinin-2 (CCK2) receptor, yet their applications in research and medicine are distinct. Human Gastrin I is a key regulator of gastric acid secretion and mucosal growth, making it a cornerstone for physiological studies. In contrast, Mini Gastrin I, a shorter analogue, has emerged as a promising vector for the targeted diagnosis and radionuclide therapy of CCK2 receptor-expressing tumors. This paper will dissect their molecular structures, comparative biological activities, and signaling pathways, and detail the experimental protocols used for their characterization.

Introduction

The gastrin family of peptides are neuroendocrine hormones that play a central role in regulating digestive processes.[1] Produced by G-cells in the stomach and duodenum, their primary and most well-documented function is the stimulation of gastric acid secretion.[2][3] The biological effects of gastrin are mediated through specific G-protein coupled receptors, principally the cholecystokinin B receptor, also known as the cholecystokinin-2 (CCK2) receptor.[4] This receptor binds both gastrin and cholecystokinin (CCK) but has a high affinity for gastrin and its analogues.[4]

Beyond its physiological role, the gastrin-CCK2R axis is implicated in cellular growth and proliferation, and its overexpression in various malignancies, such as medullary thyroid carcinoma and small cell lung cancer, has made it an attractive target for oncological applications.[5][6]

This guide focuses on two key forms of gastrin:

  • Human Gastrin I (Gastrin-17): The predominant, fully active 17-amino acid form involved in physiological regulation.[7][8]

  • Human Mini Gastrin I: A shorter, 13-amino acid fragment of Gastrin I (specifically, amino acids 5-17) that retains high affinity for the CCK2 receptor.[9][10][11]

The purpose of this document is to provide a detailed technical comparison of these two peptides, highlighting their structural differences, quantitative biological activities, and distinct applications to aid researchers and drug development professionals.

Molecular Structure and Properties

Human Gastrin I and Mini Gastrin I share a common C-terminal active site but differ in their N-terminal sequence. The C-terminal tetrapeptide amide (Trp-Met-Asp-Phe-NH₂) is essential for receptor binding and biological activity.[12]

PropertyHuman Gastrin I (G-17)Human Mini Gastrin I
Amino Acid Sequence {pGlu}-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂[2][13]Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂[7][9][14]
Number of Amino Acids 1713
Molecular Weight ~2098.22 Da[13]~1646.73 Da[7]
Description The primary circulating form of "little gastrin," a major physiological regulator of gastric acid.[7][15]A shorter fragment of Gastrin I (residues 5-17) that retains high CCK2R affinity.[9][11]

Biological Activity and Receptor Interaction

Both Human Gastrin I and Mini Gastrin I are potent agonists of the CCK2 receptor.[13][16] Their binding initiates a signaling cascade leading to physiological responses in target cells. However, their stability and primary areas of application differ significantly.

Human Gastrin I (G-17) is the principal physiological ligand. Its primary roles include:

  • Stimulation of Gastric Acid Secretion: It binds to CCK2 receptors on parietal cells and enterochromaffin-like (ECL) cells, triggering the release of hydrochloric acid and histamine, respectively.[13][17][18]

  • Trophic Effects: It promotes the growth and maintenance of the gastric mucosa.[1][4]

Mini Gastrin I and its synthetic analogues are primarily investigated for oncological applications. While it retains high receptor affinity, its shorter sequence leads to rapid enzymatic degradation in vivo.[6][19][20] This has driven extensive research into developing stabilized analogues with improved pharmacokinetics for:

  • Tumor Targeting: Acting as a vector to deliver diagnostic (e.g., PET/SPECT isotopes) or therapeutic (e.g., beta-emitters) payloads to CCK2R-expressing cancers.[6][11][14]

Quantitative Biological Data

The following table summarizes key quantitative metrics for Gastrin I and various Mini Gastrin I analogues, demonstrating their potent interaction with the CCK2 receptor.

PeptideAssay TypeCell LineValue
Human Gastrin I Histamine SecretionECL CellsEC₅₀: 0.014 nM[13]
Human Gastrin I Epithelial Cell ProliferationGastric CellsEC₅₀: 6.2 pM[13]
Pentagastrin (Reference) Competitive BindingA431-CCK2RIC₅₀: 0.76 ± 0.11 nM[21]
DOTA-MGS1 (Mini Gastrin Analogue) Competitive BindingA431-CCK2RIC₅₀: 3.51 nM[6]
DOTA-MGS4 (Mini Gastrin Analogue) Competitive BindingA431-CCK2RIC₅₀: 4.98 nM[6]
DOTA-cyclo-MG1 (Cyclic Analogue) Competitive BindingA431-CCK2RIC₅₀: 2.54 ± 0.30 nM[22]
DOTA-Proline Analogue 1 Calcium MobilizationA431-CCK2REC₅₀: 12.3 nM[19]
DOTA-Proline Analogue 1 Calcium MobilizationAR42J (rat)EC₅₀: 1.3 nM[19]

Signaling Pathways

Upon binding of either Human Gastrin I or Mini Gastrin I to the CCK2 receptor, a cascade of intracellular events is initiated. The CCK2R is primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein complex.[1][23] Activation of Gq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[1][23] IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[23] This canonical pathway can subsequently activate downstream effectors like the MAPK and PI3K/AKT pathways, leading to changes in gene expression, cell proliferation, and, in parietal cells, activation of the H⁺/K⁺-ATPase proton pump for acid secretion.[5][18][23]

CCK2R_Signaling_Pathway Ligand Gastrin I or Mini Gastrin I CCK2R CCK2 Receptor Ligand->CCK2R Gq Gαq CCK2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Effectors Ca->Downstream PKC->Downstream Response Cellular Responses: - Acid Secretion - Gene Expression - Proliferation Downstream->Response

CCK2 Receptor Signaling Cascade.

Experimental Protocols

Characterization of gastrin peptides and their interaction with the CCK2 receptor involves a suite of standardized in vitro and in vivo assays.

Radioligand Binding Assay (Competitive)

This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound for a receptor.[24] It measures the ability of an unlabeled ligand (e.g., Mini Gastrin I) to compete with a fixed quantity of a radiolabeled ligand (e.g., ¹²⁵I-Gastrin I) for binding to receptors in a cell membrane preparation.[24][25]

Methodology:

  • Receptor Preparation: CCK2R-expressing cells (e.g., A431-CCK2R) or tissue homogenates are lysed, and membranes are isolated by centrifugation.[25][26] Protein concentration is quantified.

  • Assay Setup: In a 96-well plate, receptor membranes are incubated with a constant concentration of a suitable radioligand (e.g., ¹²⁵I-[Leu¹⁵]gastrin-I) and varying concentrations of the unlabeled competitor peptide.[6][25]

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium (e.g., 60-150 minutes at room temperature or 30°C).[25][26]

  • Separation: Receptor-bound and free radioligand are separated via rapid vacuum filtration through glass fiber filters. The filters trap the membranes while allowing unbound ligand to pass through.[25][26]

  • Quantification: The radioactivity trapped on the filters is measured using a gamma counter.[26]

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of competitor that inhibits 50% of specific radioligand binding) is calculated. The Kᵢ is then determined using the Cheng-Prusoff equation.[25]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis p1 Culture CCK2R+ Cells (e.g., A431) p2 Prepare Membranes (Homogenization & Centrifugation) p1->p2 a1 Add Membranes, Radioligand & Competitor to 96-well Plate p2->a1 a2 Incubate to Equilibrium a1->a2 d1 Separate Bound/Free (Vacuum Filtration) a2->d1 d2 Count Radioactivity (Gamma Counter) d1->d2 d3 Calculate IC₅₀ / Kᵢ d2->d3

Workflow for a Competitive Radioligand Binding Assay.

Calcium Mobilization Assay

This functional assay measures the agonistic or antagonistic activity of a compound by detecting changes in intracellular calcium concentration following receptor activation.[27] Since CCK2R activation leads to an IP₃-mediated release of intracellular calcium, this provides a direct measure of receptor engagement and signal transduction.[23][27]

Methodology:

  • Cell Preparation: CCK2R-expressing cells are seeded in a microplate and cultured.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[27][28] This dye exhibits low fluorescence in the absence of calcium and high fluorescence when bound to it.

  • Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). The test compound (agonist) is automatically added to the wells.[27][29]

  • Signal Detection: The instrument monitors the fluorescence intensity in real-time immediately before and after compound addition. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.[28]

  • Data Analysis: Dose-response curves are generated by plotting the change in fluorescence against the agonist concentration to determine the EC₅₀ (the concentration that elicits 50% of the maximal response).[19]

Summary and Future Directions

Human Gastrin I and Mini Gastrin I, while structurally related and targeting the same receptor, serve distinct and vital roles in biomedical science. Human Gastrin I remains the fundamental tool for studying the physiological regulation of the upper gastrointestinal tract. In contrast, Mini Gastrin I is at the forefront of oncological research, acting as a blueprint for sophisticated tumor-targeting agents.

The primary challenge for the therapeutic use of Mini Gastrin I is its poor in vivo stability.[19][20] Future research will continue to focus on chemical modifications—such as N-methylation, cyclization, and amino acid substitution—to create stabilized analogues.[6][21][22] These next-generation peptides aim to achieve higher tumor uptake, prolonged retention, and reduced off-target accumulation (particularly in the kidneys), thereby enhancing the efficacy and safety of peptide receptor radionuclide therapy for patients with CCK2R-positive cancers.[30]

References

The Biological Activity of Human Mini Gastrin I: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Mini Gastrin I, a truncated form of human gastrin I corresponding to amino acids 5-17, is a critical peptide hormone in gastrointestinal physiology.[1][2] Its primary biological activity is mediated through its high-affinity binding to the cholecystokinin-2 (CCK2) receptor, a G-protein coupled receptor.[1] This interaction triggers a cascade of intracellular signaling events, most notably leading to the stimulation of gastric acid secretion.[3] Beyond its physiological role, Mini Gastrin I and its analogs have garnered significant interest in the field of oncology. The overexpression of the CCK2 receptor in various tumors, including medullary thyroid carcinoma, small cell lung cancer, and ovarian cancer, has positioned radiolabeled Mini Gastrin I analogs as promising agents for targeted tumor imaging and peptide receptor radionuclide therapy (PRRT).[4][5] This guide provides an in-depth overview of the biological activity of human Mini Gastrin I, detailing its receptor interactions, signaling pathways, and physiological effects, supported by quantitative data and experimental methodologies.

Quantitative Data Summary

The biological activity of Mini Gastrin I and its analogs has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data for easy comparison.

Table 1: Receptor Binding Affinity (IC50) of Mini Gastrin I Analogs for the CCK2 Receptor

Compound/AnalogCell LineRadioligandIC50 (nM)Reference
DOTA-MGS5A431-CCK2R[125I][3-iodo-Tyr12,Leu15]gastrin-I0.4 ± 0.2[6]
DOTA-MG11A431-CCK2R[125I][3-iodo-Tyr12,Leu15]gastrin-I0.9 ± 0.3[6]
PentagastrinA431-CCK2R[125I][3-iodo-Tyr12,Leu15]gastrin-I1.0 ± 0.2[6]
Pro-substituted Analog 1A431-CCK2R[125I][3-iodo-Tyr12,Leu15]gastrin-I1.4 ± 0.6[6]
Pro-substituted Analog 2A431-CCK2R[125I][3-iodo-Tyr12,Leu15]gastrin-I0.6 ± 0.3[6]
Pro-substituted Analog 3A431-CCK2R[125I][3-iodo-Tyr12,Leu15]gastrin-I1.3 ± 0.8[6]

Table 2: In Vitro and In Vivo Activity of Mini Gastrin I and Analogs

ParameterCompound/AnalogModel SystemValueReference
Potency (Acid Secretion) Human Mini Gastrin I (HG-13-I)Dogs with gastric fistulaePotency ratio of 0.4 compared to HG-17-I[7]
Half-life in blood Human Mini Gastrin I (HG-13-I)Dogs1.8 minutes[7]
Cellular Internalization [111In]In-Pro-substituted AnalogsA431-CCK2R cells>10% after 15 min, up to ≥60% after 4 h[6]
Tumor Uptake [177Lu]Lu-Pro-substituted Analog 1A431-CCK2R xenografts in mice34.72 ± 9.40 %IA/g[8]
Tumor Uptake [177Lu]Lu-Pro-substituted Analog 2A431-CCK2R xenografts in mice33.25 ± 6.34 %IA/g[8]
Tumor Uptake [177Lu]Lu-Pro-substituted Analog 3A431-CCK2R xenografts in mice28.60 ± 7.95 %IA/g[8]

Signaling Pathways

Upon binding to the CCK2 receptor, Mini Gastrin I initiates a series of intracellular signaling events. The primary pathway involves the activation of Gq proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream pathways, including the MAPK/ERK and PI3K/Akt signaling cascades, which are involved in cell proliferation, differentiation, and survival.

Mini_Gastrin_I_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Mini_Gastrin_I Mini Gastrin I CCK2R CCK2 Receptor Mini_Gastrin_I->CCK2R Binds Gq Gq protein CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK PI3K_Akt PI3K/Akt Pathway PKC->PI3K_Akt Cellular_Response Cellular Responses (Proliferation, Secretion) MAPK_ERK->Cellular_Response PI3K_Akt->Cellular_Response

Caption: Signaling pathway of Mini Gastrin I via the CCK2 receptor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the biological activity of Mini Gastrin I.

Competitive Receptor Binding Assay

This assay determines the binding affinity of Mini Gastrin I or its analogs to the CCK2 receptor by measuring their ability to compete with a radiolabeled ligand.

Workflow Diagram:

Competitive_Binding_Assay_Workflow Prepare_Cells 1. Prepare CCK2R-expressing cells (e.g., A431-CCK2R) Incubate 2. Incubate cells with a fixed concentration of radioligand (e.g., [¹²⁵I]Tyr¹²-gastrin I) and varying concentrations of unlabeled Mini Gastrin I analog Prepare_Cells->Incubate Wash 3. Wash cells to remove unbound ligand Incubate->Wash Measure 4. Measure bound radioactivity using a gamma counter Wash->Measure Analyze 5. Analyze data to determine IC₅₀ value Measure->Analyze

Caption: Workflow for a competitive receptor binding assay.

Methodology:

  • Cell Culture: Culture human epidermoid carcinoma cells stably transfected with the human CCK2 receptor (A431-CCK2R) in appropriate media.

  • Assay Preparation: Seed cells in multi-well plates and allow them to adhere.

  • Competition Reaction: Incubate the cells with a constant concentration of a radiolabeled CCK2R ligand (e.g., [125I]Tyr12-gastrin I) and a range of concentrations of the unlabeled Mini Gastrin I analog.

  • Incubation: Allow the binding to reach equilibrium by incubating for a defined period at a specific temperature (e.g., 1 hour at 37°C).

  • Washing: Terminate the assay by rapidly washing the cells with ice-cold buffer to remove unbound radioligand.

  • Quantification: Lyse the cells and measure the amount of bound radioactivity using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value, the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand, is then determined by non-linear regression analysis.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of Mini Gastrin I to activate the CCK2 receptor and trigger an increase in intracellular calcium concentration.

Workflow Diagram:

Calcium_Mobilization_Assay_Workflow Load_Cells 1. Load CCK2R-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Stimulate 2. Stimulate cells with varying concentrations of Mini Gastrin I Load_Cells->Stimulate Measure_Fluorescence 3. Measure the change in fluorescence intensity over time using a fluorescence plate reader Stimulate->Measure_Fluorescence Analyze 4. Analyze data to determine EC₅₀ value Measure_Fluorescence->Analyze

Caption: Workflow for an intracellular calcium mobilization assay.

Methodology:

  • Cell Preparation: Seed CCK2R-expressing cells (e.g., A431-CCK2R or AR42J) in a black-walled, clear-bottom multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution and incubate to allow for de-esterification of the dye within the cells.

  • Stimulation: Place the plate in a fluorescence microplate reader. After establishing a baseline fluorescence reading, add varying concentrations of Mini Gastrin I to the wells.

  • Fluorescence Measurement: Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: The peak fluorescence response at each concentration is used to generate a dose-response curve. The EC50 value, the concentration of Mini Gastrin I that produces 50% of the maximal response, is calculated.

In Vivo Biodistribution Study

This study evaluates the distribution and tumor-targeting efficacy of radiolabeled Mini Gastrin I analogs in an animal model.

Workflow Diagram:

Biodistribution_Study_Workflow Tumor_Implantation 1. Implant CCK2R-expressing tumor cells (e.g., A431-CCK2R) subcutaneously in mice Radioligand_Injection 2. Once tumors are established, inject a radiolabeled Mini Gastrin I analog intravenously Tumor_Implantation->Radioligand_Injection Euthanasia_and_Dissection 3. At various time points post-injection, euthanize the mice and dissect tumors and major organs Radioligand_Injection->Euthanasia_and_Dissection Measure_Radioactivity 4. Weigh the tissues and measure the radioactivity in each sample using a gamma counter Euthanasia_and_Dissection->Measure_Radioactivity Calculate_Uptake 5. Calculate the uptake as a percentage of the injected dose per gram of tissue (%ID/g) Measure_Radioactivity->Calculate_Uptake

Caption: Workflow for an in vivo biodistribution study.

Methodology:

  • Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice) and subcutaneously implant CCK2R-expressing tumor cells. Allow tumors to grow to a suitable size.

  • Radiolabeling: Label the Mini Gastrin I analog with a suitable radionuclide (e.g., 111In or 177Lu).

  • Injection: Inject a known amount of the radiolabeled peptide into the tail vein of the tumor-bearing mice.

  • Tissue Collection: At predetermined time points (e.g., 1, 4, 24 hours post-injection), euthanize the mice. Collect blood and dissect tumors and major organs (e.g., kidneys, liver, spleen, stomach).

  • Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. This allows for the assessment of tumor uptake and clearance from other tissues.

Conclusion

Human Mini Gastrin I is a potent agonist of the CCK2 receptor, playing a key role in the regulation of gastric acid secretion. The high expression of this receptor in certain cancers has opened up new avenues for the development of Mini Gastrin I-based radiopharmaceuticals for targeted cancer diagnosis and therapy. A thorough understanding of its biological activity, underpinned by robust quantitative data and well-defined experimental protocols, is essential for advancing its clinical translation. This guide provides a comprehensive technical overview to support researchers and drug development professionals in this endeavor.

References

Methodological & Application

Application Notes and Protocols for Radiolabeling Human Mini-Gastrin I for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of human Mini-Gastrin I and its analogues for in vivo imaging applications. The focus is on targeting the cholecystokinin-2 (CCK2) receptor, which is overexpressed in various tumors, including medullary thyroid carcinoma (MTC) and small cell lung cancer (SCLC)[1][2][3]. The following sections detail the necessary background, experimental procedures, and expected outcomes for successful radiolabeling and preclinical evaluation.

Introduction

Human Mini-Gastrin I is a 13-amino-acid peptide (sequence: H-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂) that binds with high affinity to the CCK2 receptor[4][5][6][7]. This interaction facilitates receptor-mediated internalization, making radiolabeled Mini-Gastrin analogues potent probes for the non-invasive imaging of CCK2 receptor-positive tumors using Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET)[2][8][9][10]. The choice of radionuclide and chelator is critical for achieving high labeling efficiency, stability, and favorable in vivo pharmacokinetics[11].

Key Components for Radiolabeling

Peptide: Synthetic human Mini-Gastrin I or its analogues are used. Modifications to the peptide sequence can improve stability and in vivo targeting[1][12][13][14][15].

Bifunctional Chelator: A molecule that binds the radionuclide and is covalently attached to the peptide. Common chelators include:

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A versatile macrocyclic chelator for various radiometals like Gallium-68 (⁶⁸Ga), Indium-111 (¹¹¹In), and Lutetium-177 (¹⁷⁷Lu)[16][17][18][19][20].

  • DTPA (diethylenetriaminepentaacetic acid): An acyclic chelator often used for ¹¹¹In[8][10].

  • HYNIC (6-hydrazinonicotinamide): Used for labeling with Technetium-99m (⁹⁹mTc)[21][22].

Radionuclide: The choice depends on the imaging modality:

  • For PET: ⁶⁸Ga (t½ = 68 min) is a generator-produced positron emitter that is widely used[23][24][25].

  • For SPECT: ¹¹¹In (t½ = 2.8 days) and ⁹⁹mTc (t½ = 6.0 hours) are common choices[8][16][26][27][28].

Signaling Pathway and Experimental Workflow

The binding of radiolabeled Mini-Gastrin to the CCK2 receptor on tumor cells initiates a signaling cascade that leads to the internalization of the receptor-ligand complex. This process allows for the accumulation and retention of radioactivity within the tumor, enabling its visualization through imaging.

G cluster_membrane Cell Membrane CCK2R CCK2 Receptor binding Binding CCK2R->binding Forms Complex radiolabeled_MG Radiolabeled Mini-Gastrin radiolabeled_MG->CCK2R Targets internalization Internalization (Endocytosis) binding->internalization trapping Intracellular Trapping of Radioactivity internalization->trapping imaging PET/SPECT Imaging trapping->imaging Enables

CCK2 Receptor Targeting and Internalization Pathway.

The general workflow for preparing radiolabeled Mini-Gastrin for in vivo imaging involves several key steps, from peptide conjugation to quality control of the final radiopharmaceutical.

G start Start peptide_synthesis Peptide Synthesis (Mini-Gastrin Analogue) start->peptide_synthesis chelator_conjugation Chelator Conjugation (e.g., DOTA) peptide_synthesis->chelator_conjugation purification1 Purification & Characterization of Conjugate chelator_conjugation->purification1 radiolabeling Radiolabeling (e.g., with ⁶⁸Ga or ¹¹¹In) purification1->radiolabeling purification2 Final Purification (e.g., SPE) radiolabeling->purification2 quality_control Quality Control (RCP, SA, Stability) purification2->quality_control end Ready for In Vivo Imaging quality_control->end

General Experimental Workflow for Radiolabeling.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of various radiolabeled Mini-Gastrin analogues.

Table 1: Radiolabeling and In Vitro Characteristics

CompoundRadionuclideChelatorRadiochemical Purity (RCP)Specific ActivityReceptor Affinity (IC₅₀, nM)Reference
[⁹⁹mTc]Demogastrin 1-3⁹⁹mTcTetraamine>98%~37 GBq/µmol~1[8][27]
⁶⁸Ga-DOTA-Peptides⁶⁸GaDOTA>91%N/AN/A[16]
¹¹¹In-DOTA-MGS1¹¹¹InDOTA90-99%N/A2.0 ± 0.3[15]
¹¹¹In-DOTA-MGS4¹¹¹InDOTA90-99%N/A3.5 ± 0.5[15]
¹¹¹In-DOTA-[(N-Me)1Nal⁸]MGS5¹¹¹InDOTA>95%N/ALow nM range[14]
⁶⁸Ga-DOTA-CCK-66⁶⁸GaDOTA>95%18 ± 4 GBq/µmol3.6 - 6.0[29][30]

Table 2: In Vivo Tumor Uptake and Stability

CompoundAnimal ModelTumor ModelTime p.i.Tumor Uptake (%ID/g)Intact in Blood (10 min p.i.)Reference
¹¹¹In-DTPA-MG0MTC PatientsMetastatic MTCN/ASuccessful TargetingN/A[10]
¹¹¹In-DOTA-MGS4Athymic Nude MiceA431-CCK2R4 h10.40 ± 2.21>75%[15]
¹¹¹In-DOTA-[(N-Me)1Nal⁸]MGS5Athymic Nude MiceA431-CCK2R4 h48.1 ± 9.2High[14]
¹¹¹In-labeled Pro-substituted analoguesBALB/c Nude MiceXenografts4 h29 - 4657 - 79% (at 1h p.i.)[13]
[¹⁷⁷Lu]Lu-PP-F11NN/AMTCN/AHigh intratumoral accumulationN/A[31]

p.i. = post-injection; %ID/g = percentage of injected dose per gram of tissue.

Experimental Protocols

Protocol 1: Conjugation of DOTA to Mini-Gastrin I (Solution Phase)

This protocol describes the conjugation of a DOTA-NHS-ester to the N-terminus of a Mini-Gastrin analogue.

Materials:

  • Mini-Gastrin I analogue with a free N-terminal amine

  • DOTA-NHS-ester (1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid mono-N-hydroxysuccinimide ester)

  • Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolve the Mini-Gastrin analogue in DMF.

  • Add a 1.5 to 2-fold molar excess of DOTA-NHS-ester to the peptide solution.

  • Add DIPEA to the reaction mixture to achieve a final pH of 8.5-9.0.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress using analytical HPLC.

  • Once the reaction is complete, quench it by adding water.

  • Purify the DOTA-Mini-Gastrin conjugate using preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the conjugate as a white powder.

  • Confirm the identity and purity of the conjugate by mass spectrometry and analytical HPLC.

Protocol 2: Radiolabeling of DOTA-Mini-Gastrin with Gallium-68 (⁶⁸Ga)

This protocol is based on the efficient NaCl-based cationic elution method for ⁶⁸Ga[23][24][25].

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • Strong Cation Exchange (SCX) cartridge

  • DOTA-Mini-Gastrin conjugate (10-20 µg)

  • Sodium acetate buffer (1 M, pH 4.0-4.5)

  • 5 M NaCl / 0.1 M HCl solution

  • Heating block or water bath (95°C)

  • C18 Sep-Pak cartridge for purification

  • Ethanol

  • Sterile water for injection

  • Radio-TLC or Radio-HPLC system for quality control

Procedure:

  • ⁶⁸Ga Elution and Trapping: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl. Pass the eluate through the SCX cartridge to trap the ⁶⁸Ga³⁺.

  • Elution into Reaction Vial: Elute the trapped ⁶⁸Ga³⁺ from the SCX cartridge with a small volume (e.g., 0.5 mL) of 5 M NaCl / 0.1 M HCl directly into a reaction vial containing the DOTA-Mini-Gastrin conjugate dissolved in sodium acetate buffer. The final pH should be between 3.5 and 4.5[24][32].

  • Labeling Reaction: Heat the reaction vial at 95°C for 5-10 minutes[30][32].

  • Purification:

    • Pre-condition a C18 Sep-Pak cartridge with ethanol (5 mL) followed by sterile water (10 mL).

    • Load the reaction mixture onto the C18 cartridge. The radiolabeled peptide will be retained.

    • Wash the cartridge with sterile water (5-10 mL) to remove unreacted ⁶⁸Ga.

    • Elute the [⁶⁸Ga]Ga-DOTA-Mini-Gastrin with a small volume (0.5-1.0 mL) of 50% ethanol in water.

  • Final Formulation: Dilute the eluted product with saline or a suitable buffer for injection. Pass through a 0.22 µm sterile filter.

  • Quality Control:

    • Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. The RCP should be >95%.

    • Measure the final activity and calculate the radiochemical yield.

Protocol 3: Radiolabeling of DOTA-Mini-Gastrin with Indium-111 (¹¹¹In)

Materials:

  • ¹¹¹InCl₃ solution

  • DOTA-Mini-Gastrin conjugate (10-20 µg)

  • Ammonium acetate or sodium acetate buffer (0.1 M, pH 4.5-5.5)

  • Heating block or water bath (95-100°C)

  • DTPA solution (50 mM) for quenching (optional)

  • C18 Sep-Pak cartridge for purification

  • Ethanol

  • Sterile water for injection

  • Radio-TLC or Radio-HPLC system for quality control

Procedure:

  • Reaction Setup: In a sterile reaction vial, combine the DOTA-Mini-Gastrin conjugate with the acetate buffer.

  • Add Radionuclide: Add the ¹¹¹InCl₃ solution to the vial. Ensure the final pH is between 4.5 and 5.5.

  • Labeling Reaction: Incubate the reaction mixture at 95-100°C for 15-30 minutes.

  • Quenching (Optional): Cool the reaction vial to room temperature. Add a small volume of DTPA solution to chelate any unreacted ¹¹¹In³⁺.

  • Purification: Purify the radiolabeled peptide using a C18 Sep-Pak cartridge as described in Protocol 2. Elute the [¹¹¹In]In-DOTA-Mini-Gastrin with ethanol/water.

  • Final Formulation: Prepare the final injectable dose as described in Protocol 2.

  • Quality Control: Assess the radiochemical purity using radio-TLC or radio-HPLC. The RCP should be >95%.

Conclusion

Radiolabeling human Mini-Gastrin I and its analogues provides a powerful tool for the in vivo imaging of CCK2 receptor-expressing tumors. The protocols and data presented here offer a foundation for researchers to develop and evaluate these promising radiopharmaceuticals. Optimization of the peptide sequence, chelator, and radiolabeling conditions can lead to agents with improved tumor targeting and pharmacokinetic profiles, ultimately benefiting cancer diagnosis and therapy[2][3][12].

References

Application Notes and Protocols for Mini Gastrin I in Human Gastric Organoid Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human gastric organoids are three-dimensional (3D) structures derived from gastric stem cells that self-organize to recapitulate the cellular architecture and functionality of the native stomach epithelium. These in vitro models have become invaluable tools in basic research, disease modeling, and drug discovery. A critical component for the successful culture and maintenance of human gastric organoids is the supplementation of the culture medium with various growth factors that mimic the in vivo stem cell niche. Among these, Mini Gastrin I (human) plays a significant role in promoting the proliferation and maintenance of gastric epithelial cells.

Mini Gastrin I is a peptide hormone that acts as a selective agonist for the cholecystokinin B (CCK2) receptor.[1] In the context of gastric organoid culture, it has a mitogenic effect, stimulating the growth and expansion of the organoids.[1] This document provides detailed application notes and protocols for the use of Mini Gastrin I in human gastric organoid culture.

Data Presentation

While direct quantitative comparisons of human gastric organoid cultures with and without Mini Gastrin I are not extensively documented in the form of comparative tables in the currently available literature, the qualitative consensus is that its removal limits the growth of the cultures. The following tables provide a summary of the typical composition of media used for human gastric organoid culture, which includes Mini Gastrin I, and a conceptual representation of its expected impact based on its known mitogenic effects.

Table 1: Composition of Human Gastric Organoid Culture Medium

ComponentStock ConcentrationFinal ConcentrationPurpose
Advanced DMEM/F12--Basal Medium
L-WRN Conditioned Medium-50% (v/v)Source of Wnt3a, R-Spondin-1, and Noggin
HEPES1 M10 mMBuffering agent
GlutaMAX™100X1XStable glutamine source
N-2 Supplement100X1XSupports neuronal cell survival
B-27 Supplement50X1XSupports neuronal cell survival
N-Acetylcysteine500 mM1 mMAntioxidant
Mini Gastrin I (human) 100 µM 1 nM Stimulates proliferation via CCK2R
EGF (human)500 µg/mL50 ng/mLPromotes epithelial cell growth
FGF-10 (human)100 µg/mL100 ng/mLEssential for gastric organoid generation
A83-0110 mM500 nMTGF-β inhibitor, improves plating efficiency
SB20219010 mM10 µMp38 inhibitor, improves plating efficiency
Y-2763210 mM10 µMROCK inhibitor (used during passaging)
Penicillin-Streptomycin100X1XAntibiotic

This table represents a common formulation; concentrations and specific components may vary between protocols.[2][3][4]

Table 2: Expected Quantitative Effects of Mini Gastrin I on Human Gastric Organoid Culture

ParameterWithout Mini Gastrin IWith Mini Gastrin I (1 nM)Expected Outcome
Organoid Formation EfficiencyLowerHigherIncreased number of organoids formed from initial gland fragments.
Organoid SizeSmallerLargerEnhanced proliferation leads to larger organoid structures over time.
Budding FrequencyReducedIncreasedPromotes the formation of new domains, indicative of active stem cell proliferation.
Proliferation (EdU/Ki67+)Lower PercentageHigher PercentageIncreased number of cells undergoing active DNA synthesis and cell division.
Stem Cell Marker (Lgr5) ExpressionPotentially LowerMaintained/HigherSupports the maintenance of the gastric stem cell pool.

This table is a conceptual representation based on the known mitogenic function of gastrin. Specific quantitative values would require a dedicated comparative study.

Experimental Protocols

Protocol 1: Preparation of Complete Human Gastric Organoid Medium with Mini Gastrin I

This protocol details the preparation of the complete medium required for the culture of human gastric organoids.

Materials:

  • Advanced DMEM/F12

  • L-WRN Conditioned Medium

  • HEPES (1 M)

  • GlutaMAX™ (100X)

  • N-2 Supplement (100X)

  • B-27 Supplement (50X)

  • N-Acetylcysteine (500 mM)

  • Mini Gastrin I, human (100 µM stock)

  • Human EGF (500 µg/mL stock)

  • Human FGF-10 (100 µg/mL stock)

  • A83-01 (10 mM stock)

  • SB202190 (10 mM stock)

  • Penicillin-Streptomycin (100X)

  • Sterile filtration unit (0.22 µm)

Procedure:

  • To prepare 50 mL of complete medium, aseptically combine the following components:

    • 25 mL of Advanced DMEM/F12

    • 25 mL of L-WRN Conditioned Medium

    • 500 µL of HEPES (1 M)

    • 500 µL of GlutaMAX™ (100X)

    • 500 µL of N-2 Supplement (100X)

    • 1 mL of B-27 Supplement (50X)

    • 100 µL of N-Acetylcysteine (500 mM)

    • 0.5 µL of Mini Gastrin I (100 µM)

    • 5 µL of human EGF (500 µg/mL)

    • 50 µL of human FGF-10 (100 µg/mL)

    • 2.5 µL of A83-01 (10 mM)

    • 5 µL of SB202190 (10 mM)

    • 500 µL of Penicillin-Streptomycin (100X)

  • Mix the components gently by inverting the tube.

  • Sterile-filter the complete medium using a 0.22 µm filter.

  • Store the complete medium at 4°C for up to two weeks.

Protocol 2: Culturing Human Gastric Organoids with Mini Gastrin I

This protocol outlines the general steps for thawing, seeding, and maintaining human gastric organoids.

Materials:

  • Cryopreserved human gastric organoids

  • Complete Human Gastric Organoid Medium (containing Mini Gastrin I)

  • Basal medium (Advanced DMEM/F12)

  • Basement membrane matrix (e.g., Matrigel®)

  • 24-well tissue culture-treated plates

  • 15 mL conical tubes

  • Centrifuge

  • 37°C water bath

  • Cell culture incubator (37°C, 5% CO2)

Procedure:

  • Thawing and Seeding: a. Pre-warm a 24-well plate and the complete medium in a 37°C incubator. Thaw the basement membrane matrix on ice. b. Quickly thaw a cryovial of organoids in a 37°C water bath. c. Transfer the contents of the vial to a 15 mL conical tube containing 10 mL of cold basal medium. d. Centrifuge at 300 x g for 5 minutes at 4°C. Aspirate the supernatant. e. Resuspend the organoid pellet in the required volume of liquid basement membrane matrix on ice. f. Dispense 50 µL domes of the organoid-matrix suspension into the center of the pre-warmed 24-well plate wells. g. Incubate the plate at 37°C for 15-20 minutes to allow the domes to solidify. h. Gently add 500 µL of pre-warmed complete medium containing Mini Gastrin I to each well.

  • Maintenance: a. Culture the organoids in a 37°C, 5% CO2 incubator. b. Replace the medium every 2-3 days with fresh, pre-warmed complete medium containing Mini Gastrin I. c. Monitor organoid growth and morphology using a light microscope.

  • Passaging: a. When organoids become large and the lumen darkens (typically every 7-10 days), they should be passaged. b. Mechanically disrupt the domes and organoids and transfer them to a conical tube. c. Dissociate the organoids into smaller fragments using enzymatic digestion (e.g., TrypLE) or mechanical disruption. d. Wash and centrifuge the fragments. e. Re-seed the organoid fragments in fresh basement membrane matrix domes as described in the seeding steps. Add complete medium containing Mini Gastrin I and the ROCK inhibitor Y-27632 for the first 2-3 days after passaging to improve survival.

Signaling Pathway and Experimental Workflow

Mini Gastrin I Signaling Pathway

Mini Gastrin I exerts its mitogenic effects by binding to the CCK2 receptor, a G-protein coupled receptor (GPCR). This binding initiates a downstream signaling cascade that ultimately promotes cell proliferation and survival.

Mini_Gastrin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MG Mini Gastrin I CCK2R CCK2 Receptor MG->CCK2R Binds Gq Gq protein CCK2R->Gq Activates Src Src CCK2R->Src PLC PLCβ Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC IP3->PKC Activates via Ca2+ release DAG->PKC RAF RAF PKC->RAF PI3K PI3K Src->PI3K Src->RAF AKT AKT PI3K->AKT Proliferation Gene Expression (Proliferation, Survival) AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Mini Gastrin I signaling cascade in gastric cells.

Experimental Workflow for Gastric Organoid Culture

The following diagram illustrates the overall workflow for establishing and maintaining human gastric organoid cultures using Mini Gastrin I.

Gastric_Organoid_Workflow cluster_setup Culture Setup cluster_culture Culture and Maintenance cluster_passaging Passaging and Expansion start Start with Cryopreserved Human Gastric Organoids thaw Thaw Organoids start->thaw wash Wash and Pellet thaw->wash resuspend Resuspend in Basement Membrane Matrix wash->resuspend plate Plate Domes resuspend->plate solidify Solidify at 37°C plate->solidify add_medium Add Complete Medium with Mini Gastrin I solidify->add_medium incubate Incubate at 37°C, 5% CO2 add_medium->incubate medium_change Change Medium Every 2-3 Days incubate->medium_change passage Passage Organoids (Every 7-10 Days) incubate->passage medium_change->incubate disrupt Disrupt Domes and Organoids passage->disrupt expand Expand Culture or Use for Experiments passage->expand reseed Re-seed Fragments disrupt->reseed reseed->add_medium

Caption: Workflow for human gastric organoid culture.

References

Application Notes and Protocols: Mini Gastrin I (human) for Targeting CCK2R-Expressing Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Mini Gastrin I is a truncated form of human gastrin I, comprising amino acids 5-17 of the parent peptide[1][2]. It acts as a potent ligand for the cholecystokinin-2 receptor (CCK2R), a G-protein coupled receptor overexpressed in various malignancies, including medullary thyroid carcinoma (MTC), small cell lung cancer (SCLC), and certain gastrointestinal stromal tumors[3][4]. This specific overexpression makes Mini Gastrin I and its synthetic analogs promising vectors for the targeted delivery of diagnostic and therapeutic radionuclides to tumor sites.

The primary challenge in the clinical application of early Mini Gastrin I analogs has been their rapid enzymatic degradation in vivo and, for some variants, high renal uptake, leading to potential nephrotoxicity[3][4]. Extensive research has focused on developing stabilized analogs with improved pharmacokinetic profiles by introducing specific amino acid substitutions, cyclization, or modifications to the N-terminal glutamic acid sequence[3][4][5]. These efforts have led to the development of several promising candidates that have been evaluated in preclinical and clinical settings[6][7][8].

This document provides a comprehensive overview of the application of human Mini Gastrin I and its analogs for targeting CCK2R-expressing tumors, including detailed experimental protocols and a summary of key preclinical data.

CCK2R Signaling Pathway

Upon binding of Mini Gastrin I or its analogs, the CCK2R, which is primarily coupled to Gq and Gα12/13 proteins, initiates a cascade of intracellular signaling events. These pathways are crucial for cell proliferation, differentiation, and survival, and their deregulation can contribute to tumor development[9][10][11]. Key signaling cascades activated by CCK2R include the PLC/Ca2+/PKC pathway, the MAPK/ERK pathway, the PI3K/AKT pathway, and Src activation[9][10][11].

CCK2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mini_Gastrin_I Mini Gastrin I CCK2R CCK2R Mini_Gastrin_I->CCK2R Binding G_Protein Gq / Gα12/13 CCK2R->G_Protein Activation EGFR EGFR CCK2R->EGFR Transactivation Src Src CCK2R->Src Activation PI3K PI3K CCK2R->PI3K Activation PLC PLCβ G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis RAS_RAF_MEK RAS/RAF/MEK EGFR->RAS_RAF_MEK ERK ERK Src->ERK Activation IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Release from ER PKC PKC DAG->PKC Activation Ca2->PKC Activation PKC->RAS_RAF_MEK Activation RAS_RAF_MEK->ERK Activation Proliferation_Survival Gene Transcription (Proliferation, Survival, Anti-Apoptosis) ERK->Proliferation_Survival AKT AKT PI3K->AKT Activation AKT->Proliferation_Survival

Caption: CCK2R signaling upon Mini Gastrin I binding.

Data Presentation: Preclinical Evaluation of Radiolabeled Mini Gastrin I Analogs

The following tables summarize key in vitro and in vivo data for various DOTA-conjugated Mini Gastrin I analogs. These analogs have been radiolabeled with isotopes such as Indium-111 (¹¹¹In) for SPECT imaging and Lutetium-177 (¹⁷⁷Lu) for therapeutic applications.

Table 1: In Vitro Properties of Radiolabeled Mini Gastrin I Analogs

CompoundRadiolabelCell LineIC50 (nM)In Vitro Uptake (% added activity)Reference(s)
DOTA-MGS1¹¹¹InA431-CCK2R~1>60% (4h)[12]
DOTA-MGS4¹¹¹InA431-CCK2R~1>60% (4h)[4]
DOTA-MGS5¹¹¹InA431-CCK2R~1~60% (4h)[12]
¹¹¹In-1 (Pro-substituted)¹¹¹InA431-CCK2R~1>60% (4h)[12]
¹¹¹In-2 (Pro-substituted)¹¹¹InA431-CCK2R~1>60% (4h)[12]
¹¹¹In-3 (Pro-substituted)¹¹¹InA431-CCK2R~1>60% (4h)[12]
¹⁷⁷Lu-DOTA-cyclo-MG1¹⁷⁷LuA431-CCK2RN/AHigh receptor-mediated uptake[5][13]
¹⁷⁷Lu-DOTA-cyclo-MG2¹⁷⁷LuA431-CCK2RN/AHigh receptor-mediated uptake[5][13]

N/A: Data not available in the cited sources.

Table 2: In Vivo Biodistribution of Radiolabeled Mini Gastrin I Analogs in Xenograft Mouse Models (% Injected Dose/gram)

CompoundRadiolabelTumor ModelTime p.i.Tumor UptakeKidney UptakeStomach UptakePancreas UptakeReference(s)
¹¹¹In-DOTA-MGS1¹¹¹InA431-CCK2R4h~3~1~3~0.5[4]
¹¹¹In-DOTA-MGS4¹¹¹InA431-CCK2R4h10.40 ± 2.213.98 ± 0.59~4~1[4]
¹⁷⁷Lu-1 (Pro-substituted)¹⁷⁷LuA431-CCK2R4h34.72 ± 9.404-75-71-2[12][14]
¹⁷⁷Lu-2 (Pro-substituted)¹⁷⁷LuA431-CCK2R4h33.25 ± 6.344-75-71-2[12][14]
¹⁷⁷Lu-3 (Pro-substituted)¹⁷⁷LuA431-CCK2R4h28.60 ± 7.954-75-71-2[12][14]
¹⁷⁷Lu-DOTA-cyclo-MG1¹⁷⁷LuA431-CCK2R4h3.50 ± 0.78Low1.09-1.110.51-0.52[5]
⁶⁷Ga-DOTA-CCK-66⁶⁷GaAR42J1h19.4 ± 3.5<2.6<2.6<2.6
¹⁷⁷Lu-DOTA-CCK-66¹⁷⁷LuAR42J24h8.6 ± 1.1N/AN/AN/A
¹⁷⁷Lu-PP-F11N¹⁷⁷LuA431/CCKBRN/AHighLowLowLow[15]

p.i.: post-injection. Values are presented as mean ± SD where available.

Experimental Protocols

Protocol 1: Radiolabeling of DOTA-Conjugated Mini Gastrin I Analogs

This protocol describes a general method for radiolabeling DOTA-conjugated Mini Gastrin I analogs with trivalent radiometals such as ¹¹¹In and ¹⁷⁷Lu.

Radiolabeling_Workflow start Start peptide DOTA-Peptide (10-20 µg) start->peptide mix Combine Peptide, Buffer, and Radiometal peptide->mix buffer Sodium Acetate/Gentisic Acid Buffer (pH 5) buffer->mix radiometal Radiometal Solution ([¹¹¹In]InCl₃ or [¹⁷⁷Lu]LuCl₃) radiometal->mix heat Incubate at 95°C for 15-20 min mix->heat qc Quality Control (RP-HPLC) Determine Radiochemical Purity (RCP) heat->qc purification Optional: Solid-Phase Extraction (SPE) Purification (for in vivo studies) qc->purification If RCP is sufficient product Radiolabeled Peptide (RCP ≥95%) qc->product If no purification needed purification->product end End product->end

Caption: Workflow for radiolabeling Mini Gastrin I analogs.

Materials:

  • DOTA-conjugated Mini Gastrin I analog

  • [¹¹¹In]InCl₃ or [¹⁷⁷Lu]LuCl₃ in HCl solution

  • 0.4 M Sodium acetate / 0.24 M gentisic acid solution, pH 5

  • Heating block or water bath

  • Reaction vials

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for quality control

  • Solid-phase extraction (SPE) cartridges (optional, for purification)

Procedure:

  • In a sterile reaction vial, combine 10-20 µg of the DOTA-conjugated peptide with a 1.2-fold volume of the sodium acetate/gentisic acid buffer[3].

  • Add the desired amount of radiometal solution (e.g., 30-350 MBq)[3].

  • Ensure the total reaction volume is less than 0.3 mL[3].

  • Incubate the reaction mixture at 95°C for 15-20 minutes[3][12].

  • After incubation, allow the vial to cool to room temperature.

  • Perform quality control using RP-HPLC to determine the radiochemical purity (RCP). A successful labeling should yield an RCP of ≥95%[3][12].

  • For in vivo studies, the radiolabeled peptide may be purified using an SPE cartridge to remove any unchelated radiometal and other impurities[3][12].

Protocol 2: In Vitro Cell Binding and Internalization Assay

This protocol outlines the procedure to determine the binding affinity (IC50) and internalization of radiolabeled Mini Gastrin I analogs in CCK2R-expressing cells.

In_Vitro_Assay_Workflow cluster_prep Preparation cluster_binding Binding Assay (IC50) cluster_internalization Internalization Assay cell_culture Culture CCK2R-positive and mock-transfected cells cell_seeding Seed cells in multi-well plates cell_culture->cell_seeding add_competitor Add increasing concentrations of unlabeled peptide cell_seeding->add_competitor add_radioligand_int Add radiolabeled peptide cell_seeding->add_radioligand_int add_radioligand Add constant concentration of radiolabeled ligand add_competitor->add_radioligand incubate_binding Incubate at room temperature add_radioligand->incubate_binding wash_binding Wash cells to remove unbound ligand incubate_binding->wash_binding measure_binding Measure cell-bound radioactivity wash_binding->measure_binding analyze_binding Calculate IC50 measure_binding->analyze_binding incubate_int Incubate at 37°C for various time points add_radioligand_int->incubate_int separate_fractions Separate surface-bound (acid wash) and internalized fractions incubate_int->separate_fractions measure_int Measure radioactivity in each fraction separate_fractions->measure_int analyze_int Calculate % internalization measure_int->analyze_int

Caption: Workflow for in vitro binding and internalization assays.

Materials:

  • CCK2R-expressing cell line (e.g., A431-CCK2R) and a mock-transfected control cell line[4][12]

  • Cell culture medium and supplements

  • Multi-well plates

  • Radiolabeled Mini Gastrin I analog

  • Unlabeled Mini Gastrin I analog (for competition assay)

  • Binding buffer (e.g., PBS with 0.5% BSA)

  • Acid wash buffer (e.g., glycine buffer, pH 2.5) to separate surface-bound from internalized radioactivity

  • Gamma counter

Procedure for IC50 Determination:

  • Seed CCK2R-expressing cells in multi-well plates and allow them to adhere overnight.

  • Wash the cells with binding buffer.

  • Add increasing concentrations of the unlabeled peptide (competitor) to the wells[4].

  • Add a constant amount of the radiolabeled peptide to all wells[4].

  • Incubate at room temperature to minimize internalization[4].

  • Wash the cells multiple times with cold binding buffer to remove unbound radioactivity.

  • Lyse the cells and measure the cell-associated radioactivity using a gamma counter.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value.

Procedure for Internalization Assay:

  • Seed cells as described above.

  • Add the radiolabeled peptide to the wells and incubate at 37°C for different time points (e.g., 15 min, 1h, 4h)[12].

  • At each time point, remove the medium and wash the cells.

  • To determine the surface-bound fraction, incubate the cells with a cold acid wash buffer for a few minutes on ice. Collect this supernatant.

  • Lyse the cells to release the internalized fraction.

  • Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.

  • Calculate the percentage of internalization as (internalized counts) / (surface-bound + internalized counts) x 100.

Protocol 3: In Vivo Biodistribution Studies

This protocol details the methodology for assessing the biodistribution and tumor-targeting efficacy of radiolabeled Mini Gastrin I analogs in a xenograft mouse model.

In_Vivo_Workflow start Start tumor_induction Induce subcutaneous tumors in nude mice (CCK2R-positive and mock-negative) start->tumor_induction tumor_growth Allow tumors to grow to a suitable size tumor_induction->tumor_growth injection Inject radiolabeled peptide intravenously (tail vein) tumor_growth->injection time_points Euthanize mice at predefined time points (e.g., 1h, 4h, 24h p.i.) injection->time_points dissection Dissect tumors and major organs (blood, liver, kidneys, stomach, etc.) time_points->dissection weighing Weigh all collected tissues dissection->weighing counting Measure radioactivity in tissues using a gamma counter weighing->counting calculation Calculate uptake as % Injected Dose per gram (%ID/g) counting->calculation end End calculation->end

Caption: Workflow for in vivo biodistribution studies.

Materials:

  • Immunocompromised mice (e.g., athymic BALB/c nude mice)[4][14]

  • CCK2R-expressing and mock-negative tumor cells

  • Purified radiolabeled Mini Gastrin I analog

  • Anesthetic and euthanasia agents

  • Surgical tools for dissection

  • Precision balance

  • Gamma counter

Procedure:

  • Subcutaneously inject CCK2R-positive tumor cells into one flank and mock-negative cells into the contralateral flank of each mouse[4][5].

  • Allow the tumors to grow to a palpable size (e.g., ~0.2 g)[5].

  • Inject a known amount of the purified radiolabeled peptide (e.g., 0.2-1.5 MBq) intravenously via the tail vein[14].

  • At predetermined time points post-injection (p.i.), euthanize the mice.

  • Collect blood samples and dissect tumors and major organs/tissues of interest (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone).

  • Weigh each tissue sample.

  • Measure the radioactivity in each sample, along with standards of the injected dose, using a gamma counter.

  • Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).

Conclusion

Mini Gastrin I and its stabilized analogs represent a highly promising class of radiopharmaceuticals for the diagnosis and therapy of CCK2R-expressing tumors. The development of next-generation analogs with enhanced stability and favorable pharmacokinetics has overcome many of the initial limitations. The protocols and data presented here provide a foundational resource for researchers and drug developers working to advance these targeted agents into clinical practice, with the ultimate goal of improving outcomes for patients with difficult-to-treat cancers like medullary thyroid carcinoma and small cell lung cancer[7][16].

References

Application Notes and Protocols: 177Lu-labeled Minigastrin I for Peptide Receptor Radionuclide Therapy (PRRT)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Peptide Receptor Radionuclide Therapy (PRRT) represents a significant advancement in the targeted treatment of neuroendocrine tumors. This approach utilizes radiolabeled peptides that specifically bind to receptors overexpressed on tumor cells, delivering a cytotoxic radiation dose directly to the malignancy. One promising target is the cholecystokinin-2 receptor (CCK2R), which is highly expressed in various cancers, including medullary thyroid carcinoma, small cell lung cancer, and certain gastrointestinal stromal tumors.[1][2] Minigastrin I, a peptide hormone, and its analogues are ligands for the CCK2R. When labeled with the beta- and gamma-emitting radionuclide Lutetium-177 (177Lu), these minigastrin analogues become potent theranostic agents for both imaging and therapy of CCK2R-positive tumors.[3][4]

These application notes provide an overview of the mechanism, preclinical data, and detailed protocols for researchers and drug development professionals working with 177Lu-labeled minigastrin analogues.

Mechanism of Action & Signaling Pathway

177Lu-Minigastrin exerts its therapeutic effect by binding with high affinity to the CCK2R on the surface of cancer cells. Following binding, the receptor-ligand complex is internalized. The localized decay of 177Lu releases beta particles, which induce DNA damage and subsequent cell death. The co-emitted gamma photons can be used for SPECT imaging to visualize tumor targeting and assess dosimetry.[5][6]

The CCK2R is a G-protein coupled receptor (GPCR) that primarily couples to Gαq.[7][8] Activation of the CCK2R by gastrin or its analogues initiates a cascade of downstream signaling pathways, including the phospholipase C (PLC)/protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and PI3K/AKT pathways, which are involved in cell proliferation, migration, and survival.[7][8][9]

CCK2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effectors cluster_nucleus Nuclear Response Lu177_MG 177Lu-Minigastrin CCK2R CCK2R Lu177_MG->CCK2R Binds PLC Phospholipase C (PLC) G_Protein Gαq / Gα12/13 CCK2R->G_Protein Activates G_Protein->PLC PI3K PI3K G_Protein->PI3K Src Src G_Protein->Src PKC PKC PLC->PKC Ca2 Ca²⁺ Mobilization PLC->Ca2 AKT AKT PI3K->AKT MAPK MAPK (ERK) Src->MAPK Proliferation Cell Proliferation PKC->Proliferation Ca2->Proliferation Survival Inhibition of Apoptosis AKT->Survival MAPK->Proliferation Migration Cell Migration MAPK->Migration

CCK2R downstream signaling cascade.

Application Notes

Preclinical In Vitro Data

In vitro studies using cancer cell lines engineered to express the human CCK2R are crucial for determining the binding affinity, specificity, and internalization rate of new radiolabeled minigastrin analogues.

Table 1: Summary of In Vitro Performance of 177Lu-labeled Minigastrin Analogues

Compound Cell Line Internalized Fraction (2h) Reference
177Lu-DOTA-cyclo-MG1 A431-CCK2R 15.2 ± 2.6% [10]
177Lu-DOTA-cyclo-MG2 A431-CCK2R 16.1 ± 1.9% [10]
177Lu-CP04 (Control) A431-CCK2R 20.4 ± 1.0% [10]

Data presented as mean ± standard deviation.

Preclinical In Vivo Data

Animal models, typically mice bearing CCK2R-positive tumor xenografts, are used to evaluate the biodistribution, tumor targeting, pharmacokinetics, and therapeutic efficacy of 177Lu-labeled minigastrin analogues. These studies are essential for identifying candidates for clinical translation. Key parameters include tumor uptake (% Injected Activity per gram, %IA/g) and tumor-to-kidney ratio, as kidneys are a primary organ for clearance and potential toxicity.[10][11]

Table 2: Biodistribution of 177Lu-labeled Minigastrin Analogues in A431-CCK2R Xenograft Mice (%IA/g)

Compound Time p.i. Tumor Blood Stomach Kidneys Tumor-to-Kidney Ratio Reference
177Lu-DOTA-cyclo-MG1 30 min 3.74 ± 1.27 - 1.09 - - [10]
4 h 3.50 ± 0.78 - - - - [10]
177Lu-DOTA-cyclo-MG2 30 min 3.91 ± 1.59 - 1.11 - - [10]
4 h 3.72 ± 1.23 - - - - [10]
177Lu-DOTA-MGS5 1 h 68.1 ± 10.0 - - - - [12][13]
24 h 28.9 ± 7.2 - - - - [12][13]
72 h 12.6 ± 3.3 - - - - [12][13]

Data presented as mean ± standard deviation. p.i. = post-injection.

Experimental radionuclide therapy studies have demonstrated that treatment with 177Lu-labeled minigastrin analogues leads to a significant delay in tumor growth in receptor-positive tumors compared to untreated controls or receptor-negative tumors.[4][10]

Experimental Protocols

Protocol 1: Radiolabeling of DOTA-Minigastrin Analogues with 177Lu

This protocol describes the standard procedure for labeling a DOTA-conjugated minigastrin peptide with Lutetium-177.

Radiolabeling_Workflow start Start reagents Combine Reagents - DOTA-Peptide - 177LuCl₃ - Buffer (e.g., Acetate, pH 5) - Quencher (e.g., Gentisic Acid) start->reagents heat Incubate (e.g., 80-98°C for 15-25 min) reagents->heat qc Quality Control (HPLC/TLC) Check Radiochemical Purity (RCP) heat->qc pass RCP > 95%? qc->pass formulate Formulate for Injection (e.g., Saline, Stabilizers) pass->formulate Yes fail Fail: Discard or Re-purify pass->fail No end Ready for In Vitro / In Vivo Use formulate->end

References

Application Notes and Protocols for 68Ga-DOTA-MiniGastrin I PET Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for human positron emission tomography (PET) imaging using 68Ga-DOTA-MiniGastrin I and its analogues, such as 68Ga-DOTA-MGS5. This imaging technique targets the cholecystokinin-2 (CCK2) receptor, which is overexpressed in various malignancies, including medullary thyroid cancer (MTC), neuroendocrine tumors (NETs), and small cell lung cancer.

Clinical and Preclinical Applications

68Ga-DOTA-MiniGastrin I PET imaging is a promising diagnostic tool for:

  • Staging and Restaging of Medullary Thyroid Cancer: It has shown high lesion detection rates in patients with MTC, with uptake values comparable to or even exceeding those of other established tracers like 18F-DOPA.[1][2]

  • Diagnosis and Management of Neuroendocrine Tumors: While its utility in gastroenteropancreatic NETs (GEP-NETs) appears limited, it has shown potential in bronchopulmonary NETs (BP-NETs).[1][2]

  • Evaluation of CCK2R Expression Status: This imaging modality can be used to non-invasively assess the expression of CCK2 receptors in tumors, which can be valuable for selecting patients for targeted therapies.

  • Theranostic Applications: The successful use of 68Ga-DOTA-MiniGastrin I for imaging opens the door for therapeutic applications using beta- or alpha-emitting radionuclides chelated to DOTA-MiniGastrin I.

Quantitative Data Summary

The following tables summarize the biodistribution of 68Ga-DOTA-MGS5 in normal organs and its uptake in various tumor lesions. Standardized Uptake Values (SUV) are used to quantify the tracer uptake.

Table 1: Physiological Biodistribution of 68Ga-DOTA-MGS5 in Normal Organs

OrganSUVmax (Mean ± SD)SUVmean (Mean ± SD)
Blood Pool (1h p.i.)-2.5 ± 0.4
Blood Pool (2h p.i.)-1.8 ± 0.5
Stomach Wall--
Kidneys--
Urinary Bladder Wall--

Note: Specific SUV values for all normal organs were not consistently reported across the reviewed literature. The highest absorbed doses were noted in the urinary bladder wall, stomach wall, and kidneys.[3]

Table 2: Tumor Uptake of 68Ga-DOTA-MGS5 in Malignant Lesions

Tumor TypeLesion LocationSUVmax (Mean) at 1h p.i.SUVmax (Mean) at 2h p.i.SUVmean (Mean) at 1h p.i.SUVmean (Mean) at 2h p.i.
Medullary Thyroid CancerAll Lesions6.07.23.64.4
Local Recurrence6.26.23.73.9
Lymph Nodes4.34.52.42.7
Liver Lesions9.611.56.07.0
Bone Lesions4.35.32.63.2
Bronchopulmonary NETs-----

Data compiled from studies on 68Ga-DOTA-MGS5 in patients with advanced MTC.[2][4] In a comparison with 18F-DOPA PET, 68Ga-DOTA-MGS5 showed a significantly higher mean SUVmax of 7.2 at both 1 and 2 hours post-injection, compared to 4.7 for 18F-DOPA.[1][2][5] In two MTC patients also imaged with 68Ga-DOTATOC, the mean SUVmax was 24.3 for 68Ga-DOTATOC versus 17.4 and 18.7 at 1 and 2 hours for 68Ga-DOTA-MGS5, respectively.[1][2][5]

Experimental Protocols

Radiolabeling of DOTA-MiniGastrin I with 68Ga

This protocol is a general guideline and may require optimization based on the specific DOTA-MiniGastrin I analogue and the 68Ge/68Ga generator used.

Materials:

  • 68Ge/68Ga generator

  • DOTA-MiniGastrin I peptide precursor

  • HEPES buffer (0.5 M, pH 5.0)

  • Sterile water for injection

  • Hydrochloric acid (0.05 M)

  • Ethanol (for cartridge preconditioning)

  • C18 Sep-Pak cartridge

  • Sterile reaction vial

  • Heating block

  • Quality control system (e.g., radio-HPLC or radio-TLC)

Procedure:

  • Elution of 68Ga: Elute the 68Ge/68Ga generator with 0.05 M HCl according to the manufacturer's instructions.

  • Preparation of Reaction Mixture: In a sterile reaction vial, add the DOTA-MiniGastrin I peptide precursor (typically 10-50 µg, but should be optimized) and HEPES buffer.

  • Radiolabeling Reaction: Add the 68Ga eluate to the reaction vial. The final pH of the reaction mixture should be between 3.5 and 4.5. Heat the reaction mixture at 95°C for 5-10 minutes.

  • Purification: After the incubation period, purify the reaction mixture using a C18 Sep-Pak cartridge preconditioned with ethanol and sterile water. Wash the cartridge with sterile water to remove unreacted 68Ga. Elute the 68Ga-DOTA-MiniGastrin I with a small volume of 50% ethanol.

  • Final Formulation: Evaporate the ethanol and redissolve the final product in a sterile saline solution for injection.

  • Quality Control:

    • Radiochemical Purity: Determine the radiochemical purity using radio-HPLC or radio-TLC. The acceptance criterion is typically >95%.[6]

    • pH: The pH of the final product should be suitable for intravenous injection (typically between 4.5 and 8.5).

    • Sterility and Endotoxins: Perform sterility and endotoxin testing according to pharmacopeial standards.

    • Radionuclidic Purity: Confirm the absence of 68Ge breakthrough.

Patient Preparation

Pre-Scan Instructions:

  • Fasting: Patients should fast for at least 4-6 hours prior to the administration of the radiotracer to minimize physiological gastrin levels.

  • Hydration: Patients should be well-hydrated. Encourage them to drink water before and after the scan to facilitate tracer clearance and reduce radiation dose to the bladder.

  • Medications:

    • Proton Pump Inhibitors (PPIs): While specific guidelines for 68Ga-DOTA-MiniGastrin I are not yet firmly established, it is advisable to discontinue PPIs for a period before the scan, as they can influence gastrin levels and potentially CCK2R expression. The exact withdrawal period should be determined by the supervising physician.

    • Somatostatin Analogues: For patients on long-acting somatostatin analogues, it is recommended to schedule the PET scan just before the next dose.[7] Short-acting analogues should be withheld for at least 24 hours.[7]

On the Day of the Scan:

  • Confirm that the patient has followed all pre-scan instructions.

  • Insert an intravenous cannula for the administration of the radiotracer.

PET/CT Image Acquisition

Parameters:

  • Injected Dose: A typical intravenous injection of 150-200 MBq of 68Ga-DOTA-MiniGastrin I is administered.

  • Uptake Time: Imaging is typically performed at 1 and 2 hours post-injection.[2] The 2-hour time point often shows improved lesion contrast.[5]

  • Scan Range: Whole-body scan from the vertex of the skull to the mid-thighs.

  • CT Scan: A low-dose CT scan is acquired for attenuation correction and anatomical localization. A diagnostic contrast-enhanced CT can also be performed if clinically indicated.

  • PET Scan:

    • Acquisition Mode: 3D acquisition.

    • Emission Time: 2-3 minutes per bed position.

    • Reconstruction: An iterative reconstruction algorithm (e.g., OSEM - Ordered Subsets Expectation Maximization) should be used. While specific parameters for 68Ga-DOTA-MGS5 are not universally defined, a common approach for 68Ga-peptides is 2-4 iterations and 16-28 subsets.[8] The use of Point Spread Function (PSF) and Time-Of-Flight (TOF) modeling is recommended to improve image quality.

Quantitative Image Analysis

Procedure:

  • Region of Interest (ROI) Definition:

    • Tumor Lesions: Draw ROIs on the PET images, guided by the co-registered CT or MRI scans. ROIs can be defined using a fixed-size circle/sphere, a percentage of the maximum pixel value (e.g., 40-50% threshold), or manual delineation.

    • Normal Organs: Draw ROIs on representative slices of normal organs (e.g., liver, spleen, kidneys, blood pool) to assess physiological biodistribution.

  • SUV Calculation: From the defined ROIs, calculate the following parameters:

    • SUVmax: The maximum standardized uptake value within the ROI.

    • SUVmean: The average standardized uptake value within the ROI.

  • Tumor-to-Background Ratios: Calculate the ratio of the tumor SUVmax to the SUVmean of a background region (e.g., normal liver or blood pool) to assess lesion conspicuity.

Visualizations

Signaling Pathway

CCK2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 68Ga_DOTA_MG 68Ga-DOTA-MiniGastrin I CCK2R CCK2 Receptor 68Ga_DOTA_MG->CCK2R Binds Gq Gq Protein CCK2R->Gq Activates Src Src Kinase CCK2R->Src Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ IP3->Ca2 Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Raf Raf PKC->Raf Ras Ras Src->Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes

Caption: CCK2 Receptor Signaling Pathway.

Experimental Workflows

Radiolabeling_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification & Formulation cluster_qc Quality Control Generator 1. Elute 68Ge/68Ga Generator Labeling 3. Add 68Ga Eluate & Heat (95°C) Generator->Labeling Vial_Prep 2. Prepare Reaction Vial (Peptide + Buffer) Vial_Prep->Labeling Purify 4. Purify with C18 Cartridge Labeling->Purify Formulate 5. Formulate in Sterile Saline Purify->Formulate QC 6. Perform QC Tests (RCP, pH, Sterility) Formulate->QC Final_Product Final Product: 68Ga-DOTA-MiniGastrin I QC->Final_Product

Caption: 68Ga-DOTA-MiniGastrin I Radiolabeling Workflow.

Patient_Imaging_Workflow cluster_patient_prep Patient Preparation cluster_injection Radiotracer Administration cluster_uptake Uptake Phase cluster_imaging PET/CT Imaging cluster_analysis Image Analysis Prep 1. Fasting (4-6h) 2. Hydration 3. Medication Review Injection 4. Intravenous Injection of 150-200 MBq Prep->Injection Uptake 5. Wait for 1-2 hours Injection->Uptake Imaging 6. Whole-Body Scan (Low-dose CT + PET) Uptake->Imaging Analysis 7. Image Reconstruction 8. Quantitative Analysis (SUV) Imaging->Analysis Report Clinical Report Analysis->Report

References

Application Notes and Protocols for In Vitro Binding Affinity Assay of Human Mini Gastrin I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Mini Gastrin I, a shorter isoform of human gastrin, is a peptide hormone that exerts its physiological effects primarily through the cholecystokinin-2 receptor (CCK2R), a G-protein coupled receptor.[1][2] The interaction between Mini Gastrin I and CCK2R is of significant interest in various fields, including oncology, due to the overexpression of CCK2R in certain tumors like medullary thyroid carcinoma and small cell lung cancer.[3][4] Consequently, the development of Mini Gastrin I analogs for diagnostic and therapeutic purposes is an active area of research.[3][4][5]

These application notes provide a detailed overview and protocol for determining the in vitro binding affinity of human Mini Gastrin I and its analogs to the human CCK2 receptor. The most common method, a competitive radioligand binding assay, is described in detail, along with data presentation guidelines and visualizations to aid in experimental design and data interpretation.

Signaling Pathway

Mini Gastrin I binds to the CCK2 receptor, a G-protein coupled receptor (GPCR). Upon binding, the receptor undergoes a conformational change, activating intracellular G-proteins. This initiates a downstream signaling cascade, most notably the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, culminating in a cellular response.

Mini Gastrin I Signaling Pathway Mini Gastrin I Mini Gastrin I CCK2R CCK2R Mini Gastrin I->CCK2R Binds to G-Protein G-Protein CCK2R->G-Protein Activates PLC PLC G-Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Cellular Response Cellular Response Ca2+ Release->Cellular Response PKC Activation->Cellular Response

Caption: Simplified signaling pathway of Mini Gastrin I via the CCK2R.

Quantitative Data Summary

The binding affinities of various Mini Gastrin I analogs for the CCK2 receptor are typically determined through competitive binding assays and are expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher binding affinity.

Compound/AnalogCell LineRadioligandIC50 (nM)Reference
DOTA-MGS1AR42J[¹²⁵I]Tyr¹²-gastrin ISimilar to DOTA-MG11[5]
DOTA-MGS4AR42J[¹²⁵I]Tyr¹²-gastrin ILower than DOTA-MG11[5]
DOTA-MGS2AR42J[¹²⁵I]Tyr¹²-gastrin IImpaired Affinity[5]
DOTA-MGS3AR42J[¹²⁵I]Tyr¹²-gastrin IImpaired Affinity[5]
Mono- and multimeric Nle-derivativesA431-CCK2R¹²⁵I-[Leu¹⁵]-Gastrin ILow nanomolar range[6]
Proline-substituted analogs (1-3)A431-CCK2R[¹²⁵I][3-iodo-Tyr¹²,Leu¹⁵]gastrin-I~1 nM[3]
DOTA-DGlu-Pro-Tyr-Gly-Trp-(N-Me)Nle-Asp-1Nal-NH₂A431-CCK2R[¹²⁵I][Leu¹⁵]gastrin-I0.69 ± 0.09 nM[7]
Pentagastrin (reference)A431-CCK2R[¹²⁵I][Leu¹⁵]gastrin-I0.76 ± 0.11 nM[7]
NMG 2A431-CCK2RNot Specified4.2 nM[8]
NMG 3A431-CCK2RNot Specified2.0 nM[8]
NMG 1A431-CCK2RNot Specified22.8 nM[8]
Glycine scan peptidesAR42J[¹⁷⁷Lu]Lu-DOTA-PP-F11N4.2–8.5 nM[9]

Experimental Protocols

Radioligand Competitive Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of unlabeled Mini Gastrin I analogs by measuring their ability to compete with a radiolabeled gastrin analog for binding to the CCK2 receptor expressed on cultured cells.

Experimental Workflow

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture A431-CCK2R cells D Add cells to 96-well filter plate A->D B Prepare competitor solutions (increasing concentrations) E Add competitor solutions B->E C Prepare radioligand solution (e.g., ¹²⁵I-[Leu¹⁵]-Gastrin I) F Add radioligand C->F D->E E->F G Incubate at room temperature (with shaking) F->G H Wash and filter plate G->H I Measure radioactivity (gamma counter) H->I J Plot data and calculate IC50 I->J

Caption: Workflow for a competitive radioligand binding assay.

Materials and Reagents:

  • Cell Line: Human epidermoid carcinoma cells stably transfected with the human CCK2 receptor (A431-CCK2R).[3][6] A431-mock transfected cells can be used as a negative control.[5]

  • Radioligand: ¹²⁵I-[Leu¹⁵]-Gastrin I or [¹²⁵I]Tyr¹²-gastrin I.[5][6]

  • Competitors: Human Mini Gastrin I and its analogs, Pentagastrin (as a reference).[7]

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.

  • Binding Buffer: HEPES buffered saline solution (e.g., 35 mM HEPES, pH 7.4) containing 10 mM MgCl₂, 14 µM bacitracin, and 0.5% Bovine Serum Albumin (BSA).[3]

  • Wash Buffer: Ice-cold binding buffer or PBS.

  • Equipment: 96-well filter plates (e.g., MultiScreen HTS with 1 µm glass fiber filter), plate shaker, gamma counter.[3][6]

Procedure:

  • Cell Preparation: Culture A431-CCK2R cells to near confluence. On the day of the experiment, harvest the cells and resuspend them in binding buffer to a concentration of approximately 5 x 10⁶ cells/mL.[6]

  • Assay Setup:

    • Pre-treat the 96-well filter plate with an appropriate buffer.[3]

    • Add 100 µL of the cell suspension to each well.[6]

    • Add the unlabeled competitor (Mini Gastrin I analogs) in increasing concentrations (e.g., 0.001 to 1000 nM) to the respective wells.[6] For total binding, add binding buffer instead of a competitor. For non-specific binding, add a high concentration of a known ligand like pentagastrin (1 µM).[5]

  • Radioligand Addition: Add a constant amount of the radioligand (e.g., ~30,000-45,000 cpm per well) to each well.[5][6]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 10 minutes to 1 hour) with gentle shaking.[6] The incubation time may need to be optimized.

  • Washing: Terminate the binding reaction by rapid filtration and washing of the cells on the filter plate with ice-cold wash buffer to remove unbound radioligand.

  • Measurement: After washing, allow the filters to dry. The radioactivity retained on the filters, which corresponds to the bound radioligand, is then measured using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

Alternative and Complementary Assays

While radioligand binding assays are the gold standard, other techniques can provide valuable information on the binding kinetics and functional activity of Mini Gastrin I analogs.

  • Fluorescence-Based Assays: These assays utilize fluorescently labeled ligands.[10][11] Changes in fluorescence properties (e.g., polarization, intensity) upon binding to the receptor are measured.[12] This method avoids the use of radioactivity and can be adapted for high-throughput screening.[10][12]

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and a receptor immobilized on a sensor chip.[13][14][15] It provides kinetic data, including association (ka) and dissociation (kd) rate constants, in addition to the equilibrium dissociation constant (KD).[16][17]

  • Calcium Mobilization Assays: As CCK2R activation leads to an increase in intracellular calcium, measuring these changes using fluorescent calcium indicators can determine the functional activity (agonism or antagonism) of the Mini Gastrin I analogs.[3][18]

Conclusion

The in vitro binding affinity assay is a critical step in the characterization of novel Mini Gastrin I analogs. The detailed protocol for the competitive radioligand binding assay provided here serves as a robust starting point for researchers. By combining binding data with functional assays, a comprehensive understanding of the pharmacological properties of new compounds can be achieved, facilitating the development of potent and specific CCK2R-targeting agents for diagnostic and therapeutic applications.

References

Application Notes and Protocols for Biodistribution Studies of Radiolabeled Minigastrin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biodistribution of radiolabeled minigastrin analogs, which are crucial for the diagnosis and therapy of tumors expressing the cholecystokinin-2 receptor (CCK2R). The following sections detail the biodistribution data, experimental protocols, and relevant biological pathways.

Introduction to Radiolabeled Minigastrin Analogs

Minigastrin analogs are synthetic peptides designed to target the CCK2R, which is overexpressed in various cancers, including medullary thyroid carcinoma (MTC), small cell lung cancer, and some neuroendocrine tumors (NETs)[1][2]. By radiolabeling these analogs with diagnostic (e.g., Gallium-68) or therapeutic (e.g., Lutetium-177) radionuclides, it is possible to visualize and treat these tumors. Understanding the biodistribution of these radiopharmaceuticals is paramount for assessing their efficacy, determining radiation dosimetry, and ensuring patient safety[1][3].

Quantitative Biodistribution Data

The biodistribution of radiolabeled minigastrin analogs has been evaluated in both preclinical animal models and human clinical trials. The data presented below summarizes the uptake in key organs and tumors, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g) or as absorbed radiation dose (mGy/MBq).

Human Biodistribution and Dosimetry of ⁶⁸Ga-DOTA-MGS5

A clinical study involving patients with advanced MTC and other NETs provides valuable data on the biodistribution and radiation dosimetry of ⁶⁸Ga-DOTA-MGS5.

Organ/TissueMean Absorbed Dose (mGy/MBq) ± SD
Urinary Bladder Wall0.143 ± 0.06
Stomach Wall0.076 ± 0.036
Kidneys0.047 ± 0.017
Spleen0.024 ± 0.006
Liver0.019 ± 0.004
Red Marrow0.016 ± 0.003
Effective Dose 0.023 ± 0.007 (mSv/MBq)

Data sourced from a phase I clinical trial of ⁶⁸Ga-DOTA-MGS5[1][3][4][5].

Preclinical Biodistribution of ¹¹¹In-labeled Minigastrin Analogs in Mice

The following table compares the biodistribution of several ¹¹¹In-labeled minigastrin analogs in mice bearing CCK2R-expressing tumors at 4 hours post-injection.

PeptideTumor (%ID/g)Kidney (%ID/g)Stomach (%ID/g)Liver (%ID/g)
¹¹¹In-PP-F1110.5 ± 2.12.8 ± 0.54.2 ± 1.10.3 ± 0.1
¹¹¹In-MGD59.9 ± 2.02.8 ± 0.12.5 ± 0.50.5 ± 0.1
¹¹¹In-cyclo-MG15.8 ± 1.52.1 ± 0.41.5 ± 0.30.2 ± 0.1
¹¹¹In-MG08.5 ± 3.548.2 ± 10.53.5 ± 1.20.4 ± 0.1
¹¹¹In-MG112.5 ± 0.81.5 ± 0.41.8 ± 0.50.2 ± 0.1

Data is presented as mean ± standard deviation and sourced from comparative preclinical studies[6][7][8]. High kidney uptake is a known challenge with some minigastrin analogs, and modifications such as the removal of the penta-glutamic acid sequence (as in MG11) can reduce renal retention[6][7].

Experimental Protocols

Detailed methodologies are crucial for the successful and reproducible execution of biodistribution studies. The following protocols are based on established procedures from clinical and preclinical research.

Protocol 1: Radiolabeling of DOTA-conjugated Minigastrin Analogs with Gallium-68

This protocol describes the manual labeling of a DOTA-conjugated minigastrin analog (e.g., DOTA-MGS5) with Gallium-68 (⁶⁸Ga).

Materials:

  • DOTA-conjugated minigastrin analog

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.05 M HCl for generator elution

  • Sodium acetate buffer (pH 4.5)

  • Sterile, pyrogen-free water for injection

  • Heating block or water bath

  • C18 Sep-Pak light cartridge

  • Ethanol

  • Sterile saline

  • Radio-TLC or HPLC system for quality control

Procedure:

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 M HCl to obtain ⁶⁸GaCl₃.

  • In a sterile vial, add the DOTA-conjugated minigastrin analog (typically 10-50 µg).

  • Add the ⁶⁸GaCl₃ eluate to the peptide vial.

  • Adjust the pH of the reaction mixture to 4.0-4.5 using the sodium acetate buffer.

  • Incubate the reaction mixture at 95°C for 10-15 minutes.

  • Allow the mixture to cool to room temperature.

  • Perform quality control using radio-TLC or HPLC to determine the radiochemical purity. A purity of >95% is generally required.

  • For purification, activate a C18 Sep-Pak cartridge with ethanol followed by sterile water.

  • Load the reaction mixture onto the cartridge.

  • Wash the cartridge with sterile water to remove unbound ⁶⁸Ga.

  • Elute the radiolabeled peptide with a small volume of ethanol/water mixture.

  • The final product is diluted with sterile saline for injection.

Protocol 2: Human Biodistribution and Dosimetry Study using PET/CT

This protocol outlines the procedure for a human biodistribution study of a ⁶⁸Ga-labeled minigastrin analog.

Patient Preparation:

  • Patients should be well-hydrated before and after the administration of the radiopharmaceutical to promote clearance and reduce radiation dose to the bladder[4].

  • Obtain informed consent and record baseline vital signs.

Radiopharmaceutical Administration:

  • Administer a slow intravenous bolus of the ⁶⁸Ga-labeled minigastrin analog (e.g., ~180 MBq of ⁶⁸Ga-DOTA-MGS5) over 2-3 minutes[4].

  • Monitor the patient for any adverse reactions during and after the injection. Mild and transient side effects such as nausea, flushing, or a sensation of pressure have been reported[1][4].

PET/CT Imaging:

  • Perform whole-body PET/CT scans at multiple time points post-injection (e.g., 10, 30, 60, 120, and 180 minutes) to assess the dynamic biodistribution[1][3].

  • The optimal imaging window for tumor visualization is typically 1-2 hours post-injection[1][4].

Data Analysis and Dosimetry:

  • Draw regions of interest (ROIs) around source organs on the co-registered CT images.

  • Calculate the time-integrated activity coefficients for each organ using the PET data.

  • Use a dosimetry software (e.g., OLINDA/EXM) to calculate the absorbed radiation dose for each organ and the effective dose for the whole body[1][5].

Protocol 3: Preclinical Biodistribution Study in Tumor-Xenografted Mice

This protocol details a typical biodistribution study in mice bearing tumor xenografts expressing CCK2R.

Animal Model:

  • Use immunodeficient mice (e.g., BALB/c nude or SCID).

  • Subcutaneously inoculate the mice with a CCK2R-expressing cell line (e.g., A431-CCK2R)[9][10]. Allow tumors to grow to a suitable size (e.g., 100-300 mm³).

Radiopharmaceutical Administration:

  • Inject a known amount of the radiolabeled minigastrin analog (e.g., 0.5-1.0 MBq) into the tail vein of the mice.

Biodistribution Analysis:

  • At predefined time points (e.g., 1, 4, and 24 hours post-injection), euthanize a cohort of mice.

  • Dissect and collect major organs and tissues (e.g., blood, tumor, kidney, stomach, liver, spleen, muscle, bone).

  • Weigh each tissue sample.

  • Measure the radioactivity in each sample using a gamma counter, along with standards of the injected dose.

  • Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

The following diagrams illustrate the CCK2R signaling pathway and a general experimental workflow for biodistribution studies.

CCK2R_Signaling_Pathway cluster_cell Cell Membrane CCK2R CCK2 Receptor Gq Gq Protein CCK2R->Gq Activates Minigastrin Radiolabeled Minigastrin Analog Minigastrin->CCK2R Binds PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Proliferation) Ca_release->Downstream PKC->Downstream

Caption: CCK2R signaling pathway upon binding of a minigastrin analog.

Biodistribution_Workflow cluster_prep Preparation cluster_invivo In Vivo Study cluster_analysis Data Analysis Radiolabeling Radiolabeling of Minigastrin Analog QC Quality Control (Radiochemical Purity) Radiolabeling->QC Administration IV Administration to Animal Model or Human QC->Administration Imaging PET/CT or SPECT/CT Imaging at Time Points Administration->Imaging Dissection Tissue Dissection (Preclinical) Administration->Dissection ROI_Analysis ROI Analysis of Images Imaging->ROI_Analysis Gamma_Counting Gamma Counting of Tissues Dissection->Gamma_Counting Calculation Calculation of %ID/g or Absorbed Dose Gamma_Counting->Calculation ROI_Analysis->Calculation

Caption: General experimental workflow for biodistribution studies.

References

Application Notes and Protocols for Synthesizing Stabilized Analogs of Human Mini-Gastrin I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human mini-gastrin (MG) is a 13-amino acid peptide (sequence: Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂) derived from the larger gastrin hormone.[1][2] It acts as a high-affinity ligand for the cholecystokinin-2 receptor (CCK2R), which is overexpressed in various malignancies, including medullary thyroid carcinoma (MTC), small cell lung cancer, and gastrointestinal stromal tumors.[3][4] This specific targeting makes radiolabeled MG analogs highly promising candidates for peptide receptor radionuclide therapy (PRRT) and tumor imaging.

However, the clinical application of native mini-gastrin is severely limited by its poor enzymatic stability in vivo, leading to rapid degradation and suboptimal tumor targeting.[3][4][5] To overcome this limitation, researchers have focused on developing stabilized analogs through specific chemical modifications. These modifications aim to enhance resistance to enzymatic degradation while maintaining or improving affinity for the CCK2R, thereby increasing tumor uptake and therapeutic efficacy.[4][6]

This document provides an overview of common stabilization strategies, the associated CCK2R signaling pathway, and detailed protocols for the synthesis and evaluation of stabilized mini-gastrin analogs.

Strategies for Peptide Stabilization

Several chemical modification strategies can be employed to enhance the metabolic stability of mini-gastrin analogs.[7] The primary goal is to alter the peptide backbone or side chains to make them less susceptible to cleavage by proteases found in blood and tissues.[8][9]

Key strategies include:

  • Amino Acid Substitution: Replacing natural L-amino acids at known cleavage sites with unnatural amino acids, D-amino acids, or sterically hindered residues like 1-naphthylalanine (1Nal) can prevent protease recognition.[6][7][8][10]

  • N-Methylation: Introducing a methyl group to the nitrogen atom of a peptide bond can provide steric hindrance, protecting it from enzymatic hydrolysis.[4]

  • Terminal Modifications: Capping the N-terminus (e.g., with an acetyl group) or the C-terminus can protect the peptide from degradation by exopeptidases.[10]

  • Cyclization: Creating a cyclic structure, either head-to-tail or through side-chain linkage, restricts the peptide's conformation, making it more resistant to proteases.[7][10][11]

  • Proline Scanning: Introducing proline residues can increase conformational rigidity, which is expected to enhance stability against enzymatic degradation.[3][5][12]

The following diagram illustrates the logical relationship between these modifications and the desired therapeutic outcome.

G cluster_0 Modification Strategies cluster_1 Improved Properties cluster_2 Therapeutic Outcome Amino Acid Substitution Amino Acid Substitution Increased Proteolytic Resistance Increased Proteolytic Resistance Amino Acid Substitution->Increased Proteolytic Resistance N-Methylation N-Methylation N-Methylation->Increased Proteolytic Resistance Cyclization Cyclization Enhanced Conformational Rigidity Enhanced Conformational Rigidity Cyclization->Enhanced Conformational Rigidity Proline Scanning Proline Scanning Proline Scanning->Enhanced Conformational Rigidity Enhanced In Vivo Stability Enhanced In Vivo Stability Increased Proteolytic Resistance->Enhanced In Vivo Stability Enhanced Conformational Rigidity->Increased Proteolytic Resistance Maintained/Improved Receptor Affinity Maintained/Improved Receptor Affinity Improved Tumor Targeting & Uptake Improved Tumor Targeting & Uptake Maintained/Improved Receptor Affinity->Improved Tumor Targeting & Uptake Enhanced In Vivo Stability->Improved Tumor Targeting & Uptake Enhanced Theranostic Potential Enhanced Theranostic Potential Improved Tumor Targeting & Uptake->Enhanced Theranostic Potential

Fig 1. Logic diagram of stabilization strategies.

CCK2 Receptor Signaling Pathway

Mini-gastrin and its analogs exert their effects by binding to the CCK2R, a G-protein coupled receptor (GPCR).[13][14] Ligand binding primarily activates Gq/11 and G12/13 proteins.[13] Activation of Gq leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC), while IP3 triggers the release of intracellular calcium (Ca2+). These events converge on downstream pathways, notably the MAPK/ERK cascade, which ultimately promotes gene transcription related to cell proliferation and survival.[13][15][16]

G MG Mini-Gastrin Analog CCK2R CCK2 Receptor MG->CCK2R Binds Gq Gαq CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Activates MAPK MAPK/ERK Pathway PKC->MAPK Activates Nucleus Nucleus MAPK->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation G cluster_invitro In Vitro Assays A 1. Analog Design (e.g., Proline Scan, N-Me) B 2. Peptide Synthesis (Fmoc-SPPS) A->B C 3. Purification & Characterization (HPLC, Mass Spec) B->C D 4. In Vitro Evaluation C->D E 5. In Vivo Evaluation (Biodistribution, Imaging) D->E D1 Receptor Binding (IC50) D2 Serum Stability (t½) D3 Cell Proliferation (EC50) F Lead Candidate E->F

References

Troubleshooting & Optimization

Technical Support Center: Enhancing In Vivo Stability of Mini-Gastrin I Human

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo stability of human Mini-Gastrin I and its analogues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the in vivo stability of Mini-Gastrin I?

Human Mini-Gastrin I (MG-I) is a peptide with significant potential for targeting cholecystokinin-2 receptors (CCK2R), which are overexpressed in various tumors like medullary thyroid carcinoma.[1][2] However, its clinical application is often hindered by low enzymatic stability in vivo.[1][2][3] The primary challenges include:

  • Enzymatic Degradation: MG-I is susceptible to rapid degradation by peptidases present in blood and tissues. The C-terminal receptor-binding sequence (Trp-Met-Asp-Phe-NH2) is particularly vulnerable to cleavage.[1][4][5][6] Endopeptidase 24.11 has been identified as an enzyme involved in gastrin metabolism in humans.[7]

  • Rapid Clearance: The small size of the peptide leads to rapid renal clearance.[6]

  • High Kidney Uptake: Certain modifications aimed at improving stability can inadvertently increase kidney retention, posing a risk of nephrotoxicity, especially for radiolabeled analogues used in therapy.[5][6][8]

Q2: What are the most effective strategies to improve the in vivo stability of Mini-Gastrin I?

Several strategies have been successfully employed to enhance the stability of MG-I analogues:

  • Amino Acid Substitution:

    • Proline Substitution: Introducing proline into the peptide sequence increases its rigidity, which can enhance resistance to enzymatic degradation.[1][2][3]

    • N-methylation: N-methylated amino acids introduced into the C-terminal region have been shown to significantly increase resistance against enzymatic degradation and improve tumor uptake.[3][4]

    • Unnatural Aromatic Amino Acids: Incorporating bulky, unnatural aromatic amino acids can also hinder enzymatic cleavage.[1]

    • D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers, particularly at the N-terminus, can prevent recognition by proteases and significantly increase in vivo stability.[9]

  • Peptide Backbone Modification: The introduction of modified peptide bonds, such as 1,2,3-triazoles, has resulted in MG-I analogues with advantageous preclinical properties.[3]

  • Use of Linkers: Inserting linkers, such as those composed of non-ionic D-amino acids, can improve metabolic stability. The length and composition of the linker are critical factors.[8][9]

  • Chelator Conjugation: For radiolabeled analogues, conjugation to bifunctional chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is necessary for stable radiometal labeling.[1][3]

  • Co-administration of Enzyme Inhibitors: The stability of MG-I analogues can be improved by co-injecting enzyme inhibitors like phosphoramidon, a neutral endopeptidase inhibitor.[5][10]

Troubleshooting Guide

Problem 1: My modified Mini-Gastrin I analogue shows poor stability in human serum in vitro.

  • Possible Cause: The modification may not be sufficient to protect against the specific proteases present in human serum.

  • Troubleshooting Steps:

    • Analyze Degradation Products: Use techniques like HPLC and Mass Spectrometry to identify the cleavage sites. This will help in understanding the points of enzymatic attack.

    • Site-Specific Modifications: Based on the cleavage site analysis, introduce more robust modifications at the vulnerable positions. Consider N-methylation or the incorporation of unnatural amino acids at the C-terminal end.[3][4]

    • Introduce Proline: If not already present, consider substituting flexible amino acid residues with proline to increase peptide rigidity.[1][3]

    • Review Experimental Protocol: Ensure that the in vitro stability assay is performed correctly. Refer to the detailed "Protocol for In Vitro Peptide Stability Assay in Human Serum" below.

Problem 2: My stabilized Mini-Gastrin I analogue shows high uptake in the kidneys in vivo.

  • Possible Cause: Modifications, particularly those involving charged residues, can lead to increased renal accumulation. The N-terminal penta-glutamic acid sequence in native Mini-Gastrin is associated with high kidney uptake.[5][8]

  • Troubleshooting Steps:

    • Modify Charged Residues: If your analogue contains a sequence of acidic amino acids, consider truncating or replacing them with neutral linkers.[8]

    • Optimize Linker: If a linker is used, experiment with different lengths and compositions. Linkers made of D-amino acids have been shown to be effective.[8][9]

    • Evaluate Hydrophilicity: Assess the overall hydrophilicity of your analogue. Highly hydrophilic peptides are more prone to renal clearance and reabsorption.

Problem 3: Radiolabeling of my DOTA-conjugated Mini-Gastrin I analogue is inefficient.

  • Possible Cause: The reaction conditions for radiolabeling may not be optimal, or the peptide conjugate may have purity issues.

  • Troubleshooting Steps:

    • Optimize Labeling Conditions: Adjust the pH, temperature, and incubation time for the radiolabeling reaction. A common protocol involves incubation at 95°C for 15-20 minutes in a sodium acetate/gentisic acid buffer at pH 5.[1]

    • Check Peptide Purity: Ensure the purity of the DOTA-conjugated peptide using HPLC and mass spectrometry. Impurities can interfere with the radiolabeling process.

    • Purify the Radiolabeled Product: After labeling, purify the radiolabeled peptide using solid-phase extraction (SPE) to remove unincorporated radionuclide and other impurities.[1]

Quantitative Data Summary

Table 1: In Vitro Stability of Radiolabeled Mini-Gastrin I Analogues

AnalogueMediumIncubation Time (h)Intact Radiopeptide (%)Reference
[¹¹¹In]In-1Human Serum24≥97[1]
[¹¹¹In]In-2Human Serum24≥97[1]
[¹¹¹In]In-3Human Serum24≥97[1]
[¹¹¹In]In-DOTA-MG11Human Serum24~16[5]
[¹¹¹In]In-DOTA-MGS1Human Serum24~60[5]
[¹¹¹In]In-DOTA-[Phe8]MGS5Human Serum492.5 ± 0.7[11]
[¹¹¹In]In-DOTA-[Phe8]MGS5Human Serum2454.0 ± 0.8[11]

Table 2: In Vivo Stability of Radiolabeled Mini-Gastrin I Analogues in BALB/c Mice

AnalogueTissueTime Post-Injection (min)Intact Radiopeptide (%)Reference
[¹¹¹In]In-1Blood1080.0 ± 5.2[3]
[¹¹¹In]In-2Blood1082.3 ± 1.8[3]
[¹¹¹In]In-1Kidneys1023.4 ± 4.2[3]
[¹¹¹In]In-2Kidneys1030.2 ± 0.5[3]
[¹¹¹In]In-DOTA-MGS1Blood100[5]
[¹¹¹In]In-DOTA-MGS4Blood10>75[5]
[¹⁷⁷Lu]Lu-1, 2, 3Blood6057-79[1][2]

Key Experimental Protocols

Protocol for Solid-Phase Peptide Synthesis (SPPS) of Mini-Gastrin I Analogues

This protocol is based on the Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis strategy.[1][5]

  • Resin Preparation: Start with a Rink Amide MBHA resin.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group from the N-terminal amino acid.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid in DMF.

    • Add a coupling reagent (e.g., HBTU/HOBt) and an activation base (e.g., DIPEA).

    • Add the activated amino acid solution to the deprotected resin and allow it to react.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.

  • Chelator Conjugation (if applicable): Couple the bifunctional chelator (e.g., DOTA-tris(tBu)ester) to the N-terminus of the peptide.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

  • Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by analytical RP-HPLC and mass spectrometry.

Protocol for In Vitro Peptide Stability Assay in Human Serum

This protocol is a generalized procedure based on common methodologies.[12][13]

  • Peptide Solution Preparation: Prepare a stock solution of the peptide in an appropriate solvent (e.g., water or DMSO).

  • Incubation:

    • Mix the peptide solution with fresh human serum to achieve the desired final concentration.

    • Incubate the mixture at 37°C with gentle shaking.

  • Sampling: At various time points (e.g., 0, 1, 4, 24 hours), take aliquots of the incubation mixture.

  • Protein Precipitation: Stop the enzymatic reaction by adding a precipitation agent (e.g., trichloroacetic acid or an organic solvent mixture) to the aliquots.

  • Centrifugation: Centrifuge the samples to pellet the precipitated serum proteins.

  • Analysis: Analyze the supernatant containing the peptide and its degradation products by RP-HPLC.

  • Quantification: Determine the percentage of intact peptide at each time point by integrating the peak area corresponding to the intact peptide and comparing it to the peak area at time zero.

Protocol for In Vivo Stability and Biodistribution Studies in Mice

These studies are crucial for evaluating the in vivo behavior of the stabilized Mini-Gastrin I analogues.[1][3][5]

  • Animal Model: Use appropriate mouse models, such as BALB/c mice for stability studies and tumor-xenografted nude mice for biodistribution studies.

  • Radiolabeled Peptide Administration: Inject the radiolabeled Mini-Gastrin I analogue intravenously into the tail vein of the mice.

  • Sample Collection (Stability Study):

    • At specific time points post-injection (e.g., 10, 30, 60 minutes), collect blood samples.

    • Euthanize the mice and dissect relevant organs (e.g., liver, kidneys).

  • Sample Processing (Stability Study):

    • Process the blood and organ homogenates to precipitate proteins and extract the radiolabeled species.

    • Analyze the extracts by radio-HPLC to determine the percentage of intact radiopeptide.

  • Biodistribution Study:

    • At various time points post-injection (e.g., 1, 4, 24 hours), euthanize the mice.

    • Dissect tumors and a comprehensive set of organs and tissues.

    • Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

    • Calculate the uptake of radioactivity as a percentage of the injected activity per gram of tissue (%IA/g).

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Conjugation cluster_radiolabeling Radiolabeling & QC cluster_evaluation In Vitro & In Vivo Evaluation SPPS Solid-Phase Peptide Synthesis Conjugation DOTA Conjugation SPPS->Conjugation Purification1 HPLC Purification Conjugation->Purification1 Characterization1 Mass Spec & HPLC Analysis Purification1->Characterization1 Radiolabeling Radiolabeling with ¹¹¹In or ¹⁷⁷Lu Characterization1->Radiolabeling Purified Peptide Purification2 Solid-Phase Extraction Radiolabeling->Purification2 QC Radiochemical Purity (HPLC) Purification2->QC InVitro In Vitro Stability Assay (Human Serum) QC->InVitro Radiolabeled Peptide InVivoStability In Vivo Stability Assay (Mice) QC->InVivoStability Biodistribution Biodistribution Study (Tumor-bearing Mice) QC->Biodistribution

Caption: Experimental workflow for developing stabilized radiolabeled Mini-Gastrin I analogues.

stabilization_strategies cluster_strategies Stabilization Strategies MG Mini-Gastrin I AA_Sub Amino Acid Substitution (Pro, N-Me, D-amino acids) MG->AA_Sub Backbone_Mod Backbone Modification (e.g., 1,2,3-triazoles) MG->Backbone_Mod Linkers Linker Insertion (e.g., D-amino acid linkers) MG->Linkers Inhibitors Co-administration of Enzyme Inhibitors MG->Inhibitors Stability Improved In Vivo Stability AA_Sub->Stability Backbone_Mod->Stability Linkers->Stability Inhibitors->Stability

Caption: Key strategies for improving the in vivo stability of Mini-Gastrin I.

degradation_pathway MG Mini-Gastrin I Degradation Enzymatic Degradation MG->Degradation Clearance Rapid Renal Clearance MG->Clearance Fragments Inactive Peptide Fragments Degradation->Fragments Fragments->Clearance

Caption: In vivo degradation and clearance pathway of Mini-Gastrin I.

References

Technical Support Center: Reducing Kidney Uptake of Radiolabeled Minigastrin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at reducing the kidney uptake of radiolabeled minigastrin I human analogs.

Frequently Asked Questions (FAQs)

Q1: Why is reducing kidney uptake of radiolabeled minigastrin important?

High uptake of radiolabeled peptides in the kidneys is a significant concern in peptide receptor radionuclide therapy (PRRT). The kidneys are radiosensitive, and high, persistent radioactivity can lead to nephrotoxicity, potentially causing renal damage or failure.[1][2][3][4] This limits the maximum tolerated dose of the radiopharmaceutical, which in turn can reduce its therapeutic efficacy.[5][6] For diagnostic imaging, high kidney uptake can obscure the view of adjacent tumors or metastases.[1][2][3]

Q2: What are the primary strategies to reduce kidney uptake of anionic radiolabeled peptides like minigastrin?

The primary strategies for reducing renal uptake of negatively charged radiolabeled peptides such as minigastrin analogs involve the co-administration of substances that interfere with their reabsorption in the proximal tubules of the kidneys. The most effective methods identified are:

  • Polyglutamic Acids (PGA): Co-infusion with polyglutamic acids has been shown to be highly effective in reducing the kidney uptake of anionic peptides.[1][2][3][7] The mechanism is believed to be a competitive inhibition of the reabsorption pathway for negatively charged peptides.[2][3]

  • Gelatin-Based Plasma Expanders: Compounds like Gelofusine have demonstrated significant reduction in the renal uptake of various radiolabeled peptides, including minigastrin.[7][8][9] They are thought to interfere with tubular reabsorption of peptides and proteins.[5][8]

  • Albumin Fragments: Fragmented albumin has also been identified as an effective agent in reducing renal uptake of several radiolabeled peptides.[10][11]

It is important to note that positively charged amino acids like lysine and arginine, which are effective for reducing kidney uptake of cationic peptides (e.g., octreotide analogs), are generally ineffective for anionic peptides like minigastrin.[1][7][12][13][14]

Q3: How does the charge of the minigastrin analog affect kidney uptake?

The overall charge of the radiolabeled peptide plays a crucial role in its renal uptake.[6][15] Minigastrin analogs, which often contain a sequence of negatively charged glutamic acid residues, exhibit high kidney uptake through a reabsorption mechanism that appears to be specific for anionic molecules.[1][2][3] Reducing the number of negative charges in the linker region of minigastrin analogs has been shown to decrease kidney activity levels.[16] This suggests that the renal brush border, which is negatively charged, may interact with peptides based on their charge, influencing the rate of reabsorption into the renal proximal tubular cells.[6]

Troubleshooting Guides

Issue: High Kidney Uptake Observed Despite Intervention

Possible Cause 1: Ineffective Inhibitory Agent

  • Troubleshooting: Ensure the correct inhibitory agent is being used for your specific radiolabeled minigastrin analog. For anionic minigastrin analogs, polyglutamic acid or Gelofusine are recommended.[7][12] Cationic amino acids like lysine will likely be ineffective.[11][12]

Possible Cause 2: Suboptimal Dose or Timing of Inhibitor Administration

  • Troubleshooting: The dose and timing of the inhibitor are critical. For instance, with polyglutamic acids, a dose-dependent reduction in kidney uptake has been observed.[2] It is recommended to administer the inhibitor shortly before the injection of the radiolabeled peptide.[2] Refer to the detailed experimental protocols below for guidance on effective doses and administration schedules.

Possible Cause 3: Inappropriate Animal Model

  • Troubleshooting: While mice and rats are commonly used, be aware of potential species and gender differences in renal uptake and retention of radiolabeled peptides.[11] Ensure your chosen model is appropriate and consider potential variability.

Issue: Reduced Tumor Uptake Along with Kidney Uptake

Possible Cause: Non-specific Inhibition

  • Troubleshooting: An ideal inhibitor should selectively reduce kidney uptake without affecting tumor targeting. Studies have shown that polyglutamic acids and Gelofusine can reduce kidney uptake of radiolabeled minigastrin without significantly impacting tumor uptake.[1][2][7] If you observe a decrease in tumor uptake, re-evaluate the inhibitor used and its concentration. The mechanism of action of the inhibitor should ideally be specific to the renal reabsorption pathway and not interfere with receptor binding at the tumor site.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on reducing the kidney uptake of radiolabeled minigastrin and other relevant peptides.

Table 1: Effect of Polyglutamic Acid (PGA) on Kidney Uptake of ¹¹¹In-DTPA-dGlu¹-minigastrin in Mice

Treatment GroupKidney Uptake (%ID/g)Reduction in Kidney Uptake (%)Reference
Control (no inhibitor)~40-[2]
Glu₅ chainSignificant reductionUp to 90%[1][2][3]
Glu₁₅₋₁₁₆ (2 mg/g body weight)Significant reduction> 80%[2]
Poly-d-glutamic acidsNo significant effect-[1][2]
Polyaspartic acidsNo significant effect-[1][2]

%ID/g = percentage of injected dose per gram of tissue.

Table 2: Comparative Efficacy of Different Inhibitors on Kidney Uptake of Various ¹¹¹In-labeled Peptides in Rats

RadiotracerInhibitorKidney Uptake (%IA/g)Reduction in Kidney Uptake (%)Reference
Minigastrin (MG)Control19.3 ± 4.2-[12]
Lysine20.7 ± 4.1No significant effect[12]
Poly-glutamic Acid (PGA)2.8 ± 0.685.4[12][17]
Gelofusine (GF)10.6 ± 2.645.0[12][17]
Octreotide (OCT)Control12.8 ± 1.2-[12]
Lysine7.1 ± 1.145.1[12][17]
Poly-glutamic Acid (PGA)11.0 ± 2.0No significant effect[12][17]
Gelofusine (GF)7.6 ± 0.840.7[12][17]

%IA/g = percentage of injected activity per gram of tissue.

Detailed Experimental Protocols

Protocol 1: Reduction of Kidney Uptake using Polyglutamic Acids

This protocol is based on the methodology described by Béhé et al. (2005).[1][2][3]

  • Animal Model: Tumor-bearing nude mice (e.g., with human medullary thyroid carcinoma cells).

  • Radiopharmaceutical: ¹¹¹In-DTPA-dGlu¹-minigastrin.

  • Inhibitor: Poly-L-glutamic acid with a chain length of at least 5 glutamic acid residues (e.g., Glu₁₅₋₁₁₆).

  • Inhibitor Administration: Administer the polyglutamic acid solution via intraperitoneal injection. To determine the optimal dose, a range of concentrations can be tested (e.g., from 0.06 mg to 2 mg per gram of body weight).

  • Timing: Inject the polyglutamic acid 10 minutes prior to the intravenous injection of the radiolabeled minigastrin.

  • Biodistribution: Euthanize the animals at a predetermined time point (e.g., 4 hours post-injection).

  • Analysis: Dissect organs of interest (kidneys, tumor, blood, liver, etc.), weigh them, and measure the radioactivity using a gamma counter. Calculate the uptake as a percentage of the injected dose per gram of tissue (%ID/g).

Protocol 2: Reduction of Kidney Uptake using Gelofusine

This protocol is based on the methodology described by van Eerd et al. (2006) and Gotthardt et al. (2007).[8][12][17]

  • Animal Model: Wistar rats or BALB/c mice.

  • Radiopharmaceutical: Radiolabeled peptide (e.g., ¹¹¹In-minigastrin).

  • Inhibitor: Gelofusine (a gelatin-based plasma expander).

  • Inhibitor Administration: Administer Gelofusine via intravenous or bolus injection.

  • Dosage:

    • For rats: 20 mg of Gelofusine (0.5 mL).[8][9]

    • For mice: 4 mg of Gelofusine (0.1 mL).[8][9]

  • Timing: Inject Gelofusine immediately before the intravenous injection of the radiopharmaceutical.

  • Biodistribution: Euthanize the animals at a predetermined time point (e.g., 20 hours post-injection).[8][12]

  • Analysis: Perform organ dissection, weighing, and radioactivity measurement as described in Protocol 1.

Visualizations

Signaling Pathways and Experimental Workflows

Renal_Uptake_Mechanism cluster_blood Bloodstream cluster_kidney Kidney Proximal Tubule Cell Radiolabeled Minigastrin Radiolabeled Minigastrin Glomerular Filtration Glomerular Filtration Radiolabeled Minigastrin->Glomerular Filtration Enters Tubule Reabsorption Receptor Anionic Peptide Receptor (e.g., Megalin) Glomerular Filtration->Reabsorption Receptor Binds to Endocytosis Endocytosis Reabsorption Receptor->Endocytosis Lysosomal Degradation Lysosomal Degradation Endocytosis->Lysosomal Degradation Radioactivity Retention Radioactivity Retention Lysosomal Degradation->Radioactivity Retention Leads to

Caption: Proposed mechanism of renal uptake of radiolabeled minigastrin.

Experimental_Workflow Start Start Animal Model Preparation Animal Model Preparation Start->Animal Model Preparation Inhibitor Administration Administer Inhibitor (e.g., PGA, Gelofusine) Animal Model Preparation->Inhibitor Administration Radiotracer Injection Inject Radiolabeled Minigastrin Inhibitor Administration->Radiotracer Injection Biodistribution Period Allow for Biodistribution Radiotracer Injection->Biodistribution Period Euthanasia & Dissection Euthanasia & Dissection Biodistribution Period->Euthanasia & Dissection Radioactivity Measurement Radioactivity Measurement Euthanasia & Dissection->Radioactivity Measurement Data Analysis Calculate %ID/g Radioactivity Measurement->Data Analysis End End Data Analysis->End

Caption: General experimental workflow for testing kidney uptake inhibitors.

Inhibition_Logic Radiolabeled Minigastrin Radiolabeled Minigastrin Binding Binding to Receptor Radiolabeled Minigastrin->Binding Inhibitor Inhibitor (PGA or Gelofusine) Inhibitor->Binding Competes for Receptor Renal Reabsorption Receptor Uptake Reduced Kidney Uptake Receptor->Uptake Leads to Binding->Receptor Saturates

Caption: Logical relationship of competitive inhibition at the renal receptor.

References

Technical Support Center: Troubleshooting Mini Gastrin I Human Biodistribution Results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mini Gastrin I biodistribution studies. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during preclinical and clinical experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your Mini Gastrin I biodistribution experiments, providing potential causes and actionable solutions.

High Kidney Uptake

Q1: We are observing excessively high radioactivity in the kidneys, which is obscuring the signal from abdominal tumors. What could be the cause and how can we mitigate this?

A1: High renal accumulation is a well-documented challenge with radiolabeled peptides like Mini Gastrin I. The kidneys play a crucial role in the clearance of these small molecules from the bloodstream.

Potential Causes:

  • Peptide Structure: The presence of a penta-glutamic acid sequence in some Mini Gastrin I analogs is strongly associated with high kidney uptake.[1][2][3]

  • Charge: Negatively charged peptides can be prone to reabsorption in the renal tubules.[4][5][6]

  • Metabolism: The peptide may be metabolized in the kidneys, leading to trapping of the radiolabel.[2][7]

Troubleshooting & Solutions:

  • Peptide Modification:

    • Truncation: Using truncated Mini Gastrin I analogs that lack the penta-Glu sequence, such as MG11, has been shown to significantly reduce kidney retention.[1][8]

    • Amino Acid Substitution: Replacing negatively charged D-glutamic acid moieties with uncharged, hydrophilic linkers like polyethylene glycol (PEG) can decrease kidney activity levels.[5][9]

    • Cyclization: Cyclic Mini Gastrin I analogs have demonstrated lower kidney retention while maintaining good tumor uptake.[1][8]

  • Co-administration Strategies:

    • Polyglutamic Acids: Co-injection of polyglutamic acids (a chain of 5 or more) can block the uptake of negatively charged Mini Gastrin I analogs in the kidneys by up to 90% without affecting tumor uptake.[4][6]

    • Cationic Amino Acids: For cationic peptides, co-infusion of lysine or arginine can reduce renal uptake.[4][6]

  • Linker Optimization: Modifying the linker between the peptide and the chelator can influence the overall charge and hydrophilicity, thereby affecting kidney uptake.[5][9]

Low Tumor Uptake & Poor Tumor-to-Background Ratio

Q2: Our imaging studies show low accumulation of the radiotracer in the target tumor, resulting in a poor tumor-to-background ratio. What are the likely reasons and how can we improve this?

A2: Achieving high and specific tumor uptake is critical for both diagnostic imaging and therapeutic efficacy. Low tumor uptake can be multifactorial.

Potential Causes:

  • Enzymatic Instability: Mini Gastrin I and its analogs can be susceptible to rapid enzymatic degradation in the bloodstream and tissues, reducing the amount of intact peptide available to bind to the cholecystokinin-2 (CCK2R) on tumor cells.[2][10][11]

  • Low Receptor Affinity: Modifications to the peptide sequence can sometimes inadvertently reduce its binding affinity for the CCK2R.

  • Suboptimal Radiotracer Formulation: Issues with radiolabeling, such as low specific activity or the presence of impurities, can impact biodistribution.[12]

  • Tumor Model: The expression level of CCK2R in the chosen tumor model may be insufficient.

Troubleshooting & Solutions:

  • Enhance Peptide Stability:

    • Amino Acid Substitution: Introduce substitutions at known cleavage sites. For example, replacing methionine (Met) with norleucine (Nle) can prevent oxidation, and incorporating unnatural amino acids or N-methylated amino acids can hinder enzymatic degradation.[2][10][13]

    • Backbone Modification: Introducing modifications like 1,4-disubstituted 1,2,3-triazoles as amide bond bioisosteres has been shown to improve metabolic stability and tumor uptake.[11][14]

    • Proline Substitution: The inclusion of proline into the peptide sequence can increase rigidity and stability.[2][7]

  • Optimize Radiolabeling:

    • Ensure high radiochemical purity and specific activity of the radiolabeled peptide.[12][15]

    • The choice of chelator and radiometal can influence the overall properties of the radiotracer. For instance, 68Ga-labeled peptides have shown promise for PET imaging.[15][16][17]

  • Experimental Design:

    • Confirm high CCK2R expression in your tumor model using immunohistochemistry or other methods.

    • Consider using multimeric forms of the peptide (e.g., divalent analogs) which may exhibit increased tumor accumulation.[1]

Anomalous Biodistribution & Image Artifacts

Q3: We are observing unexpected radioactivity in non-target organs like the liver and spleen, or are seeing artifacts in our PET/CT images. How should we interpret these findings?

A3: Unexpected biodistribution patterns and image artifacts can arise from both biological and technical factors.

Potential Causes of Anomalous Biodistribution:

  • Radiolabel Instability: Dissociation of the radiometal from the chelator can lead to uptake in non-target organs. For example, 64Cu-labeled peptides have been reported to show high liver uptake due to transchelation of the radionuclide to proteins.[16][17]

  • Peptide Modifications: Certain chemical modifications can alter the pharmacokinetic profile, leading to increased uptake in organs like the liver or spleen.[7]

  • Off-Target Binding: The peptide may have some low-level affinity for receptors in other tissues.

Potential Causes of Image Artifacts:

  • Patient/Animal Motion: Movement between the CT and PET scans can cause misregistration artifacts, leading to inaccurate localization of radioactivity.[18][19][20]

  • Respiratory Motion: Breathing can cause blurring and mislocalization of activity, particularly in the upper abdomen near the diaphragm.[18][19][20]

  • Metal Implants or Contrast Agents: High-density materials can cause attenuation correction artifacts.[18]

Troubleshooting & Solutions:

  • Radiotracer Quality Control:

    • Perform thorough in vitro stability studies of the radiolabeled peptide in serum to assess the stability of the radiometal-chelator complex.

    • Ensure the removal of radioactive impurities before injection.[12]

  • Imaging Protocol Optimization:

    • Ensure the subject is comfortable and immobilized during the scan to minimize motion.[19]

    • Use appropriate breathing protocols during CT acquisition to minimize respiratory artifacts.[19]

    • Carefully review fused and unfused PET and CT images to identify potential misregistration.

Quantitative Data Summary

The following tables summarize key biodistribution data from various studies on Mini Gastrin I analogs. These values represent the percentage of injected activity per gram of tissue (%IA/g) at specific time points post-injection (p.i.).

Table 1: Impact of Peptide Modification on Kidney and Tumor Uptake

Peptide AnalogKey ModificationTumor Uptake (%IA/g)Kidney Uptake (%IA/g)Time PointReference
[111In]In-DTPA-dGlu1-minigastrin Penta-Glu sequence0.216 ± 0.012~404 h[6]
[111In]In-DTPA-dGlu1-minigastrin + Poly-Glu Co-injectionNot AffectedReduced by up to 90%4 h[4][6]
[177Lu]Lu-DOTA-rhCCK-18 Standard LinkerHighHigh24 h[5][9]
Modified Linker Analog PEG LinkerMaintainedSignificantly Reduced24 h[5][9]
[111In]In-MG0 Linear, Penta-GluModerate> 481 & 4 h[1][21]
[111In]In-MG11 Linear, No Penta-GluLowerLow1 & 4 h[1][21]
[111In]In-cyclo-MG1 Cyclic9.88 ± 1.992.75 ± 0.111 h[1]

Table 2: Biodistribution of Stabilized Mini Gastrin I Analogs

Peptide AnalogKey ModificationTumor Uptake (%IA/g)Kidney Uptake (%IA/g)Stomach Uptake (%IA/g)Time PointReference
[177Lu]Lu-PP-F11N StandardLowerSlightly HigherLower1, 4, 24 h[11][14]
[177Lu]Lu-NMG 2 & 3 Triazole BackboneHigherSlightly LowerHigher1, 4, 24 h[11][14]
[111In]In-DOTA-MGS4 N-methylated amino acids10.40 ± 2.21LowLow4 h[13]
[111In]In-DOTA-[(N-Me)1Nal8]MGS5 N-methylated amino acids48.1 ± 9.2-4.2 ± 0.5-[12]

Experimental Protocols

A generalized experimental workflow for assessing the biodistribution of a novel radiolabeled Mini Gastrin I analog is outlined below.

1. Peptide Synthesis and Conjugation:

  • Synthesize the Mini Gastrin I analog using standard solid-phase peptide synthesis.

  • Conjugate a bifunctional chelator (e.g., DOTA, NOTA) to the N-terminus of the peptide.

  • Purify the peptide conjugate using high-performance liquid chromatography (HPLC).

  • Confirm the identity and purity of the conjugate by mass spectrometry.

2. Radiolabeling:

  • Incubate the peptide conjugate with the desired radionuclide (e.g., 111In, 177Lu, 68Ga) in an appropriate buffer at an optimized temperature and pH.

  • Determine the radiochemical purity of the final product using methods like instant thin-layer chromatography (ITLC) or radio-HPLC.[10]

  • Purify the radiolabeled peptide if necessary to remove unchelated radionuclide and other impurities.[12]

3. In Vitro Characterization:

  • Receptor Binding Affinity: Perform competitive binding assays using a known radioligand to determine the IC50 value of the new analog in CCK2R-expressing cells.[2]

  • Cell Uptake and Internalization: Incubate the radiolabeled peptide with CCK2R-expressing cells and a control cell line to measure specific cell uptake over time.[7]

  • Stability Studies: Assess the stability of the radiolabeled peptide in human serum and tissue homogenates (e.g., liver, kidney) by analyzing the percentage of intact peptide at various time points.[2][10]

4. In Vivo Biodistribution Studies:

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude) bearing subcutaneous xenografts of a human tumor cell line that overexpresses the CCK2R (e.g., A431-CCK2R). Include a control group with mock-transfected cells.[2][7]

  • Injection: Administer a defined amount of the radiolabeled peptide intravenously to the tumor-bearing mice.

  • Tissue Harvesting and Counting: At predetermined time points (e.g., 1, 4, 24 hours post-injection), euthanize the animals, dissect relevant organs and tissues (tumor, kidneys, liver, stomach, blood, etc.), and weigh them.

  • Data Analysis: Measure the radioactivity in each sample using a gamma counter. Calculate the uptake as the percentage of the injected activity per gram of tissue (%IA/g).

5. Imaging Studies (PET/CT or SPECT/CT):

  • Administer the radiolabeled peptide to tumor-bearing animals.

  • Acquire whole-body images at various time points to visualize the in vivo distribution of the radiotracer.

  • Co-register the PET or SPECT data with the anatomical information from the CT scan.

Visualizations

The following diagrams illustrate key concepts and workflows related to Mini Gastrin I biodistribution studies.

Experimental_Workflow cluster_Preclinical Preclinical Evaluation cluster_Clinical Clinical Translation Peptide Synthesis & Conjugation Peptide Synthesis & Conjugation Radiolabeling Radiolabeling Peptide Synthesis & Conjugation->Radiolabeling In_Vitro_Studies In Vitro Characterization (Affinity, Stability, Cell Uptake) Radiolabeling->In_Vitro_Studies In_Vivo_Studies In Vivo Biodistribution (Tumor-bearing Mice) In_Vitro_Studies->In_Vivo_Studies Imaging PET/SPECT Imaging In_Vivo_Studies->Imaging Human_Biodistribution Human Biodistribution & Dosimetry Imaging->Human_Biodistribution Theranostics Theranostic Application Human_Biodistribution->Theranostics

Caption: Generalized workflow for the development of Mini Gastrin I radiopharmaceuticals.

Biodistribution_Factors cluster_Peptide Peptide Properties cluster_Radiochem Radiochemistry cluster_Bio Biological Factors center Biodistribution Outcome Stability Enzymatic Stability Stability->center Structure Amino Acid Sequence (e.g., Penta-Glu) Structure->center Affinity Receptor Affinity (IC50) Affinity->center Charge Overall Charge Charge->center Radionuclide Choice of Radionuclide (e.g., 177Lu, 68Ga) Radionuclide->center Chelator Chelator Stability Chelator->center Purity Radiochemical Purity Purity->center Receptor_Density Tumor Receptor Density Receptor_Density->center Metabolism Organ Metabolism (e.g., Kidney, Liver) Metabolism->center Excretion Excretion Pathway Excretion->center

Caption: Key factors influencing the biodistribution of radiolabeled Mini Gastrin I.

References

Technical Support Center: Optimizing Mini Gastrin I Human Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of Mini Gastrin I human dosage for in vivo studies. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Mini Gastrin I and what is its primary mechanism of action?

Mini Gastrin I is a shorter, biologically active form of the hormone gastrin.[1] It is a peptide composed of 13 amino acids.[1] Its primary mechanism of action is binding to and activating the cholecystokinin-2 (CCK2) receptor, a G-protein coupled receptor.[2][3] This interaction triggers a cascade of intracellular signaling pathways.

Q2: What are the main challenges in determining the optimal in vivo dosage of Mini Gastrin I in humans?

Determining the optimal human dosage of Mini Gastrin I is challenging due to several factors inherent to peptide therapeutics. These include:

  • Rapid In Vivo Degradation: Peptides like Mini Gastrin I are susceptible to enzymatic degradation in the body, leading to a short half-life and reduced bioavailability.[3][4]

  • Low In Vivo Concentrations: Peptides are often biologically active at very low concentrations, making their quantification in biological samples difficult.[5]

  • Immunogenicity: Peptide-based therapies can potentially trigger an immune response, leading to the production of anti-drug antibodies (ADAs) that can affect the drug's efficacy and safety.[4]

  • Lack of Oral Bioavailability: Mini Gastrin I, like most peptides, is not orally bioavailable and requires parenteral administration (e.g., intravenous or subcutaneous injection).[6][7]

Q3: Are there any established human dosage ranges for Mini Gastrin I from clinical trials?

As of late 2025, specific dosage ranges for Mini Gastrin I for general in vivo studies in humans are not well-established in publicly available literature. Much of the clinical research has focused on radiolabeled analogs of Mini Gastrin for cancer imaging and therapy.[2][3][8] For these applications, the peptide amount is often in the picomolar to nanomolar range.[9] Researchers should initiate studies with very low doses and perform dose-escalation studies to determine the optimal dosage for their specific research question while carefully monitoring for any adverse effects.

Q4: What are the potential side effects of Mini Gastrin I administration in humans?

Given that Mini Gastrin I activates the CCK2 receptor, which is found in the stomach and central nervous system, potential side effects could be related to these systems. Stimulation of the CCK2 receptor in the stomach can lead to increased gastric acid secretion. In the central nervous system, CCK2 receptor activation has been associated with anxiety and panic attacks in preclinical and some clinical studies. Therefore, monitoring gastric discomfort and psychological state is crucial during in vivo studies.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no detectable biological effect - Peptide Degradation: The peptide may have degraded during storage or after administration. - Incorrect Dosage: The administered dose may be too low to elicit a response. - Suboptimal Administration Route: The chosen route of administration may not provide adequate bioavailability. - Immunogenicity: Development of neutralizing anti-drug antibodies.- Storage & Handling: Ensure the peptide is stored at the recommended temperature (typically -20°C or lower for lyophilized powder) and handle it according to best practices to avoid degradation.[10] - Dose Escalation: Cautiously increase the dose in subsequent experiments while monitoring for biological effects and any adverse reactions. - Route Optimization: Consider alternative parenteral routes (e.g., continuous intravenous infusion vs. subcutaneous bolus) that may provide more stable plasma concentrations. - Immunogenicity Assessment: If feasible, screen for the presence of anti-drug antibodies in participant samples.
High inter-individual variability in response - Metabolic Differences: Variations in individual metabolism can lead to different rates of peptide clearance. - Genetic Polymorphisms: Differences in the CCK2 receptor gene could affect binding affinity and signaling. - Baseline Physiological State: Factors such as food intake and stress levels can influence the response to Mini Gastrin I.- Standardize Conditions: Ensure all participants are in a similar physiological state before administration (e.g., fasting). - Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Collect sufficient data to model the PK/PD relationship and identify sources of variability. - Genotyping: If significant variability persists, consider genotyping participants for relevant polymorphisms in the CCK2 receptor.
Adverse Events (e.g., gastric discomfort, anxiety) - Dose is too high: The administered dose may be exceeding the therapeutic window. - Rapid Administration: A rapid bolus injection might lead to a sudden spike in plasma concentration, causing acute side effects.- Dose Reduction: Immediately lower the dose in subsequent administrations. - Slower Infusion: Administer the peptide as a slow intravenous infusion to achieve a more stable and lower peak plasma concentration. - Pre-treatment: Consider pre-treating with medications to manage expected side effects (e.g., a proton pump inhibitor for gastric discomfort), though this may interfere with the study's objectives.
Inconsistent results between experiments - Peptide Quality: Variability in the purity or stability of different batches of Mini Gastrin I. - Improper Reconstitution: Incorrect solvent or procedure for reconstituting the lyophilized peptide.[10] - Assay Variability: High variability in the analytical methods used to measure the biological response.- Quality Control: Use a reputable supplier for Mini Gastrin I and request a certificate of analysis for each batch. - Standardized Reconstitution: Develop and adhere to a strict protocol for peptide reconstitution, using the recommended sterile solvent.[10] - Assay Validation: Thoroughly validate all bioanalytical assays to ensure they are accurate, precise, and reproducible.

Experimental Protocols & Data

Signaling Pathway of Mini Gastrin I

Mini Gastrin I exerts its effects by binding to the CCK2 receptor. This binding activates Gq and Gα12/13 proteins, initiating a complex intracellular signaling network. Key downstream pathways include the activation of Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, triggers an increase in intracellular calcium and activation of Protein Kinase C (PKC). Further downstream, this signaling cascade can activate the MAPK/ERK pathway, PI3K/AKT pathway, and Src kinase, ultimately influencing cellular processes like proliferation, apoptosis, and secretion.[5][11]

Mini_Gastrin_Signaling MG Mini Gastrin I CCK2R CCK2 Receptor MG->CCK2R Gq Gq CCK2R->Gq Ga1213 Gα12/13 CCK2R->Ga1213 Src Src Kinase CCK2R->Src EGFR EGFR (transactivation) CCK2R->EGFR PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺↑ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Secretion Secretion (e.g., Gastric Acid) Ca->Secretion MAPK MAPK/ERK Pathway PKC->MAPK PI3K PI3K/AKT Pathway PKC->PI3K Src->MAPK Src->PI3K EGFR->MAPK EGFR->PI3K Proliferation Cell Proliferation MAPK->Proliferation PI3K->Proliferation Apoptosis Inhibition of Apoptosis PI3K->Apoptosis

Caption: Mini Gastrin I Signaling Pathway
Hypothetical Experimental Workflow for a Human In Vivo Study

This workflow outlines a general approach for a dose-finding study of Mini Gastrin I in healthy human volunteers. It is crucial that any such study is conducted under strict ethical and regulatory oversight (e.g., by an Institutional Review Board).

Experimental_Workflow start Start: Study Design & Approval screening Participant Screening (Inclusion/Exclusion Criteria) start->screening baseline Baseline Measurements (Blood samples, Vitals, etc.) screening->baseline dose_prep Dose Preparation (Aseptic Reconstitution) baseline->dose_prep admin Mini Gastrin I Administration (e.g., IV Infusion) dose_prep->admin monitoring Continuous Monitoring (Vitals, Adverse Events) admin->monitoring sampling Post-Dose Sampling (Blood for PK/PD) admin->sampling dose_escalation Dose Escalation Decision (Safety Committee Review) monitoring->dose_escalation analysis Sample Analysis (LC-MS/MS for Peptide Levels, Biomarker Assays) sampling->analysis data_analysis Data Analysis (PK/PD Modeling) analysis->data_analysis data_analysis->dose_escalation next_cohort Proceed to Next Dose Cohort dose_escalation->next_cohort Safe end End of Study dose_escalation->end Unsafe or MTD Reached next_cohort->screening

Caption: Human In Vivo Dose-Finding Workflow
Quantitative Data Summary

Due to the limited availability of public data on non-radiolabeled Mini Gastrin I human studies, the following table provides a summary of pharmacokinetic parameters from preclinical studies of Mini Gastrin I analogs. This data can offer a preliminary understanding of the peptide's behavior in vivo. Note: This data is not directly transferable to humans and should be interpreted with caution.

Parameter Value Species Mini Gastrin I Analog Administration Route Reference
Half-life (t½) ~75% intact at 10 min post-injectionMouse111In-DOTA-MGS4Intravenous[3]
Biodistribution High uptake in CCK2R-expressing tissues (stomach, kidneys)Mouse111In-CP04, 177Lu-DOTA-PP-F11NNot specified[3]
IC50 Low nanomolar rangeRat and Human cell linesDOTA-MGS1, DOTA-MGS4In vitro[3]

Disclaimer: The information provided in this technical support center is for research purposes only and should not be considered as medical advice. The administration of any substance to humans must be conducted under the strict supervision of qualified medical professionals and with the appropriate regulatory and ethical approvals. Researchers are strongly advised to conduct thorough literature reviews and preclinical studies to inform their experimental design and dosage selection.

References

Technical Support Center: Enzymatic Degradation of Human Mini Gastrin I and Prevention Strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the enzymatic degradation of human Mini Gastrin I and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes responsible for the degradation of Mini Gastrin I?

Mini Gastrin I and its analogs are susceptible to degradation by several enzymes. Key enzymes identified in preclinical studies include:

  • Neprilysin (Neutral Endopeptidase): A major enzyme responsible for the in vivo degradation of various peptide hormones, including Mini Gastrin I analogs.[1][2]

  • Cathepsin B: A lysosomal cysteine protease that can degrade Mini Gastrin I analogs, particularly after cellular internalization.[3][4]

  • Intracellular Cysteine Proteases: Such as cathepsin-L, which may also be involved in the degradation of gastrin analogs.[2]

Q2: What are the known cleavage sites in the Mini Gastrin I sequence?

Studies on Mini Gastrin I analogs have identified several major cleavage sites that are vulnerable to enzymatic attack. These include the sequences:

  • Tyr-Gly

  • Gly-Trp

  • Asp-Phe[5]

Q3: What strategies can be employed to prevent the enzymatic degradation of Mini Gastrin I?

Several strategies have been successfully used to enhance the stability of Mini Gastrin I analogs against enzymatic degradation:

  • Amino Acid Substitution: Replacing susceptible amino acids with modified or unnatural amino acids.

    • N-methylation: Introducing N-methylated amino acids has been shown to significantly increase stability.[1][6] For example, the analog 111In-DOTA-MGS4, which contains two N-methylated amino acids, demonstrated superior enzymatic stability and tumor targeting.[1][6][7]

    • Proline Substitution: Incorporating proline into the peptide sequence can increase rigidity and, consequently, stability.[8][9]

    • Bulky Aromatic Amino Acids: Introducing bulky, unnatural aromatic amino acids can also hinder enzymatic degradation.[8]

  • Peptide Bond Modification: Altering the peptide backbone can protect against protease activity.[10][11]

  • Use of Enzyme Inhibitors: Co-administration of enzyme inhibitors, such as the neprilysin inhibitor phosphoramidon, can protect Mini Gastrin I analogs from degradation in vivo and increase tumor uptake.[1][2]

Q4: How does enzymatic degradation affect the therapeutic or diagnostic efficacy of Mini Gastrin I analogs?

Enzymatic degradation leads to a shorter physiological half-life of the peptide, which can result in:

  • Reduced bioavailability at the target site (e.g., tumors overexpressing the cholecystokinin-2 receptor, CCK2R).[1]

  • Impaired tumor uptake and retention.[1][11]

  • Poor diagnostic accuracy in imaging applications.[11]

  • Decreased therapeutic efficacy in peptide receptor radionuclide therapy (PRRT).[2][12]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving Mini Gastrin I and its analogs.

Issue Possible Cause Troubleshooting Steps
Low in vivo stability of a Mini Gastrin I analog. Rapid enzymatic degradation in blood or tissues.1. Analyze Degradation Products: Use radio-HPLC to identify metabolites in blood, liver, kidney, and urine samples at different time points post-injection.[1] 2. Modify the Peptide: Synthesize new analogs with stabilizing modifications such as N-methylation or proline substitution at or near the suspected cleavage sites.[1][8] 3. Co-administer Inhibitors: Co-inject the analog with a broad-spectrum protease inhibitor or a specific inhibitor like phosphoramidon to assess the impact on stability and tumor uptake.[1]
High kidney uptake and retention of a radiolabeled Mini Gastrin I analog. The N-terminal penta-glutamate sequence has been linked to high kidney uptake.[1]1. Modify the N-terminus: Truncate or modify the penta-Glu sequence. For example, substituting it with a penta-DGlu sequence has been shown to be advantageous.[1] 2. Optimize Chelator: The choice of chelator (e.g., DOTA, NOTA) can also influence pharmacokinetics and kidney retention.[12]
Inconsistent results in cell uptake and internalization assays. Issues with cell line integrity, receptor expression levels, or experimental conditions.1. Verify Receptor Expression: Regularly confirm CCK2R expression levels in your cell line (e.g., AR42J, A431-CCK2R) using methods like RT-PCR or immunofluorescence.[1] 2. Standardize Cell Handling: Use a consistent cell passage number and ensure cells are healthy and in the logarithmic growth phase. 3. Optimize Incubation Conditions: Ensure consistent temperature (37°C), peptide concentration, and incubation times.[1] 4. Include Controls: Always include a negative control (e.g., mock-transfected cells) and a blocking agent (e.g., excess pentagastrin) to determine non-specific binding.[1]

Quantitative Data Summary

The following tables summarize the stability of various Mini Gastrin I analogs in different biological media.

Table 1: In Vitro Stability of 111In-labeled Mini Gastrin I Analogs

Analog% Intact in Human Serum (24h)% Intact in Rat Liver Homogenate (2h)% Intact in Rat Kidney Homogenate (2h)Reference
111In-DOTA-MG11~16%<1%<1%[1]
111In-DOTA-MGS1~60%Not Reported<1%[1]
111In-DOTA-MGS2~87%Not Reported<1%[1]
111In-DOTA-MGS3~94%Not Reported34.3 ± 0.8%[1]
111In-DOTA-MGS4~97%Not Reported11.0 ± 1.1%[1]
[111In]In-DOTA-[Phe8]MGS554.0 ± 0.8%Not ReportedNot Reported[10]

Table 2: In Vivo Stability of Mini Gastrin I Analogs in BALB/c Mice

Analog% Intact in Blood (10 min p.i.)% Intact in Blood (60 min p.i.)Reference
111In-DOTA-MGS1Not detectableNot Reported[1]
111In-DOTA-MGS4>75%Not Reported[1]
[111In]In-1 (Proline modified)80.0 ± 5.2%Not Reported[9]
[111In]In-2 (Proline modified)82.3 ± 1.8%Not Reported[9]
[177Lu]Lu-2 (Proline modified)Not Reported79.1%[8]
[111In]In-DOTA-[(N-Me)1Nal8]MGS598.4 ± 0.1%Not Reported[11]

Key Experimental Protocols

Protocol 1: In Vitro Stability Assay in Human Serum and Tissue Homogenates

  • Preparation: Prepare human serum, and rat liver and kidney homogenates according to established protocols.[1]

  • Incubation: Incubate the radiolabeled Mini Gastrin I analog (~2,000 pmol/mL for serum, ~500 pmol/mL for homogenates) at 37°C.[1]

  • Sampling: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 24 hours).

  • Sample Processing: Stop the enzymatic reaction by adding an equal volume of ethanol or another suitable quenching agent and centrifuge to precipitate proteins.

  • Analysis: Analyze the supernatant using radio-HPLC to separate the intact peptide from its degradation products.[1]

  • Quantification: Calculate the percentage of intact radiopeptide at each time point relative to the initial time point.

Protocol 2: In Vivo Metabolic Stability Assay

  • Animal Model: Use normal BALB/c mice. All procedures must be in compliance with animal protection laws and approved by the relevant institutional committee.[1][9]

  • Injection: Intravenously inject the radiolabeled Mini Gastrin I analog into the tail vein.

  • Sample Collection: At designated time points (e.g., 10, 30, 60 minutes post-injection), collect blood, liver, and kidney samples, as well as urine.[1][9]

  • Sample Processing: Homogenize tissue samples and process all samples to precipitate proteins and extract the peptide and its metabolites.

  • Analysis: Analyze the processed samples by radio-HPLC to determine the percentage of intact radiopeptide.[1]

Protocol 3: CCK2R-Mediated Cell Uptake and Internalization Assay

  • Cell Culture: Culture CCK2R-expressing cells (e.g., A431-CCK2R) and a corresponding negative control cell line (e.g., A431-mock) in appropriate media.[1][8]

  • Seeding: Seed a defined number of cells (e.g., 1.0 x 106 cells/well) into multi-well plates and allow them to attach overnight.[8]

  • Incubation: Add the radiolabeled Mini Gastrin I analog (at a final concentration of ~0.4 nM) to the cells and incubate at 37°C for various time points (e.g., 30, 60, 120, 240 minutes).[1]

  • Determine Non-specific Binding: In parallel wells, add a high concentration (e.g., 1 µM) of a blocking agent like pentagastrin or use mock-transfected cells to determine non-specific binding.[1]

  • Washing: After incubation, wash the cells with ice-cold buffer to remove unbound peptide.

  • Fractionation:

    • To measure surface-bound radioactivity, incubate cells with an acidic buffer (e.g., glycine buffer, pH 2.5) to strip surface-bound ligands.

    • To measure internalized radioactivity, lyse the remaining cells with a lysis buffer (e.g., 1M NaOH).

  • Measurement: Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.

  • Data Analysis: Express the results as the percentage of total added radioactivity that is specifically bound and internalized.

Visualizations

experimental_workflow cluster_invitro In Vitro Stability cluster_invivo In Vivo Stability cluster_cell Cellular Uptake P1 Prepare Serum/ Homogenates P2 Incubate Analog at 37°C P1->P2 P3 Sample at Time Points P2->P3 P4 Quench & Precipitate P3->P4 P5 Analyze by Radio-HPLC P4->P5 A1 Inject Analog into Mouse A2 Collect Tissues & Fluids A1->A2 A3 Homogenize & Extract A2->A3 A4 Analyze by Radio-HPLC A3->A4 C1 Seed CCK2R+ Cells C2 Incubate with Radiolabeled Analog C1->C2 C3 Wash & Fractionate (Surface vs. Internal) C2->C3 C4 Measure Radioactivity C3->C4

Caption: Experimental workflow for assessing Mini Gastrin I stability and cellular uptake.

degradation_prevention cluster_solutions Prevention Strategies cluster_mods Problem Mini Gastrin I Degradation Mod Chemical Modification Problem->Mod Inhib Enzyme Inhibitors Problem->Inhib N_Meth N-methylation Mod->N_Meth Pro Proline Substitution Mod->Pro Bulky Bulky/Unnatural AAs Mod->Bulky Outcome Increased Stability & Therapeutic Efficacy Mod->Outcome Inhib->Outcome

Caption: Strategies to prevent the enzymatic degradation of Mini Gastrin I.

signaling_pathway MG Mini Gastrin I Analog Receptor CCK2 Receptor (GPCR) MG->Receptor G_Protein G-Protein Activation Receptor->G_Protein Degradation Lysosomal Degradation Receptor->Degradation Internalization Effector Downstream Effectors G_Protein->Effector Response Cellular Response (e.g., Internalization, Tumor Cell Proliferation) Effector->Response

Caption: Simplified signaling pathway of Mini Gastrin I via the CCK2 receptor.

References

strategies to increase tumor uptake of Mini Gastrin I human

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at increasing the tumor uptake of human Mini-Gastrin I and its analogs.

Troubleshooting Guide

Issue: Low Tumor Uptake and Poor In Vivo Stability

Q1: My radiolabeled minigastrin analog shows low accumulation in CCK2R-positive tumors and appears to be degrading rapidly in vivo. What strategies can I employ to improve its stability and tumor-targeting?

A1: Low in vivo stability is a significant hurdle for minigastrin (MG) analogs, limiting their clinical applicability.[1][2] Rapid enzymatic degradation reduces the amount of intact peptide available to reach the tumor.[3][4] Several chemical modification strategies have proven effective in enhancing stability and subsequent tumor uptake:

  • Amide-to-Triazole Substitution: Replacing amide bonds with metabolically stable 1,4-disubstituted 1,2,3-triazoles is a promising strategy.[5][6] This modification can improve resistance against enzymatic degradation and, in some cases, increase affinity for the cholecystokinin-2 receptor (CCK2R).[5][7] For example, analogs of PP-F11N with triazoles inserted between DGlu¹⁰-Ala¹¹ and/or Tyr¹²-Gly¹³ showed significantly increased cellular uptake, higher tumor uptake, and slower tumor washout in mice.[5][6]

  • N-methylation: Introducing N-methylated amino acids into the peptide sequence, particularly in the C-terminal receptor-binding region, can strongly increase enzymatic stability.[1][4] The analog DOTA-MGS4, which contains two substitutions with N-methylated amino acids, demonstrated more than 75% intact radiopeptide in blood 10 minutes post-injection, compared to no intact peptide for its non-methylated counterpart (DOTA-MGS1).[8] This improved stability led to a significant increase in tumor uptake (10.40 ± 2.21% IA/g for ¹¹¹In-DOTA-MGS4 vs. 1.23 ± 0.15% IA/g for ¹¹¹In-DOTA-MGS1 at 4h p.i.).[8][9]

  • Proline Substitution: The inclusion of proline at various positions within the N-terminal sequence of DOTA-MGS5 has been shown to result in high enzymatic stability (57–79% intact radiopeptide in blood at 1h p.i.) and enhanced tumor uptake (29–46% IA/g at 4h p.i. in xenografted mice).[2][10]

  • Amino Acid Substitution: Replacing oxidation-sensitive methionine (Met) with norleucine (Nle) is a common strategy to prevent oxidative degradation.[11] Furthermore, substituting Phenylalanine (Phe) with 1-naphthylalanine (1-Nal) has been shown to improve stability and targeting.[2][4]

Issue: High Kidney and Off-Target Organ Uptake

Q2: I'm observing excessively high uptake of my minigastrin analog in the kidneys, which is a major concern for potential nephrotoxicity in therapeutic applications. How can I reduce renal accumulation while maintaining tumor uptake?

A2: High kidney retention is a well-documented challenge for minigastrin analogs, particularly those containing an N-terminal penta-glutamic acid (penta-Glu) sequence.[8][12][13]

  • Modification of the Penta-Glu Sequence: The N-terminal penta-Glu sequence is strongly associated with high kidney uptake.[8] Deleting this sequence can markedly reduce kidney accumulation. Studies have shown that removing the penta-Glu sequence can decrease kidney uptake by a factor of 20, although this can also come at the cost of reduced tumor uptake (a factor of 3 reduction).[13][14]

  • Introduction of Basic Amino Acids: Inserting positively charged amino acids, such as histidine, in the linker sequence has been shown to reduce kidney uptake.[14]

  • Optimized Analogs: Analogs like DOTA-MGS5 and DOTA-CCK-66 have been specifically designed to have favorable biodistribution profiles with reduced kidney uptake compared to earlier generations of minigastrin derivatives.[2][15] For instance, [⁶⁷Ga]Ga-DOTA-CCK-66 exhibited low kidney accumulation (2.51 ± 0.49 %IA/g) at 1 hour post-injection.[15]

Frequently Asked Questions (FAQs)

Q3: How do different radiolabeling strategies and chelators affect the performance of minigastrin analogs? A3: The choice of chelator and radiometal is crucial. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is widely used for labeling with trivalent radiometals like ¹¹¹In, ¹⁷⁷Lu, and ⁶⁸Ga.[3][12] HYNIC (hydrazinonicotinamide) has been used for labeling with ⁹⁹ᵐTc.[11][16] The overall charge and lipophilicity of the resulting metal-peptide complex can influence the biodistribution profile. For example, the DOTA-MGS5 analog showed a remarkably enhanced tumor uptake and favorable tumor-to-background ratios, independent of the specific radiometal-chelator approach used.[2]

Q4: What is the primary mechanism of tumor targeting for Mini-Gastrin I? A4: Mini-Gastrin I and its analogs target the cholecystokinin-2 receptor (CCK2R), a G-protein-coupled receptor.[8] This receptor is overexpressed in several tumor types, including medullary thyroid carcinoma (MTC), small cell lung cancer (SCLC), and neuroendocrine tumors, making it an attractive target for peptide receptor radionuclide imaging and therapy.[4][11] The binding of the minigastrin analog to CCK2R induces receptor-mediated endocytosis, leading to the internalization and accumulation of the radiolabeled peptide within the cancer cells.[1][17]

Q5: Can co-administration of other compounds enhance tumor uptake? A5: Yes, pre-treatment strategies can be explored. For instance, inhibition of the oncogenic AKT/mTOR pathway has been reported to increase CCK2R expression, which could potentially enhance the tumor uptake of a subsequently administered minigastrin analog.[18] Additionally, while not specific to minigastrin in the provided data, the general principle of using agents that increase vascular permeability in tumors could be a potential area of investigation.[19]

Q6: What role does albumin binding play in the pharmacokinetics of peptide analogs? A6: Incorporating an albumin-binding moiety is a strategy to extend the circulatory half-life of peptides.[20] Reversible binding to serum albumin can protect the peptide from rapid clearance and enzymatic degradation, leading to increased accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect.[21][22] While early minigastrin analogs focused on reducing off-target effects, newer strategies for other peptides have shown that moderate, reversible albumin binding can significantly enhance tumor accumulation.[23] This could be a future direction for optimizing minigastrin analogs.

Quantitative Data on Minigastrin Analog Performance

Table 1: Biodistribution of Radiolabeled Minigastrin Analogs in CCK2R-Expressing Xenograft Models (Data presented as mean percentage of injected activity per gram of tissue [% IA/g] ± SD)

AnalogTime p.i.Tumor Uptake (% IA/g)Kidney Uptake (% IA/g)Stomach Uptake (% IA/g)Tumor/Kidney RatioReference
¹¹¹In-DOTA-MGS14 h1.23 ± 0.153.5 (approx.)Low~0.35[8]
¹¹¹In-DOTA-MGS44 h10.40 ± 2.216.0 (approx.)Low~1.73[8]
¹⁷⁷Lu-Lu-1 (Proline)4 h34.72 ± 9.404-7 (approx.)5-7 (approx.)~4.96 - 8.68[1]
¹⁷⁷Lu-Lu-2 (Proline)4 h33.25 ± 6.344-7 (approx.)5-7 (approx.)~4.75 - 8.31[1]
¹¹¹In-DOTA-[(N-Me)1Nal⁸]MGS54 h48.1 ± 9.2High4.2 ± 0.5N/A[3]
⁶⁷Ga-DOTA-CCK-661 h19.4 ± 3.52.51 ± 0.491.81 ± 0.19~7.73[15]

Table 2: In Vitro CCK2R Affinity of Minigastrin Analogs

AnalogCell LineIC₅₀ (nM)Reference
DOTA-MGS5 DerivativesA431-CCK2RLow nanomolar range[3]
DOTA-CCK-66 (natGa-labeled)AR42J3.6 - 6.0[15]
DOTA-CCK-66 (natLu-labeled)AR42J3.6 - 6.0[15]
PP-F11NA431-CCK2R1.3 ± 0.2[5]
NMG 2 (Triazole Analog)A431-CCK2R0.2 ± 0.0[5]
NMG 3 (Triazole Analog)A431-CCK2R0.1 ± 0.0[5]

Experimental Protocols

1. Protocol: In Vitro Receptor Affinity Assay

  • Cell Lines: A431 cells transfected with the human CCK2R (A431-CCK2R) or AR42J cells endogenously expressing the rat CCK2R are commonly used.[8][9]

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to adhere.

    • Cells are incubated with a constant concentration of a radiolabeled reference ligand (e.g., ¹²⁵I-labeled Gastrin I).

    • Increasing concentrations of the non-radiolabeled test analog are added to the wells to compete for receptor binding.

    • After incubation (e.g., 1 hour at 37°C), cells are washed with ice-cold buffer to remove unbound ligand.

    • Cells are lysed, and the radioactivity is measured using a gamma counter.

    • The IC₅₀ value (concentration of the analog that inhibits 50% of the specific binding of the reference ligand) is calculated using non-linear regression analysis.

2. Protocol: In Vivo Biodistribution Study

  • Animal Model: Athymic nude mice (e.g., BALB/c nude) are xenografted with CCK2R-positive tumor cells (e.g., A431-CCK2R) on one flank and often with mock-transfected cells on the other as a negative control.[5][13]

  • Procedure:

    • Once tumors reach a suitable size, a defined amount of the radiolabeled minigastrin analog (e.g., 100 pmol) is injected intravenously via the tail vein.[24]

    • At specified time points (e.g., 1, 4, and 24 hours post-injection), cohorts of mice are euthanized.[5]

    • Blood, tumors, and major organs (kidneys, stomach, liver, spleen, etc.) are collected, weighed, and the radioactivity is measured in a gamma counter.

    • The uptake in each tissue is calculated and expressed as a percentage of the injected activity per gram of tissue (% IA/g).

3. Protocol: In Vivo Stability Analysis

  • Animal Model: Normal BALB/c mice are typically used.[8]

  • Procedure:

    • The radiolabeled peptide is injected intravenously.

    • At a defined time point (e.g., 10 or 30 minutes p.i.), blood is collected.[8][25] Urine may also be collected.[15]

    • Blood proteins are precipitated (e.g., with ethanol or acetonitrile) and centrifuged.

    • The supernatant, containing the peptide and its metabolites, is analyzed by radio-HPLC (High-Performance Liquid Chromatography).

    • The percentage of intact radiopeptide is determined by comparing the peak corresponding to the original peptide with the peaks of its radiolabeled metabolites.

Visualizations

Experimental_Workflow cluster_design Peptide Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Preclinical Testing cluster_analysis Data Analysis start Identify Target (CCK2R) synth Synthesize & Purify Minigastrin Analog start->synth radiolabel Radiolabeling with (e.g., 177Lu, 68Ga) synth->radiolabel Chelation affinity Receptor Affinity (IC50 Assay) radiolabel->affinity stability Serum Stability Assay radiolabel->stability uptake Cellular Uptake & Internalization radiolabel->uptake biodist Biodistribution in Tumor-Xenograft Mice uptake->biodist Promising Candidate imaging SPECT/CT or PET/CT Imaging biodist->imaging end Evaluate Tumor-to-Organ Ratios & Efficacy imaging->end

Caption: General experimental workflow for the development and evaluation of novel radiolabeled minigastrin analogs.

CCK2R_Signaling_Pathway MG Mini-Gastrin Analog CCK2R CCK2R (GPCR) MG->CCK2R Binds Gq Gq Protein CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Responses (e.g., Internalization, Signaling) Ca->Response PKC->Response

Caption: Simplified signaling pathway following Mini-Gastrin binding to the CCK2 receptor (CCK2R).

Troubleshooting_Strategies cluster_problems Common Experimental Problems cluster_solutions Potential Strategic Solutions P1 Low In Vivo Stability S1 N-Methylation of Peptide Bonds P1->S1 S2 Amide-to-Triazole Substitution P1->S2 S4 Substitute Amino Acids (e.g., Met -> Nle) P1->S4 S5 Introduce Proline into Backbone P1->S5 P2 High Kidney Uptake S3 Modify/Delete N-terminal Penta-Glu P2->S3 P3 Low Tumor Uptake/Affinity P3->S1 can improve targeting P3->S2 can improve affinity P3->S5 can improve targeting

Caption: Logical map connecting common problems in minigastrin analog development to effective chemical strategies.

References

Mini Gastrin I human solubility and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility, storage, and handling of Mini Gastrin I human. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is Mini Gastrin I human?

A1: Mini Gastrin I human is a synthetic peptide that corresponds to the 5-17 fragment of human gastrin I. It is a shorter version of gastrin and acts as a potent and selective agonist for the cholecystokinin-2 (CCK2) receptor.

Q2: What are the primary applications of Mini Gastrin I human in research?

A2: Mini Gastrin I human is primarily used in cancer research to target tumors that overexpress the CCK2 receptor, such as medullary thyroid carcinoma, small cell lung cancer, and some ovarian and gastrointestinal tumors. It is often used in radiolabeled form for imaging and targeted radionuclide therapy studies. It is also utilized to study the signaling pathways and physiological effects mediated by the CCK2 receptor.

Q3: What are the recommended storage conditions for lyophilized Mini Gastrin I human?

A3: Lyophilized Mini Gastrin I human should be stored at -20°C and protected from light. For short-term storage, 4°C is acceptable, but for long-term stability, -20°C is required.

Q4: How should I store reconstituted Mini Gastrin I human solutions?

A4: Reconstituted solutions of Mini Gastrin I human should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For solutions stored at -20°C, it is recommended to use them within one month.[1] For longer-term storage of up to six months, -80°C is preferable.[1]

Solubility and Reconstitution

Quantitative Solubility Data
SolventConcentrationNotes
Dimethyl sulfoxide (DMSO)SolubleA common solvent for creating stock solutions.[1]
1% Aqueous AmmoniaUp to 1 mg/mLSonication may be required to aid dissolution.
WaterSoluble
Experimental Protocol: Reconstitution of Lyophilized Mini Gastrin I Human

This protocol provides a step-by-step guide for reconstituting lyophilized Mini Gastrin I human to prepare a stock solution.

Materials:

  • Vial of lyophilized Mini Gastrin I human

  • Sterile, high-purity dimethyl sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Pre-treatment of the Vial: Before opening, centrifuge the vial of lyophilized peptide at a low speed (e.g., 2000-3000 x g) for 1-2 minutes to ensure that all the powder is collected at the bottom of the vial.[2]

  • Solvent Addition: Carefully open the vial and add the required volume of DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 1 mg of peptide (Molecular Weight: ~1646 g/mol ), add 60.7 µL of DMSO.

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the peptide. To enhance solubility, the tube can be warmed to 37°C and sonicated for a short period.[1]

  • Aliquoting and Storage: Once the peptide is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

IssuePossible CauseRecommendation
Peptide will not dissolve - Incorrect solvent used.- The concentration is too high.- The peptide has aggregated.- Confirm the recommended solvent for your specific product lot.- Try warming the solution to 37°C and sonicating.- If aggregation is suspected, try dissolving in a small amount of a stronger solvent like DMSO first, then diluting with your aqueous buffer.
Loss of biological activity - Repeated freeze-thaw cycles of the stock solution.- Improper storage conditions (e.g., stored at 4°C for an extended period).- Enzymatic degradation of the peptide in the experimental system.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Ensure the peptide is stored at the recommended temperature (-20°C or -80°C).- Minimize the time the peptide is in solutions containing proteases. Consider the use of protease inhibitors if compatible with your assay.
Inconsistent experimental results - Inaccurate pipetting of the peptide stock solution.- Degradation of the peptide over time.- Variability in experimental conditions.- Use calibrated pipettes and ensure proper pipetting technique.- Use freshly prepared dilutions for each experiment from a properly stored stock solution.- Maintain consistent experimental parameters (e.g., temperature, pH, incubation times).
Peptide aggregation - High peptide concentration.- pH of the solution is close to the isoelectric point of the peptide.- Presence of certain salts.- Work with the lowest effective concentration of the peptide.- Adjust the pH of the buffer to be at least 2 units away from the peptide's isoelectric point.- If possible, screen different buffer conditions to find one that minimizes aggregation.

Signaling Pathway and Experimental Workflow

Mini Gastrin I human exerts its biological effects by binding to the Cholecystokinin-2 (CCK2) receptor, a G protein-coupled receptor (GPCR). Activation of the CCK2 receptor initiates a cascade of intracellular signaling events.

CCK2R_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G Protein Activation cluster_downstream Downstream Signaling Cascades cluster_cellular Cellular Responses Mini Gastrin I Mini Gastrin I CCK2R CCK2 Receptor Mini Gastrin I->CCK2R Binds to Gq Gαq CCK2R->Gq Activates G1213 Gα12/13 CCK2R->G1213 Activates PLC PLC Gq->PLC Src Src G1213->Src IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC Ca2->PKC MAPK MAPK PKC->MAPK PI3K PI3K/AKT Src->PI3K Src->MAPK Apoptosis Inhibition of Apoptosis PI3K->Apoptosis Proliferation Cell Proliferation MAPK->Proliferation

Caption: CCK2 Receptor Signaling Pathway.

Experimental Workflow: Investigating Mini Gastrin I-Induced Cell Proliferation

The following diagram outlines a typical workflow for studying the effect of Mini Gastrin I human on the proliferation of CCK2 receptor-expressing cancer cells.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitute Reconstitute Mini Gastrin I Treat Treat with Mini Gastrin I Reconstitute->Treat Culture Culture CCK2R+ Cancer Cells Seed Seed Cells in Plates Culture->Seed Seed->Treat Incubate Incubate for Desired Time Treat->Incubate Assay Perform Proliferation Assay (e.g., MTT, BrdU) Incubate->Assay Analyze Analyze Data Assay->Analyze

References

Technical Support Center: Mini Gastrin I Human & Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mini Gastrin I human and its analogs. The information is designed to help address common issues encountered during experiments, particularly concerning off-target effects and experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of Mini Gastrin I human?

Mini Gastrin I human is a truncated version of human gastrin and acts as a selective agonist for the cholecystokinin-2 receptor (CCK2R), a G-protein-coupled receptor.[1][2] Its C-terminal amino acid sequence, Trp-Met-Asp-Phe-NH2, is crucial for high-affinity binding to CCK2R.[3]

Q2: What are the primary applications of Mini Gastrin I and its analogs in research?

Mini Gastrin I and its radiolabeled analogs are primarily investigated for their potential in nuclear medicine.[4] They are used for imaging and peptide receptor radionuclide therapy (PRRT) of tumors that overexpress CCK2R, such as medullary thyroid carcinoma and small cell lung cancer.[5][6]

Q3: What are the main "off-target" effects or challenges encountered when using Mini Gastrin I analogs in vivo?

The primary challenges are not typically due to binding to unrelated receptors, but rather to the physiological distribution and metabolic instability of the peptides. The most significant issues include:

  • High Kidney Uptake: Radiolabeled analogs can accumulate in the kidneys, leading to potential nephrotoxic side effects during therapy.[5][7] This is often associated with N-terminal penta-glutamate sequences in some older analogs.[3][8]

  • Low Enzymatic Stability: Linear Mini Gastrin analogs are susceptible to rapid degradation by enzymes in vivo, which limits their accumulation in tumors.[9][10]

  • Uptake in Non-Target Organs: Organs with physiological CCK2R expression, such as the stomach and pancreas, can also show uptake of Mini Gastrin I analogs, leading to background signal and potential side effects.[5][9]

Q4: How can the metabolic stability of Mini Gastrin I analogs be improved?

Several strategies have been developed to enhance in vivo stability:

  • Amino Acid Substitution: Replacing metabolically labile amino acids. For instance, substituting Methionine (Met) with Norleucine (Nle) can prevent oxidation without losing receptor affinity.[8]

  • Peptide Cyclization: Introducing a cyclic constraint in the peptide structure has been shown to improve stability.[8]

  • N-terminal Modifications: Altering the N-terminal part of the peptide can significantly increase resistance to enzymatic degradation.[3][9]

  • Co-administration of Enzyme Inhibitors: Co-injecting enzyme inhibitors like phosphoramidon can protect the peptide from degradation and increase tumor uptake.[8]

Q5: What cell lines are typically used for in vitro studies with Mini Gastrin I analogs?

Commonly used cell lines include:

  • A431-CCK2R: Human epidermoid carcinoma cells stably transfected to express the human CCK2R.[8][9] Mock-transfected A431 cells are often used as a negative control.[8]

  • AR42J: A rat pancreatic acinar cell line that physiologically expresses the rat CCK2R.[5][9]

Troubleshooting Guide

Issue/Observation Potential Cause(s) Recommended Troubleshooting Steps
High background signal in non-target organs (e.g., stomach, kidneys) during in vivo imaging. 1. Physiological expression of CCK2R in the stomach and pancreas.[5] 2. High renal clearance and accumulation of radiolabeled analog in the kidneys.[7] 3. Low in vivo stability leading to circulation of radiolabeled metabolites.[5]1. Confirm Receptor Specificity: Co-inject a molar excess of unlabeled Mini Gastrin or a CCK2R antagonist to see if the uptake in target and non-target organs is blocked. 2. Modify Peptide Structure: Use analogs designed for lower kidney retention, such as those lacking the penta-Glu sequence.[3][8] 3. Optimize Imaging Timepoint: Perform imaging at various time points post-injection to find the optimal window with the best tumor-to-background ratio. 4. Use Co-infusions: For analogs with high kidney uptake, consider co-infusion of plasma expanders like Gelofusine or poly-glutamic acids to reduce renal accumulation.[8]
Low tumor uptake of radiolabeled Mini Gastrin I analog. 1. Rapid Enzymatic Degradation: The peptide is being cleared from circulation before it can accumulate in the tumor.[9] 2. Low Receptor Expression: The tumor model may have lower than expected CCK2R expression levels. 3. Suboptimal Radiometal/Chelator Combination: The choice of radiometal can influence the biodistribution and tumor uptake.[11]1. Assess In Vivo Stability: Analyze blood samples at early time points post-injection by HPLC to determine the percentage of intact radiopeptide.[9] 2. Switch to a Stabilized Analog: Use analogs with modifications known to increase stability (e.g., amino acid substitutions, cyclization).[8][9] 3. Verify Receptor Expression: Confirm CCK2R expression in your tumor model using methods like immunohistochemistry, Western blot, or a receptor binding assay on tumor homogenates. 4. Consider Alternative Radiometals: Evaluate different radiometals (e.g., ¹¹¹In, ¹⁷⁷Lu, ⁶⁸Ga) as they can alter the pharmacokinetic profile of the conjugate.[11]
Inconsistent results in cell-based assays (binding, internalization). 1. Cell Line Instability: CCK2R expression in transfected cell lines can decrease over multiple passages. 2. Ligand Degradation: The peptide may be unstable in the assay medium over long incubation periods. 3. Competition from Serum Components: Components in fetal bovine serum (FBS) may interfere with binding.1. Monitor Receptor Expression: Regularly check CCK2R expression levels in your cell line. 2. Use Freshly Prepared Ligand: Prepare peptide solutions immediately before use. For longer experiments, assess peptide stability in the assay medium. 3. Optimize Assay Buffer: For binding assays, consider using a serum-free buffer or a buffer with a low percentage of BSA.[5]
Loss of receptor affinity after modifications. 1. Alteration of the C-terminal Binding Motif: The C-terminal sequence (Trp-Met-Asp-Phe-NH₂) is critical for CCK2R binding. Modifications in this region can drastically reduce affinity.[3] 2. Oxidation of Methionine: The methionine residue in the binding motif can be easily oxidized, leading to a significant loss of receptor affinity.[8]1. Preserve the C-terminus: Avoid modifications within the four C-terminal amino acids.[9] 2. Replace Methionine: Synthesize analogs where Met is replaced with a non-oxidizable residue like Norleucine (Nle).[8] 3. Proper Storage: Store peptides under inert gas and protected from light to minimize oxidation.

Data Presentation

Table 1: Receptor Binding Affinity (IC₅₀) of Selected Mini Gastrin Analogs

CompoundCell LineIC₅₀ (nM)Reference
DOTA-MGS1A431-CCK2RComparable to DOTA-MG11[5]
DOTA-MGS4A431-CCK2RComparable to DOTA-MG11[5]
DOTA-cyclo-MG1A431-CCK2R2.54 ± 0.30[8]
DOTA-cyclo-MG2A431-CCK2R3.23 ± 0.91[8]
DOTA-MGS5 Analog 1A431-CCK2R1.4 ± 0.6[10]
DOTA-MGS5 Analog 2A431-CCK2R0.6 ± 0.3[10]
DOTA-MGS5 Analog 3A431-CCK2R1.3 ± 0.8[10]

Table 2: Biodistribution of ¹¹¹In-labeled Mini Gastrin Analogs (% Injected Activity per Gram of Tissue) in Mice with A431-CCK2R Xenografts (4h post-injection)

CompoundTumorKidneyStomachLiver
¹¹¹In-DOTA-MGS11.23 ± 0.15LowLowIncreased vs. MGS4
¹¹¹In-DOTA-MGS410.40 ± 2.21LowLowIncreased vs. MGS1
¹¹¹In-DOTA-Proline Analog 142.81 ± 9.254.30 ± 0.705.30 ± 1.280.47 ± 0.12
¹¹¹In-DOTA-Proline Analog 246.29 ± 8.166.70 ± 0.826.27 ± 1.100.44 ± 0.04

Note: Data is compiled from different studies and experimental conditions may vary.[5][9]

Experimental Protocols & Visualizations

Signaling Pathways

Mini Gastrin I binds to the CCK2 receptor, a G-protein coupled receptor, initiating several downstream signaling cascades involved in cell proliferation and secretion.[12][13]

Binding_Assay_Workflow Workflow: Competitive Binding Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Seed CCK2R-expressing cells (e.g., A431-CCK2R) in plates P2 Prepare serial dilutions of unlabeled test peptide P3 Prepare radioligand (e.g., [¹²⁵I]Tyr¹²-gastrin I) I1 Incubate cells with: 1. Fixed concentration of radioligand 2. Increasing concentrations of test peptide P3->I1 I2 Incubate at room temperature to reach binding equilibrium I1->I2 A1 Wash cells to remove unbound radioligand I2->A1 A2 Lyse cells and measure bound radioactivity (gamma counter) A1->A2 A3 Plot % bound radioactivity vs. log[test peptide concentration] A2->A3 A4 Calculate IC₅₀ value using non-linear regression A3->A4

References

improving the therapeutic index of Mini Gastrin I human analogs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Mini Gastrin I Human Analogs. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the therapeutic index of these compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and common challenges encountered during the development of Mini Gastrin I analogs.

Q1: What is the therapeutic index, and why is it a critical focus for Mini Gastrin I analogs?

A: The therapeutic index is the ratio between the dose of a drug that causes toxicity and the dose that produces the desired therapeutic effect. For radiolabeled Mini Gastrin I analogs used in Peptide Receptor Radionuclide Therapy (PRRT), a high therapeutic index is crucial. It means maximizing the radiation dose delivered to cholecystokinin-2 receptor (CCK2R)-expressing tumors while minimizing radiation exposure to healthy organs, particularly the kidneys.[1][2] The primary challenges in achieving a favorable therapeutic index are the rapid enzymatic degradation of the peptides in vivo and high accumulation of radioactivity in the kidneys, which can lead to nephrotoxicity.[1][3]

Q2: What are the primary obstacles in the clinical development of Mini Gastrin I analogs?

A: The two main challenges in the development of CCK2R-targeting radiopeptides are:

  • High Kidney Uptake: Radiolabeled analogs are primarily cleared through the kidneys. High retention in the renal tubules is a major concern for PRRT as the accumulated radioactivity can cause nephrotoxicity.[1][2] Strategies to mitigate this include modifying the peptide sequence, such as deleting the N-terminal pentaglutamic acid sequence which has been shown to mediate kidney uptake.[2][4]

  • Low In Vivo Stability: Native peptides are susceptible to rapid degradation by proteases in the bloodstream.[5][6] This enzymatic degradation reduces the amount of intact, functional radiopharmaceutical that reaches the tumor, thereby impairing imaging quality and therapeutic efficacy.[1][7]

Q3: What is the cellular mechanism of action for Mini Gastrin I analogs?

A: Mini Gastrin I analogs function by binding with high affinity to the cholecystokinin-2 receptor (CCK2R), a G-protein-coupled receptor (GPCR).[8][9] The CCK2R is overexpressed in various human cancers, including medullary thyroid carcinoma (MTC), small cell lung cancer (SCLC), and some gastrointestinal stromal tumors.[10][11] Upon binding, the receptor activates several downstream signaling pathways, primarily through Gαq and Gα12/13 proteins.[8][9] These pathways include the Phospholipase C (PLC)/Protein Kinase C (PKC), MAPK/ERK, and PI3K/AKT cascades, which promote cell proliferation, migration, and angiogenesis.[8][9][12] Targeting this receptor allows for the delivery of diagnostic (e.g., ⁶⁸Ga, ¹¹¹In) or therapeutic (e.g., ¹⁷⁷Lu, ⁹⁰Y) radionuclides directly to tumor cells.

G cluster_0 cluster_1 cluster_2 cluster_3 Mini Gastrin Analog Mini Gastrin Analog CCK2R CCK2R (GPCR) Mini Gastrin Analog->CCK2R Binds G_Protein Gαq / Gα12/13 CCK2R->G_Protein Activates PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K Src Src G_Protein->Src PKC PKC PLC->PKC AKT AKT PI3K->AKT MAPK_ERK MAPK/ERK Src->MAPK_ERK Outcome Cell Proliferation Migration Angiogenesis PKC->Outcome AKT->Outcome MAPK_ERK->Outcome

Caption: CCK2R signaling pathway activated by Mini Gastrin analogs.

Section 2: Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during experiments.

Problem 1: Low Radiolabeling Efficiency or Purity

Q: My radiolabeling yield with ¹⁷⁷Lu, ¹¹¹In, or ⁶⁸Ga is consistently below 95% radiochemical purity (RCP). What are the common causes and solutions?

Potential Cause Troubleshooting Step Explanation
Incorrect pH Verify the pH of the reaction buffer. For DOTA-conjugates with trivalent metals like ¹⁷⁷Lu and ¹¹¹In, the optimal pH is typically between 4.0 and 5.0.The chelator (e.g., DOTA) requires a specific pH range to efficiently complex the radiometal. Deviations can significantly reduce labeling efficiency.
Metal Contamination Use high-purity water and reagents. Ensure all labware is metal-free or has been acid-washed. Analyze precursor solution for trace metal content.Competing metal ions (e.g., Fe³⁺, Zn²⁺, Cu²⁺) can occupy the chelator, preventing the radiometal from binding. This is a known challenge, especially for low-concentration peptide formulations.[13]
Suboptimal Temperature/Time Optimize incubation temperature and time. For ¹¹¹In and ¹⁷⁷Lu, labeling is often performed at 90-95°C for 15-20 minutes.[13][14] For ⁶⁸Ga, labeling is faster and can occur at lower temperatures.These parameters are crucial for the kinetics of the chelation reaction. Insufficient heat or time will result in an incomplete reaction.
Peptide/Chelator Degradation Store peptide aliquots lyophilized at -20°C or below.[15] Avoid repeated freeze-thaw cycles. Confirm peptide integrity via mass spectrometry.The peptide or the DOTA chelator can degrade over time, especially in solution, leading to poor labeling performance.
Presence of Oxidizing Agents Add radical scavengers like ascorbic acid or gentisic acid to the reaction mixture.[13]Radiolysis can occur, especially with high activities of radionuclides, which damages the peptide and reduces RCP. Scavengers protect the molecule.
Problem 2: Poor In Vitro or In Vivo Stability

Q: My analog shows rapid degradation in serum stability assays and in vivo metabolic studies. How can I improve its stability?

A: Enhancing metabolic stability is key to improving tumor targeting.[16] The primary cleavage sites for minigastrin are often between Tyr-Gly, Gly-Trp, and Asp-Phe residues.[17] Several chemical modification strategies can be employed to protect the peptide from enzymatic degradation.[6][18][19]

G cluster_mods Stabilization Strategies Linear Peptide Linear Peptide AA_Sub Amino Acid Substitution (D-amino acids, N-methylation, unnatural aa) Linear Peptide->AA_Sub Backbone_Mod Backbone Modification (Amide-to-Triazole) Linear Peptide->Backbone_Mod Terminus_Mod N/C-Terminus Modification (PEGylation, Amidation) Linear Peptide->Terminus_Mod Cyclization Cyclization Linear Peptide->Cyclization

Caption: Key strategies to enhance the stability of peptide analogs.
  • Site-Specific C-Terminal Modifications: This is the most effective region to modify.

    • Replace Methionine (Met) with an unnatural amino acid like Norleucine (Nle) or N-methylated Nle.[15][16]

    • Replace Phenylalanine (Phe) with a bulkier aromatic amino acid like 1-Naphthylalanine (1-Nal).[15][16]

    • The combination of these substitutions, as seen in DOTA-MGS5, has been shown to dramatically increase stability and tumor uptake.[20][21]

  • N-Terminal Modifications:

    • Introduce Proline into the N-terminal sequence to increase rigidity and stability.[11][14][22]

    • Modify the N-terminal (D)Glu sequence. Varying the number of D-Glu residues can optimize the biodistribution profile.[23]

  • Backbone Modifications:

    • Replace a labile amide bond with a metabolically stable 1,4-disubstituted 1,2,3-triazole. This has been shown to improve both stability and receptor affinity.[1][7][24]

Problem 3: High Kidney Retention in Biodistribution Studies

Q: My analog shows promising tumor uptake, but the kidney uptake (%IA/g) is unacceptably high. What strategies can reduce nephrotoxicity?

Strategy Methodology Rationale
Sequence Modification Synthesize analogs that lack the N-terminal pentaglutamic acid sequence (e.g., MG11).[23]The highly acidic penta-Glu sequence has been identified as a primary contributor to high kidney retention.[2][4] Its removal can decrease kidney uptake by a factor of 20, although it may also slightly lower tumor uptake.[2][4]
Amino Acid Insertion Insert positively charged (e.g., Histidine) or neutral amino acids into the sequence.Changing the overall charge and properties of the peptide can alter its interaction with renal reabsorption mechanisms. Insertion of His residues has been shown to reduce kidney uptake.[2][4]
Co-injection Co-administer positively charged amino acids (e.g., lysine, arginine) or plasma expanders (e.g., Gelofusine) with the radiolabeled peptide.These agents can saturate the tubular reabsorption pathways in the kidneys, reducing the uptake of the radiolabeled peptide and promoting its excretion.
Pharmacological Inhibition Co-inject a neutral endopeptidase (NEP) inhibitor such as phosphoramidon.[14]This can increase the bioavailability of the intact radiopeptide in circulation, leading to higher tumor uptake relative to kidney background.[14]

Section 3: Key Experimental Protocols

Detailed methodologies for standard experiments are provided below.

Protocol 1: Radiolabeling of DOTA-Peptides with Lutetium-177

This protocol is adapted for labeling DOTA-conjugated Mini Gastrin I analogs like DOTA-MGS5.

  • Preparation: In a sterile, metal-free microcentrifuge tube, combine 5-10 µg of the DOTA-peptide with 100 µL of a metal-free buffer (e.g., 0.1 M sodium acetate, pH 4.5).

  • Radionuclide Addition: Add 200-500 MBq of ¹⁷⁷LuCl₃ solution to the peptide mixture.

  • Incubation: Gently vortex the mixture and incubate at 95°C for 20 minutes in a dry heat block.[14]

  • Quality Control: After incubation, cool the vial to room temperature. Determine the radiochemical purity (RCP) using radio-HPLC. A typical system uses a C18 column with a gradient of water/acetonitrile containing 0.1% TFA. The RCP should be ≥95%.

  • Purification (if needed): If RCP is <95% or for in vivo studies, purify the product using a C18 solid-phase extraction (SPE) cartridge to remove free ¹⁷⁷Lu and hydrophilic impurities.[14][15] Elute the purified product with a small volume of 50-70% ethanol.

Protocol 2: In Vitro Stability Assay in Human Serum
  • Preparation: Add the purified ¹⁷⁷Lu-labeled peptide (approx. 1 MBq) to 500 µL of fresh human serum.

  • Incubation: Incubate the mixture in a shaker at 37°C.

  • Sampling: At various time points (e.g., 1h, 4h, 24h), take a 50 µL aliquot of the serum mixture.

  • Protein Precipitation: Add 100 µL of cold acetonitrile to the aliquot to precipitate the serum proteins. Centrifuge at 14,000 rpm for 5 minutes.

  • Analysis: Analyze the supernatant, which contains the peptide and its metabolites, by radio-HPLC using the same system as for quality control.

  • Quantification: Calculate the percentage of intact radiopeptide at each time point by integrating the area of the corresponding peak in the radiochromatogram.

Protocol 3: In Vivo Biodistribution Study

This protocol outlines the workflow for assessing tumor targeting and organ distribution in a xenograft mouse model.

G cluster_0 Biodistribution Workflow A Prepare Radiolabeled Analog (e.g., ¹¹¹In-MGS5, ~2 MBq in 150 µL saline) B Anesthetize A431-CCK2R Xenografted Mouse A->B C Inject Analog via Tail Vein B->C D Allow Distribution (Time points: 1h, 4h, 24h) C->D E Euthanize Mouse and Collect Blood D->E F Dissect Organs and Tumors E->F G Weigh Tissues and Measure Radioactivity (Gamma Counter) F->G H Calculate % Injected Activity per Gram (%IA/g) G->H

Caption: Standard experimental workflow for in vivo biodistribution studies.
  • Animal Model: Use female athymic BALB/c nude mice (6-8 weeks old) bearing subcutaneous A431-CCK2R xenografts on one flank and A431-mock (control) xenografts on the other.[14][20]

  • Injection: Inject approximately 2-4 MBq (20-100 pmol) of the purified, radiolabeled peptide in ~150 µL of saline into the tail vein of each mouse (n=4 per group/time point).[14][17]

  • Distribution: Allow the compound to distribute for the desired time points (e.g., 1h, 4h, 12h, 24h).[14]

  • Dissection: At each time point, euthanize the mice. Collect blood via cardiac puncture and dissect relevant organs (kidneys, liver, stomach, spleen, pancreas, muscle, bone, etc.) and the tumors.

  • Measurement: Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter, along with standards prepared from the injected dose.

  • Calculation: Express the results as the percentage of the injected activity per gram of tissue (%IA/g). Calculate tumor-to-organ ratios (e.g., tumor-to-kidney, tumor-to-blood) to evaluate targeting efficacy.

Section 4: Data Reference Tables

The following tables summarize quantitative data for key Mini Gastrin I analogs to facilitate comparison.

Table 1: In Vitro Properties of Selected Mini Gastrin I Analogs
AnalogRadiolabelIC50 (nM)Cell LineCell Uptake (4h, % added activity)Reference(s)
DOTA-MGS5 ⁶⁸Ga~1.0A431-CCK2R~50-60%[20][25]
DOTA-MGS5 ¹¹¹In / ¹⁷⁷Lu~1.0A431-CCK2R~50-60%[20]
[⁹⁹ᵐTc]Demogastrin 2 ⁹⁹ᵐTc~1.0AR4-2JN/A[26][27]
[¹¹¹In]In-CP04 (PP-F11N) ¹¹¹InN/AAR42J14.4 ± 0.8%[25]
DOTA-[(N-Me)1Nal⁸]MGS5 ¹¹¹In~1.0-3.0A431-CCK2R~35-47%[15]
DOTA-Proline Analogs ¹¹¹In / ¹⁷⁷Lu~1.0A431-CCK2RN/A[14]

N/A: Data not available in the cited sources.

Table 2: In Vivo Biodistribution in A431-CCK2R Xenograft Mice (4h p.i.)
AnalogRadiolabelTumor Uptake (%IA/g)Kidney Uptake (%IA/g)Stomach Uptake (%IA/g)Tumor/Kidney RatioReference(s)
DOTA-MGS5 ¹¹¹In / ¹⁷⁷Lu~20-25%~3-5%~1-3%~4.0 - 6.0[20]
[⁹⁹ᵐTc]Tc-HYNIC-MGS5 ⁹⁹ᵐTc24.75 ± 4.38%7.8 ± 1.2%1.3 ± 0.3%~3.2[28]
[⁹⁹ᵐTc]Tc-HYNIC-MGS11 ⁹⁹ᵐTc42.48 ± 6.99%13.0 ± 1.9%10.4 ± 2.4%~3.3[28]
[¹⁷⁷Lu]Lu-Proline Analog 2 ¹⁷⁷Lu46.2 ± 10.1%10.3 ± 1.7%3.3 ± 0.6%~4.5[14]
[¹¹¹In]In-DOTA-[(N-Me)1Nal⁸]MGS5 ¹¹¹In48.1 ± 9.2%N/A4.2 ± 0.5%N/A[15]
[¹¹¹In]In-CP04 (PP-F11) ¹¹¹In~6-9%~10-15%N/A~0.6[29]

Values are approximate and compiled from different studies for comparative purposes. Experimental conditions may vary.

Table 3: Summary of Chemical Modifications and Their Impact
Modification StrategyExample Analog/ChangePrimary Effect(s)Key Benefit(s)Potential Drawback(s)
C-Terminal Stabilization DOTA-MGS5: Met→(N-Me)Nle; Phe→1NalIncreased resistance to enzymatic degradation.[16]High in vivo stability, high tumor uptake, excellent tumor-to-kidney ratio.[20]Increased lipophilicity may alter biodistribution.
N-Terminal Stabilization Inclusion of Proline in N-terminal sequenceIncreased peptide chain rigidity.[11]Enhanced stability and high tumor uptake.[14]Minimal effect on receptor affinity.
Backbone Modification Amide replaced by 1,2,3-TriazoleBlocks protease cleavage at modification site.[1]Improved stability and potentially higher receptor affinity.[7]Requires complex, non-standard peptide synthesis.
Removal of Penta-Glu MG11 vs. full MinigastrinDrastically reduced kidney retention.[2]Lower risk of nephrotoxicity.May slightly reduce overall tumor uptake.[2][4]
Chelator Modification ⁹⁹ᵐTc-Demogastrin (tetraamine chelator)Allows labeling with ⁹⁹ᵐTc for SPECT imaging.High labeling efficiency and specific tumor localization.[26][30]Different pharmacokinetics compared to DOTA-analogs.

References

Validation & Comparative

A Head-to-Head Comparison: MiniGastrin I vs. Somatostatin Analogs for Tumor Imaging

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the preclinical performance, mechanisms, and experimental protocols of cholecystokinin-2 receptor (CCK2R) and somatostatin receptor (SSTR) targeted radiopharmaceuticals.

In the landscape of molecular imaging and targeted radionuclide therapy for neuroendocrine neoplasms (NENs), the choice of targeting vector is paramount. While somatostatin analogs (SSAs) targeting the somatostatin receptor subtype 2 (SSTR2) are the established standard, a significant subset of tumors, such as medullary thyroid carcinoma (MTC) and some small cell lung cancers (SCLC), exhibit low SSTR2 expression. These tumors often overexpress the cholecystokinin-2 receptor (CCK2R), making radiolabeled gastrin analogs a critical alternative. This guide provides an objective, data-driven comparison between human MiniGastrin I analogs and somatostatin analogs for tumor imaging, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action and Signaling Pathways

Both MiniGastrin I and somatostatin analogs are peptide-based radiopharmaceuticals that function by binding to specific G-protein coupled receptors (GPCRs) on the tumor cell surface. However, they trigger distinct downstream signaling cascades.

MiniGastrin I and the CCK2 Receptor: Human MiniGastrin I analogs bind to the CCK2 receptor, which is primarily coupled to the Gq alpha subunit (Gαq). Activation of this pathway stimulates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca2+) levels and the activation of Protein Kinase C (PKC), ultimately influencing cell proliferation and survival.[1][2]

CCK2R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol MG MiniGastrin I Analog CCK2R CCK2 Receptor (GPCR) MG->CCK2R Binds Gq Gαq/11 CCK2R->Gq Activates PLC Phospholipase C (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates Downstream Downstream Effects (Proliferation, Survival) PKC->Downstream

Caption: CCK2 Receptor Signaling Pathway.

Somatostatin Analogs and the SSTR2 Receptor: Somatostatin analogs, such as DOTATATE, primarily target the SSTR2 receptor. SSTR2 is coupled to an inhibitory G-protein alpha subunit (Gαi). Upon ligand binding, Gαi inhibits the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP) from ATP.[3][4] This reduction in cAMP levels inhibits the activity of Protein Kinase A (PKA), resulting in anti-proliferative and apoptotic effects.[4][5]

SSTR2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol SSA Somatostatin Analog (e.g., DOTATATE) SSTR2 SSTR2 Receptor (GPCR) SSA->SSTR2 Binds Gi Gαi SSTR2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effects (Anti-proliferation, Apoptosis) PKA->Downstream

Caption: SSTR2 Signaling Pathway.

Comparative Performance Data

Quantitative preclinical data reveals key differences in receptor affinity, tumor uptake, and biodistribution between MiniGastrin I and somatostatin analogs. Stabilized MiniGastrin analogs show high tumor uptake but face challenges with in vivo stability and kidney retention, whereas DOTATATE is highly stable with excellent tumor-to-background ratios in SSTR2-positive models.

Table 1: In Vitro Receptor Binding Affinity (IC50)
Compound Target Receptor IC50 (nM)
natGa-DOTA-MG0CCK2R2.0 ± 0.3
natIn-DOTA-MG0CCK2R2.1 ± 0.3
DOTA-MGS4CCK2R1.1 ± 0.1
natGa-DOTATATESSTR21.2 ± 0.6
natGa-HA-DOTATATESSTR21.4 ± 0.8
Data sourced from preclinical studies using AR42J or other receptor-expressing cell lines.[3][6][7]
Table 2: Preclinical In Vivo Biodistribution (1h post-injection, %ID/g)
Compound Tumor Model Tumor Uptake Kidney Uptake Stomach Uptake
68Ga-DOTA-MG0AR42J (CCK2R+/SSTR+)4.4 ± 1.325.0 ± 3.82.5 ± 0.8
111In-DOTA-MGS4A431-CCK2R10.4 ± 2.2 (at 4h)5.5 ± 0.8 (at 4h)1.7 ± 0.3 (at 4h)
68Ga-DOTATATEAR42J (CCK2R+/SSTR+)24.1 ± 4.916.4 ± 3.20.2 ± 0.1
68Ga-HA-DOTATATEAR42J (CCK2R+/SSTR+)33.6 ± 10.915.1 ± 2.70.3 ± 0.1
%ID/g = percentage of injected dose per gram of tissue. Data compiled from multiple preclinical studies in xenograft mouse models.[3][6][7]
Table 3: Tumor-to-Organ Ratios (1h post-injection)
Compound Tumor-to-Kidney Ratio Tumor-to-Stomach Ratio
68Ga-DOTA-MG0~ 0.18~ 1.76
68Ga-DOTATATE~ 1.47~ 120.5
Ratios calculated from the mean values in Table 2. These are estimates for comparison as data is from separate studies.[3][6]

Key Observations:

  • Receptor Affinity: Both classes of peptides exhibit high, low-nanomolar binding affinity to their respective receptors.[3][6][7]

  • Tumor Uptake: In models expressing both receptors (AR42J), 68Ga-DOTATATE demonstrates significantly higher tumor uptake than first-generation 68Ga-DOTA-minigastrin.[3][6] However, newer, stabilized minigastrin analogs like DOTA-MGS4 show substantially improved tumor accumulation compared to earlier versions.[7]

  • Biodistribution & Stability: A critical differentiator is in vivo stability and clearance. MiniGastrin analogs are susceptible to rapid enzymatic degradation, and while stabilization strategies (e.g., N-methylation in DOTA-MGS4) significantly improve this, they still exhibit high kidney retention.[7][8][9] Somatostatin analogs like DOTATATE are more stable and show a highly favorable biodistribution profile with rapid clearance from non-target tissues, except for SSTR-expressing organs like the spleen and kidneys.[6]

Experimental Methodologies

Reproducibility is fundamental to research. The following sections detail representative protocols for the key experiments cited in this guide.

Radiotracer Synthesis and Evaluation Workflow

The preclinical evaluation of a new radiotracer follows a standardized workflow from synthesis to in vivo imaging. This process ensures the quality, stability, and efficacy of the compound before any potential clinical translation.

Workflow cluster_synthesis Chemical Synthesis & Radiolabeling cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Preclinical Evaluation s1 Peptide Synthesis (SPPS) s2 Conjugation with Chelator (e.g., DOTA) s1->s2 s3 Radiolabeling with Radionuclide (e.g., ⁶⁸Ga) s2->s3 s4 Quality Control (RCP, Stability) s3->s4 v1 Receptor Binding Assay (IC₅₀ determination) s4->v1 Proceed if QC pass v2 Cell Uptake & Internalization Studies v1->v2 i1 Animal Model Development (Tumor Xenografts) v2->i1 Proceed if high affinity i2 Biodistribution Studies (%ID/g) i1->i2 i3 Small Animal PET/SPECT Imaging i2->i3 i4 Metabolite Analysis i2->i4

Caption: General workflow for preclinical radiotracer evaluation.
Protocol 1: 68Ga-DOTA-Peptide Radiolabeling

This protocol is a generalized procedure for labeling DOTA-conjugated peptides like MiniGastrin or DOTATATE with Gallium-68.

  • Elution: Elute 68GaCl₃ from a 68Ge/68Ga generator using 0.1 M HCl.

  • Peptide Preparation: Dissolve 10-20 µg of the DOTA-conjugated peptide in ultrapure water.

  • Buffering: Add a sodium acetate or HEPES buffer to the peptide solution to adjust the pH to a range of 3.5-4.5.

  • Reaction: Add the 68GaCl₃ eluate to the buffered peptide solution. Heat the reaction mixture at 95°C for 5-10 minutes.[3]

  • Purification/QC: After cooling, perform quality control using radio-TLC or radio-HPLC to determine radiochemical purity (RCP). A C18 Sep-Pak cartridge can be used for purification if necessary. The final product should have an RCP >95%.

Protocol 2: In Vitro Receptor Binding Assay (Competitive)

This assay determines the binding affinity (IC50) of the non-radioactive ("cold") peptide by measuring its ability to compete with a known radioligand.

  • Cell Culture: Culture cells expressing the target receptor (e.g., AR42J for CCK2R/SSTR2, or A431-CCK2R for CCK2R) to confluence in appropriate multi-well plates.

  • Preparation: Prepare serial dilutions of the "cold" test peptide (e.g., natGa-DOTA-MG0 or natGa-DOTATATE) ranging from 10⁻¹² M to 10⁻⁶ M.

  • Incubation: Add a constant, low concentration of a suitable radioligand (e.g., 125I-Gastrin or 125I-TOC) to all wells. Immediately add the different concentrations of the cold test peptide. Incubate at 37°C for 1 hour.

  • Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove unbound radioactivity.

  • Measurement: Lyse the cells and measure the bound radioactivity in a gamma counter.

  • Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a sigmoidal dose-response curve to calculate the IC50 value.[3][6]

Protocol 3: In Vivo Biodistribution Study

This experiment quantifies the uptake of the radiotracer in various organs and the tumor over time.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude) bearing subcutaneous tumor xenografts (e.g., AR42J or A431-CCK2R). Tumor volume should be approximately 100-200 mm³.

  • Injection: Administer a known amount of the radiolabeled peptide (e.g., 1-5 MBq of 68Ga-DOTA-peptide, corresponding to ~10-100 pmol of peptide) via tail vein injection.

  • Euthanasia & Dissection: At predefined time points (e.g., 1, 4, 24 hours post-injection), euthanize groups of mice (n=4-5 per group). Dissect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone).

  • Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter, alongside standards of the injected dose.

  • Calculation: Calculate the uptake in each organ as the percentage of the injected dose per gram of tissue (%ID/g).[3][6]

Conclusion and Future Perspectives

The choice between targeting the CCK2R with MiniGastrin I analogs and the SSTR2 with somatostatin analogs is dictated primarily by the receptor expression profile of the tumor.

  • Somatostatin Analogs (e.g., 68Ga-DOTATATE) remain the gold standard for well-differentiated NENs due to their high in vivo stability, excellent imaging characteristics, and established clinical utility for both diagnosis and peptide receptor radionuclide therapy (PRRT).

  • MiniGastrin I Analogs (e.g., 68Ga-DOTA-MGS analogs) are a vital alternative for tumors with high CCK2R but low SSTR expression, most notably Medullary Thyroid Carcinoma. Ongoing research focuses on enhancing their enzymatic stability and reducing renal toxicity to improve their therapeutic window.[5][8] The development of next-generation stabilized minigastrin analogs shows significant promise, with preclinical data demonstrating markedly increased tumor uptake and improved biodistribution.[7]

For researchers, the selection of the appropriate tracer depends on the specific cancer type being studied. This guide provides the foundational data and protocols to aid in the design and interpretation of preclinical studies aimed at advancing the field of targeted molecular imaging and therapy.

References

A Comparative Guide to Mini Gastrin I Human and Other Selective CCK2R Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of human Mini Gastrin I and other prominent ligands for the Cholecystokinin-2 Receptor (CCK2R). The information presented is intended to assist researchers in selecting the most appropriate ligand for their specific experimental needs, based on performance metrics and supporting data.

Introduction to CCK2R and its Ligands

The Cholecystokinin-2 Receptor (CCK2R), also known as the gastrin receptor, is a G protein-coupled receptor predominantly found in the brain and gastrointestinal tract.[1] Its activation is implicated in a range of physiological processes, including gastric acid secretion, anxiety, and cell proliferation. Consequently, the CCK2R is a significant target in various research fields and for the development of therapeutics and diagnostic agents, particularly in oncology.

This guide focuses on the validation of human Mini Gastrin I as a selective CCK2R ligand, comparing it with other commonly used peptidic and non-peptidic ligands: Pentagastrin , Cholecystokinin 8 (CCK-8) , and the non-peptidic antagonist Z-360 .

Ligand Overview and Structure

A summary of the ligands compared in this guide is provided below.

LigandTypeSequence/Structure
Human Mini Gastrin I Peptidic AgonistLeu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂
Pentagastrin Peptidic AgonistBoc-β-Ala-Trp-Met-Asp-Phe-NH₂
Cholecystokinin 8 (CCK-8), sulfated Peptidic AgonistAsp-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂
Z-360 (Nastorazepide) Non-peptidic Antagonist1,5-benzodiazepine derivative

Comparative Performance Data

The following tables summarize the quantitative data on the binding affinity and in vivo performance of the compared ligands and their analogs. It is important to note that experimental conditions can vary between studies, potentially influencing the absolute values.

Table 1: In Vitro Binding Affinity for CCK2R
Ligand/AnalogCell LineAssay TypeIC₅₀ (nM)Kᵢ (nM)Reference
DOTA-stabilized Mini Gastrin I analog A431-CCK2RCompetition Assay0.69 ± 0.09-[2][3]
Pentagastrin A431-CCK2RCompetition Assay0.76 ± 0.11-[2][3]
Various DOTA-conjugated Mini Gastrin analogs -Competitive Autoradiography0.2 - 3.4-[4]
Z-360 (Nastorazepide) human CCK-2 receptor[³H]CCK-8 Binding-0.47[1]
GAS1 (Z-360 analog) HEK293-CCK₂ᵢ₄ₛᵥRCompetition Assay5.9 ± 1.8-[5]
Cyclic Mini Gastrin analog (DOTA-cyclo-MG1) A431-CCK2RReceptor Binding2.54 ± 0.30-[6]
Cyclic Mini Gastrin analog (DOTA-cyclo-MG2) A431-CCK2RReceptor Binding3.23 ± 0.91-[6]
Table 2: In Vivo Tumor Uptake of Radiolabeled Ligands
Radiolabeled LigandAnimal ModelTumor ModelUptake (%ID/g at 4h p.i.)Reference
¹¹¹In-CP04 (Mini Gastrin analog) Nude miceA431-CCK2R(+) xenografts9.24 ± 1.35[7]
¹¹¹In-MGD5 CD1 nude miceAR42J xenografts>10[8]
⁶⁷Ga-DOTA-CCK-66 (Mini Gastrin analog) CB17-SCID miceAR42J xenografts19.4 ± 3.5 (at 1h p.i.)[9]
¹⁷⁷Lu-DOTA-MGS5 (Mini Gastrin analog) BALB/c nude miceA431-CCK2R xenografts28.9 ± 7.2 (at 24h p.i.)[10]

Experimental Protocols and Methodologies

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and comparison.

Competitive Binding Assay

This assay determines the affinity of a ligand for its receptor by measuring its ability to compete with a radiolabeled ligand for binding sites.

Protocol Outline:

  • Cell Culture and Membrane Preparation:

    • Culture cells expressing the CCK2R (e.g., A431-CCK2R, AR42J) to confluence.

    • Harvest cells and homogenize in a suitable buffer (e.g., 20 mM HEPES, pH 7.3, with protease inhibitors).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration.[8]

  • Assay Setup:

    • In a 96-well filter plate, add a constant concentration of a radiolabeled CCK2R ligand (e.g., ¹²⁵I-[Tyr¹², Leu¹⁵]gastrin-I).[3]

    • Add increasing concentrations of the unlabeled competitor ligand (e.g., Mini Gastrin I, Pentagastrin).

    • Add the cell membrane preparation to each well.

  • Incubation and Filtration:

    • Incubate the plate for a defined period (e.g., 1 hour at room temperature) to allow binding to reach equilibrium.[3]

    • Filter the contents of the wells and wash to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity of the filters using a gamma counter.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Calculate the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

In Vivo Biodistribution of Radiolabeled Ligands

This experiment evaluates the distribution and accumulation of a radiolabeled ligand in different organs and tissues, particularly in tumors expressing the target receptor.

Protocol Outline:

  • Animal Model:

    • Use immunodeficient mice (e.g., nude or SCID mice).

    • Induce tumor xenografts by subcutaneously injecting CCK2R-expressing cells (e.g., A431-CCK2R, AR42J).[8][9]

  • Radiolabeling and Injection:

    • Label the ligand with a suitable radionuclide (e.g., ¹¹¹In, ¹⁷⁷Lu, ⁶⁸Ga).

    • Inject a defined activity of the radiolabeled ligand intravenously into the tail vein of the tumor-bearing mice.[9]

  • Tissue Harvesting and Measurement:

    • At predetermined time points post-injection (e.g., 1, 4, 24 hours), euthanize the animals.

    • Dissect and weigh major organs and the tumor.

    • Measure the radioactivity in each tissue sample using a gamma counter.[9]

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

    • Determine tumor-to-organ ratios to assess targeting specificity.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like CCK2R.

Protocol Outline:

  • Cell Preparation:

    • Plate CCK2R-expressing cells in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[11]

  • Ligand Addition:

    • Use an automated fluorescence plate reader (e.g., FLIPR) to measure baseline fluorescence.

    • Add varying concentrations of the agonist ligand (e.g., Mini Gastrin I) to the wells.[11]

  • Fluorescence Measurement:

    • Immediately after ligand addition, monitor the change in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the peak fluorescence response for each ligand concentration.

    • Plot the response against the logarithm of the ligand concentration to determine the EC₅₀ value (the concentration that elicits 50% of the maximal response).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the CCK2R signaling pathway and a typical experimental workflow for ligand validation.

CCK2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Mini Gastrin I CCK2R CCK2R Ligand->CCK2R Gq Gq CCK2R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC activates Ca2->PKC activates Downstream Downstream Signaling PKC->Downstream

Caption: CCK2R signaling pathway upon agonist binding.

Ligand_Validation_Workflow Start Ligand Synthesis and Characterization InVitro In Vitro Validation Start->InVitro BindingAssay Competitive Binding Assay (IC₅₀/Kᵢ) InVitro->BindingAssay FunctionalAssay Functional Assay (e.g., Ca²⁺ Mobilization, EC₅₀) InVitro->FunctionalAssay InVivo In Vivo Validation BindingAssay->InVivo FunctionalAssay->InVivo Biodistribution Biodistribution Studies (%ID/g) InVivo->Biodistribution Imaging Tumor Imaging (PET/SPECT) InVivo->Imaging Conclusion Data Analysis and Ligand Selection Biodistribution->Conclusion Imaging->Conclusion

References

head-to-head comparison of Mini Gastrin I and CCK-8 analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of Mini Gastrin I and CCK-8 Analogs for CCK2 Receptor Targeting

This guide provides a detailed comparison of Mini Gastrin I and Cholecystokinin-8 (CCK-8) analogs, focusing on their performance as ligands for the Cholecystokinin-2 receptor (CCK2R). The CCK2R is a key target in nuclear medicine for the diagnosis and therapy of tumors that overexpress this receptor, such as medullary thyroid carcinoma (MTC) and small cell lung cancer. Both Mini Gastrin and CCK-8 share a common C-terminal tetrapeptide amide sequence (Trp-Met-Asp-Phe-NH2), which is essential for high-affinity binding to the CCK2R.[1][2] However, differences in their overall peptide sequence lead to distinct pharmacological and pharmacokinetic profiles.

The binding affinity of various analogs for the CCK2 receptor is a critical determinant of their targeting efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) from competitive binding assays. The functional consequence of this binding is assessed through in vitro potency, often measured as the half-maximal effective concentration (EC50) in cell-based signaling assays, such as calcium mobilization.

While both CCK-8 and Mini Gastrin analogs exhibit high affinity for the CCK2R, they differ in their selectivity. Sulfated CCK-8 binds with high affinity to both CCK1 and CCK2 receptors, whereas Mini Gastrin is highly selective for the CCK2R.[1][3] Analogs of both peptides, often conjugated with chelators like DOTA for radiolabeling, generally retain this high affinity for the CCK2R.

Analog Type Peptide/Analog Cell Line Affinity (IC50/Ki, nM) Potency (EC50, nM) Reference
CCK-8 CCK-8-~0.3 - 1 (Ki)-[1]
[111In]In-DOTA-sCCK8HEK293-CCK2RLow nM rangeNot Reported[4]
Mini Gastrin I Gastrin-17-~0.3 - 1 (Ki for CCK2R)-[1]
PentagastrinA431-CCK2R1.0 ± 0.22.80 ± 0.52[2][5]
DOTA-MG11A431-CCK2R0.9 ± 0.3Not Reported[2]
DOTA-MGS5A431-CCK2R0.4 ± 0.2Not Reported[2]
[natCu]Cu-DOTA-CCK-66-3.6 - 6.0Not Reported[6]
DOTA-MGS1AR42JSimilar to DOTA-MG11Not Reported[7]
[111In]In-DOTA-MG0HEK293-CCK2RLow nM rangeNot Reported[4]

In Vivo Performance: Biodistribution and Tumor Targeting

In vivo studies are crucial for evaluating the clinical potential of these analogs. Key metrics include tumor uptake, retention, and clearance from non-target organs, especially the kidneys, which are a critical dose-limiting organ for peptide receptor radionuclide therapy (PRRT).

Comparative studies have revealed a significant trade-off: Mini Gastrin analogs generally achieve higher tumor uptake but also exhibit substantially higher and more prolonged kidney retention.[3][8] In contrast, CCK-8 analogs show more modest tumor uptake but have the advantage of much lower kidney accumulation.[3][4] This has driven extensive research into modifying Mini Gastrin analogs, for instance by altering the N-terminal chain of glutamic acid residues, to improve the tumor-to-kidney uptake ratio.[3][7]

Analog Tumor Model Tumor Uptake (%ID/g at 4h) Kidney Uptake (%ID/g at 4h) Tumor/Kidney Ratio (at 4h) Reference
[111In]In-DOTA-CCK8 AR42J Xenograft~2.5LowNot explicitly calculated[3]
[111In]In-DOTA-sCCK8 HEK293-CCK2i4svR Xenograft3.21 ± 0.77 (at 24h)2.75 ± 0.31 (at 24h)~1.17[4]
[111In]In-DOTA-MG0 AR42J XenograftModerate>48Low[3]
[111In]In-DOTA-MG0 HEK293-CCK2i4svR Xenograft3.01 ± 0.67 (at 24h)32.4 ± 7.5 (at 24h)~0.09[4]
[177Lu]Lu-DOTA-MGS5 derivative A431-CCK2R Xenograft34.72 ± 9.40 (at 24h)4-7 (at 24h)~4.9 - 8.7[5]
[111In]In-PP-F11 (D-Glu analog) AR42J XenograftHighModerateOptimal among tested gastrins[3]

Note: %ID/g = percentage of injected dose per gram of tissue. Direct comparison between studies should be made with caution due to different animal models, time points, and specific analog structures.

Signaling Pathways

Both Mini Gastrin I and CCK-8 analogs are agonists at the CCK2R, a G-protein-coupled receptor (GPCR). Upon ligand binding, the receptor primarily signals through the Gq/11 pathway. This activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, triggering a rapid release of stored Ca²⁺ into the cytoplasm.[9] This increase in intracellular calcium is a hallmark of CCK2R activation and is the basis for in vitro potency assays.[10][11]

CCK2R_Signaling_Pathway cluster_membrane Plasma Membrane CCK2R CCK2R Gq Gq/11 CCK2R->Gq activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 cleaves Gq->PLC activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand Mini Gastrin I or CCK-8 Analog Ligand->CCK2R binds ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release Ca²⁺ Release ER->Ca_Release triggers Downstream Downstream Cellular Responses (e.g., Proliferation) Ca_Release->Downstream PKC->Downstream

Caption: CCK2R activation and downstream signaling cascade.

Experimental Protocols

Competitive Receptor Binding Assay

This assay determines the affinity of a non-labeled test compound (e.g., a Mini Gastrin or CCK-8 analog) by measuring its ability to compete with a radiolabeled ligand for binding to the CCK2 receptor.

Methodology:

  • Cell Culture: CCK2R-expressing cells (e.g., A431-CCK2R) are cultured to confluence, harvested, and used to prepare cell membrane homogenates.[12]

  • Assay Setup: In a multi-well plate, a constant concentration of a suitable radioligand (e.g., [125I]Tyr12-gastrin I) is incubated with the cell membrane preparation.[7]

  • Competition: Increasing concentrations of the unlabeled test analogs are added to the wells (0.001-1000 nM).[7]

  • Incubation: The mixture is incubated (e.g., 30 minutes at 30°C) to allow binding to reach equilibrium.[12]

  • Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[13]

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is calculated.[13]

Binding_Assay_Workflow A Prepare CCK2R-expressing cell membranes B Incubate membranes with: 1. Fixed [¹²⁵I]Radioligand 2. Increasing concentrations of   unlabeled test analog A->B C Separate bound from free ligand via vacuum filtration B->C D Measure radioactivity of bound complex on filter C->D E Plot % Inhibition vs. log[Analog] and calculate IC₅₀ D->E

Caption: Workflow for a competitive receptor binding assay.

In Vitro Calcium Mobilization Assay

This functional assay measures the ability of an analog to act as an agonist and stimulate the CCK2R signaling pathway by quantifying the resulting increase in intracellular calcium concentration.

Methodology:

  • Cell Plating: CCK2R-expressing cells (e.g., A431-CCK2R or AR42J) are seeded into black-walled, clear-bottom 96-well plates and grown overnight.[5][14]

  • Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit). The cells are incubated to allow the dye to enter the cells.[11][14]

  • Compound Addition: The plate is placed in a fluorescence microplate reader (e.g., a FlexStation). A baseline fluorescence is recorded before various concentrations of the test analog are automatically added to the wells.

  • Signal Detection: Fluorescence intensity is monitored in real-time immediately following compound addition. Binding of the agonist to the CCK2R triggers Ca²⁺ release, causing an increase in fluorescence.[11]

  • Data Analysis: The peak fluorescence response is measured for each concentration. The data are plotted against the logarithm of the analog concentration to generate a dose-response curve and calculate the EC50 value.

In Vivo Biodistribution Study

This experiment evaluates how a radiolabeled peptide analog distributes throughout the body of an animal model, providing critical data on tumor uptake and clearance from non-target organs.

Methodology:

  • Tumor Model: Nude mice are subcutaneously inoculated with CCK2R-positive tumor cells (e.g., A431-CCK2R or AR42J xenografts) and, often, a CCK2R-negative cell line on the contralateral flank as a control.[5][15] Tumors are allowed to grow to a suitable size.

  • Radiolabeling: The peptide analog (e.g., DOTA-MGS5) is radiolabeled with a suitable radionuclide (e.g., 111In or 177Lu).[5]

  • Injection: A known amount of the radiolabeled peptide is injected into the tumor-bearing mice, typically via the tail vein.

  • Time Points: At predefined time points post-injection (p.i.), such as 1, 4, and 24 hours, cohorts of mice are euthanized.[3]

  • Tissue Dissection: Tumors, blood, and major organs (kidneys, liver, stomach, spleen, etc.) are dissected, weighed, and placed in counting tubes.

  • Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter, along with standards prepared from the injected dose.

  • Data Calculation: The uptake in each tissue is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).[3]

Biodistribution_Workflow A Establish CCK2R-positive tumor xenografts in mice B Inject radiolabeled peptide analog intravenously A->B C Euthanize mice at pre-defined time points (e.g., 1h, 4h, 24h) B->C D Dissect tumors and major organs C->D E Weigh tissues and measure radioactivity in gamma counter D->E F Calculate uptake as percentage injected dose per gram (%ID/g) E->F

Caption: Workflow for an in vivo biodistribution study.

Conclusion and Outlook

The choice between Mini Gastrin I and CCK-8 analogs for targeting CCK2R-expressing tumors involves a critical trade-off.

  • Mini Gastrin I Analogs offer the potential for higher tumor uptake, which is advantageous for both imaging sensitivity and therapeutic efficacy.[3] However, their major drawback is high renal retention, which poses a risk of nephrotoxicity in therapeutic applications.[3][4] Current research is heavily focused on chemical modifications to reduce kidney uptake while preserving high tumor targeting.[2][7]

  • CCK-8 Analogs are characterized by significantly lower kidney uptake, making them potentially safer from a renal toxicity standpoint.[4] This favorable pharmacokinetic profile is, however, associated with more modest tumor accumulation compared to the best-performing Mini Gastrin analogs.[3]

Ultimately, the optimal choice depends on the specific application. For diagnostics, the higher tumor-to-background contrast of improved Mini Gastrin analogs might be superior. For therapy, the development of a Mini Gastrin analog with a sufficiently low kidney uptake is a primary goal. Should this prove unachievable, the safer pharmacokinetic profile of CCK-8 analogs may make them a more viable, albeit potentially less potent, therapeutic platform. The ongoing development and head-to-head comparison of new, stabilized, and chemically modified versions of both peptide families will continue to be a priority in the field.

References

Stabilized Mini Gastrin I Analogs Demonstrate Superior Efficacy Over Native Peptide in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental data reveals that stabilized Mini Gastrin I analogs exhibit enhanced receptor affinity, increased enzymatic stability, and improved tumor targeting capabilities compared to the native Mini Gastrin I peptide. These modifications translate to superior performance in preclinical models for cancer diagnostics and therapy.

Researchers and drug development professionals are continuously seeking more effective molecules for targeting cholecystokinin-2 receptors (CCK2R), which are overexpressed in various cancers, including medullary thyroid carcinoma and small cell lung cancer.[1] While native Mini Gastrin I is a natural ligand for CCK2R, its clinical utility is hampered by a short physiological half-life and low enzymatic stability.[1] To overcome these limitations, a range of stabilized Mini Gastrin I analogs have been developed and evaluated, demonstrating significant improvements in their pharmacokinetic and pharmacodynamic profiles.

Enhanced In Vivo Stability and Tumor Uptake

A key challenge with native peptides in therapeutic applications is their rapid degradation by enzymes in the body. Stabilized Mini Gastrin I analogs have been specifically engineered to resist this enzymatic degradation. For instance, studies have shown that while unstabilized analogs are rapidly broken down, some stabilized versions remain more than 75% intact in the blood 10 minutes after injection.[2] This increased stability leads to improved bioavailability and significantly higher uptake by tumor cells.[1] In xenograft mouse models, stabilized analogs have demonstrated a clear increase in the injected activity per gram of tissue in CCK2R-expressing tumors, reaching up to 48.1 ± 9.2% for some analogs, a substantial improvement over less stable counterparts.[3] Furthermore, these analogs often show reduced uptake in non-target organs like the stomach and kidneys, leading to better imaging contrast and potentially fewer side effects.[1][4]

Comparative Efficacy: Stabilized Analogs vs. Native Peptide

The following tables summarize the quantitative data from various preclinical studies, highlighting the superior performance of stabilized Mini Gastrin I analogs.

Compound Cell Line IC50 (nM) Reference
DOTA-MGS1AR42JSimilar to DOTA-MG11[4]
DOTA-MGS4AR42JLower than DOTA-MG11[4]
DOTA-MGS2 & DOTA-MGS3AR42J & A431-CCK2RImpaired binding affinity[4]
Pro-substituted analogs (1-3)A431-CCK2R~1[5]
PentagastrinA431-CCK2RComparable to Pro-substituted analogs[5]
DOTA-MGS5[NHCH3]A431-CCK2R~10 times lower than DOTA-MGS5[6]
NMG 2-4.2[7]
NMG 3-2.0[7]
PP-F11N-10.1[7]
NMG 1-22.8[7]
Table 1: Comparative Receptor Binding Affinities (IC50) of various Mini Gastrin I analogs.
Compound Tumor Model Tumor Uptake (% IA/g) Time Point Reference
¹¹¹In-DOTA-MGS4A431-CCK2R xenografts10.40 ± 2.214 h p.i.[2][4]
¹¹¹In-DOTA-MGS1A431-CCK2R xenografts1.23 ± 0.154 h p.i.[4]
¹¹¹In-DOTA-MG11A431-CCK2 xenografts2.49 ± 0.924 h p.i.[8]
[¹¹¹In]In-DOTA-[(N-Me)1Nal⁸]MGS5A431-CCK2R xenografts48.1 ± 9.2-[3]
[⁶⁸Ga]Ga-DOTA-[(N-Me)1Nal⁸]MGS5A431-CCK2R xenografts15.67 ± 2.21-[3]
[¹⁷⁷Lu]Lu-DOTA-[(N-Me)1Nal⁸]MGS5A431-CCK2R xenografts35.13 ± 6.32-[3]
Table 2: Comparative Tumor Uptake of Radiolabeled Mini Gastrin I Analogs.
Compound In Vivo Stability (Blood) Time Point Reference
¹¹¹In-DOTA-MGS1No intact peptide10 min p.i.[2]
¹¹¹In-DOTA-MGS4>75% intact10 min p.i.[2]
Pro-substituted analogsHigher stability than [¹⁷⁷Lu]Lu-CP0430 min p.i.[5]
[¹⁷⁷Lu]Lu-CP045% intact30 min p.i.[5]
Table 3: Comparative In Vivo Stability of Radiolabeled Mini Gastrin I Analogs.

Signaling Pathways and Experimental Workflows

The binding of Mini Gastrin I and its analogs to the CCK2R initiates a cascade of intracellular signaling events that regulate cell proliferation, apoptosis, and other cellular processes.[9][10] The primary signaling pathway involves the coupling of CCK2R to Gq and Gα 12/13 proteins, leading to the activation of multiple downstream effectors.[9]

CCK2R_Signaling_Pathway Ligand Mini Gastrin I Analog CCK2R CCK2R Ligand->CCK2R G_protein Gq / Gα12/13 CCK2R->G_protein activates Src Src CCK2R->Src EGFR EGFR (transactivation) CCK2R->EGFR PLC PLC G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 releases PKC PKC DAG->PKC activates Ca2->PKC activates MAPK MAPK (ERK1/2, p38) PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation PI3K_AKT PI3K/AKT Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis Src->PI3K_AKT

Caption: CCK2R Signaling Pathway.

The evaluation of these stabilized analogs involves a series of well-defined experimental procedures to determine their efficacy and safety profiles.

Experimental_Workflow Synthesis Peptide Synthesis & DOTA Conjugation Radiolabeling Radiolabeling (e.g., ¹¹¹In, ¹⁷⁷Lu, ⁶⁸Ga) Synthesis->Radiolabeling In_Vitro In Vitro Characterization Radiolabeling->In_Vitro In_Vivo In Vivo Evaluation Radiolabeling->In_Vivo Receptor_Binding Receptor Binding Assay (IC50 determination) In_Vitro->Receptor_Binding Cell_Uptake Cellular Uptake & Internalization Studies In_Vitro->Cell_Uptake Stability In Vitro Stability (Serum, Homogenates) In_Vitro->Stability Biodistribution Biodistribution Studies (Tumor & Organ Uptake) In_Vivo->Biodistribution Imaging SPECT/CT or PET/CT Imaging In_Vivo->Imaging Metabolism In Vivo Stability & Metabolism Analysis In_Vivo->Metabolism

Caption: Experimental Workflow for Analog Evaluation.

Detailed Experimental Protocols

Receptor Binding Assay: The binding affinity of the Mini Gastrin I analogs to CCK2R is typically determined through a competitive binding assay.[4] In this assay, a radiolabeled gastrin analog (e.g., [¹²⁵I]Tyr¹²-gastrin I) is incubated with cells expressing CCK2R (such as AR42J or A431-CCK2R cells) in the presence of increasing concentrations of the non-radiolabeled test analog.[4] The concentration of the test analog that inhibits 50% of the specific binding of the radiolabeled ligand is determined as the IC50 value.

Cellular Uptake and Internalization Studies: To assess the ability of the analogs to be taken up by cancer cells, in vitro cell uptake and internalization assays are performed.[4] CCK2R-expressing cells are incubated with the radiolabeled analog for various time points. Subsequently, the cells are treated to differentiate between membrane-bound and internalized radioactivity. The percentage of internalized radioactivity relative to the total added radioactivity is then calculated.

In Vivo Stability and Biodistribution Studies: The stability and distribution of the radiolabeled analogs in a living organism are evaluated in animal models, typically mice bearing CCK2R-expressing tumor xenografts.[2][11] The radiolabeled analog is injected into the animals, and at different time points, blood and various organs, including the tumor, are collected. The amount of radioactivity in each sample is measured to determine the biodistribution profile. To assess in vivo stability, blood samples are analyzed to quantify the percentage of the intact radiolabeled peptide versus its metabolites.[2]

References

A Head-to-Head Battle of Chelators: DOTA vs. NOTA for In Vivo Performance of Minigastrin I Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of targeted radionuclide therapy and diagnostics, the choice of chelator for radiolabeling peptides is a critical decision point. This guide provides a comprehensive in vivo performance comparison of two widely used chelators, DOTA and NOTA, when conjugated to the Minigastrin I analogue, PP-F11. The data presented is synthesized from preclinical studies to aid in the selection of the optimal chelating agent for cholecystokinin-2 receptor (CCK2R)-targeted applications.

The minigastrin analogue PP-F11 is a promising peptide for imaging and therapy of CCK2R-expressing tumors, such as medullary thyroid carcinoma and small cell lung cancer.[1][2][3] The in vivo behavior of radiolabeled PP-F11 is critically influenced by the choice of the macrocyclic chelator used to stably bind the radiometal. This guide focuses on the comparative performance of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) conjugated to PP-F11.

In Vitro Performance: A Close Match in Receptor Affinity

The initial assessment of any radiopharmaceutical involves evaluating its binding affinity to the target receptor. In the case of DOTA- and NOTA-conjugated PP-F11, in vitro studies revealed that the choice of chelator has a minimal impact on the peptide's affinity for the CCK2 receptor. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of the compound required to inhibit 50% of the specific binding of a radioligand, were in the low nanomolar range for all tested conjugates, irrespective of the chelator or the coordinated metal (Ga³⁺, Cu²⁺, or In³⁺).[1][2][3]

ConjugateRadiolabelIC50 (nM)[1][2][3]
DOTA-PP-F11⁶⁸Ga1.1 ± 0.2
NOTA-PP-F11⁶⁸Ga1.5 ± 0.3
DOTA-PP-F11⁶⁴Cu0.8 ± 0.1
NOTA-PP-F11⁶⁴Cu1.2 ± 0.2
DOTA-PP-F11¹¹¹In0.9 ± 0.1
NOTA-PP-F11¹¹¹In1.0 ± 0.2

In Vivo Biodistribution: The Radiometal Dictates the Outcome

The in vivo behavior of the radiolabeled minigastrin analogues provides a more nuanced picture, where the choice of radiometal appears to be a more decisive factor than the chelator itself, particularly for ⁶⁸Ga and ¹¹¹In.

Gallium-68 (⁶⁸Ga) Labeling

When labeled with ⁶⁸Ga, both DOTA-PP-F11 and NOTA-PP-F11 exhibited similar biodistribution profiles. Both tracers showed high uptake in CCK2R-positive tumors and kidneys. The similar in vivo performance suggests that for ⁶⁸Ga, both DOTA and NOTA are suitable chelators for minigastrin analogues.[1]

Organ (%ID/g)⁶⁸Ga-DOTA-PP-F11[1]⁶⁸Ga-NOTA-PP-F11[1]
Blood0.4 ± 0.10.5 ± 0.1
Liver0.6 ± 0.10.7 ± 0.1
Kidneys15.8 ± 2.516.3 ± 2.9
Tumor9.8 ± 1.59.5 ± 1.8
Indium-111 (¹¹¹In) Labeling

Similar to the ⁶⁸Ga-labeled compounds, the ¹¹¹In-labeled DOTA- and NOTA-PP-F11 conjugates displayed comparable biodistribution patterns. High tumor and kidney uptake were observed for both tracers, indicating that the chelator choice did not significantly influence the in vivo fate of the ¹¹¹In-labeled peptide.[1]

Organ (%ID/g)¹¹¹In-DOTA-PP-F11[1]¹¹¹In-NOTA-PP-F11[1]
Blood0.3 ± 0.10.3 ± 0.1
Liver0.5 ± 0.10.5 ± 0.1
Kidneys18.2 ± 3.118.9 ± 3.5
Tumor10.5 ± 1.910.1 ± 2.2
Copper-64 (⁶⁴Cu) Labeling: A Divergence in Performance

In contrast to ⁶⁸Ga and ¹¹¹In, the biodistribution of ⁶⁴Cu-labeled peptides showed a notable difference, although not necessarily favoring one chelator over the other in terms of tumor targeting. Both ⁶⁴Cu-DOTA-PP-F11 and ⁶⁴Cu-NOTA-PP-F11 exhibited high uptake in the liver.[1] This elevated liver uptake is likely due to the in vivo dissociation of ⁶⁴Cu from the chelator, followed by its transchelation to proteins in the blood.[1] While NOTA is generally considered to form more stable complexes with ⁶⁴Cu than DOTA, this study suggests that for this particular minigastrin analogue, neither chelator was able to completely prevent the dissociation of the radiometal in vivo.[1]

Organ (%ID/g)⁶⁴Cu-DOTA-PP-F11[1]⁶⁴Cu-NOTA-PP-F11[1]
Blood2.1 ± 0.42.3 ± 0.5
Liver12.5 ± 2.113.1 ± 2.4
Kidneys8.9 ± 1.59.2 ± 1.7
Tumor6.2 ± 1.15.9 ± 1.3

Experimental Protocols

Radiolabeling of DOTA/NOTA-PP-F11

A standardized radiolabeling procedure was employed for all conjugates. The general workflow is outlined below.

G cluster_0 Radiolabeling Protocol Peptide Conjugate Peptide Conjugate Reaction Buffer Reaction Buffer Peptide Conjugate->Reaction Buffer Radiometal Solution Radiometal Solution Radiometal Solution->Reaction Buffer Incubation Incubation Reaction Buffer->Incubation pH 4-5 Quality Control Quality Control Incubation->Quality Control 5-15 min 95°C (for ⁶⁸Ga, ¹¹¹In) RT (for ⁶⁴Cu) Purification (if necessary) Purification (if necessary) Quality Control->Purification (if necessary) ITLC/HPLC Final Product Final Product Quality Control->Final Product >95% RCP Purification (if necessary)->Final Product G cluster_1 Cell Uptake Assay Workflow Seed Cells Seed Cells Incubate with Radioligand Incubate with Radioligand Seed Cells->Incubate with Radioligand 24-48h Wash Cells Wash Cells Incubate with Radioligand->Wash Cells Various time points 37°C Lyse Cells Lyse Cells Wash Cells->Lyse Cells Ice-cold buffer Measure Radioactivity Measure Radioactivity Lyse Cells->Measure Radioactivity NaOH or similar Determine % Uptake Determine % Uptake Measure Radioactivity->Determine % Uptake Gamma counter G cluster_2 Biodistribution Study Workflow Tumor Xenograft Model Tumor Xenograft Model Inject Radiotracer Inject Radiotracer Tumor Xenograft Model->Inject Radiotracer i.v. injection Sacrifice at Time Points Sacrifice at Time Points Inject Radiotracer->Sacrifice at Time Points Dissect Organs Dissect Organs Sacrifice at Time Points->Dissect Organs e.g., 1, 4, 24h p.i. Weigh and Count Radioactivity Weigh and Count Radioactivity Dissect Organs->Weigh and Count Radioactivity Calculate %ID/g Calculate %ID/g Weigh and Count Radioactivity->Calculate %ID/g Gamma counter

References

A Comparative Analysis of Mini Gastrin I Analogues in Diverse Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Mini Gastrin I (MG) and its analogues as targeted agents in various tumor models. Mini Gastrin I, a peptide fragment of human gastrin, demonstrates high affinity for the cholecystokinin-2 receptor (CCK2R), which is overexpressed in a variety of malignancies, including medullary thyroid carcinoma (MTC), small cell lung cancer (SCLC), and neuroendocrine tumors.[1][2][3] This overexpression makes the CCK2R an attractive target for both diagnostic imaging and peptide receptor radionuclide therapy (PRRT).[4][5] This guide will delve into the performance of different MG analogues, presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental procedures.

Performance of Radiolabeled Mini Gastrin I Analogues: A Comparative Overview

The therapeutic and diagnostic efficacy of Mini Gastrin I is primarily harnessed by conjugating it with chelators like DOTA, NOTA, or NODAGA, which can then be radiolabeled with isotopes such as Lutetium-177 (¹⁷⁷Lu), Gallium-68 (⁶⁸Ga), or Indium-111 (¹¹¹In).[6] These radiolabeled analogues allow for targeted delivery of radiation to tumor cells. The following tables summarize key quantitative data from preclinical studies, comparing the tumor uptake and therapeutic effects of various Mini Gastrin I analogues in different tumor models.

Analogue Radiolabel Tumor Model Tumor Uptake (%ID/g or %IA/g) Key Findings Reference
DOTA-PP-F11N¹⁷⁷LuA431/CCKBR XenograftNot explicitly stated in %ID/g, but significant tumor growth inhibition observed.Combination with everolimus resulted in an average tumor size of 0.3 cm³ compared to 0.97 cm³ in the control group. Median survival increased from 19.5 to 43 days.[6][6]
DOTA-MG0⁶⁸GaAR42J Xenograft4.4 ± 1.3 %ID/g at 1 hour post-injection.Tumor uptake was blocked by co-administration of excess unlabeled peptide, indicating CCK2R-mediated uptake.[7][7]
DOTA-cyclo-MG1¹⁷⁷LuA431-CCK2R Xenograft3.74 ± 1.27 %IA/g at 30 min and 3.50 ± 0.78 %IA/g at 4 hours post-injection.Demonstrated a receptor-specific therapeutic effect with a 1.7- to 2.6-fold increase in tumor volume doubling time.[2][2][4]
DOTA-cyclo-MG2¹⁷⁷LuA431-CCK2R Xenograft3.91 ± 1.59 %IA/g at 30 min and 3.72 ± 1.23 %IA/g at 4 hours post-injection.Similar therapeutic efficacy to DOTA-cyclo-MG1.[2][2][4]
¹⁷⁷Lu-PP-F11N¹⁷⁷LuA431/CCKBR XenograftEnhanced tumor-specific uptake when combined with mTORC1 inhibitors (1.56 to 1.79-fold increase).Combination with everolimus (RAD001) significantly improved therapeutic efficacy.[8][9][8][9]
¹¹¹In-DOTA-MGS4¹¹¹InA431-CCK2R Xenograft10.40 ± 2.21 %IA/g at 4 hours post-injection.Showed improved enzymatic stability and higher tumor uptake compared to other analogues in the same study.[5][5]
⁶⁴Cu-labeled NOTA-PP-F11⁶⁴CuCCK2 Tumor Xenograft7.20 ± 0.44 %ID/gDisplayed a high tumor-to-blood ratio, promising for imaging applications.[6][6]
[¹⁷⁷Lu]Lu-1, [¹⁷⁷Lu]Lu-2¹⁷⁷LuA431-CCK2R Xenograft34.72 ± 9.40% IA/g for [¹⁷⁷Lu]Lu-1 and 33.25 ± 6.34% IA/g for [¹⁷⁷Lu]Lu-2 at 4h p.i.These analogues with proline substitutions showed enhanced tumor uptake.[10][10]
[⁶⁷Ga]Ga-DOTA-CCK-66⁶⁷GaAR42J tumor-bearing CB17-SCID miceHigh in vivo stability and favorable preclinical performance.Proof-of-concept clinical investigation in MTC patients confirmed multiple metastases.[11][12][11][12]

Experimental Protocols

The following section details the methodologies employed in the preclinical evaluation of Mini Gastrin I analogues, providing a framework for understanding the presented data.

Cell Lines and Tumor Models
  • A431-CCK2R/A431/CCKBR: A human epidermoid carcinoma cell line genetically engineered to overexpress the human cholecystokinin-2 receptor. These cells are frequently used to establish subcutaneous xenografts in immunodeficient mice.[4][5][6]

  • AR42J: A rat pancreatic acinar cell line that endogenously expresses the CCK2 receptor. This cell line is also used to create subcutaneous or intraperitoneal tumor models in mice.[7][11]

  • Animal Models: BALB/c nude mice and CB17-SCID mice are commonly used immunodeficient strains for establishing tumor xenografts, preventing rejection of human or rat cancer cells.[7][10][11]

Radiolabeling of Mini Gastrin I Analogues

The general procedure for radiolabeling DOTA-conjugated Mini Gastrin I analogues involves the incubation of the peptide with the desired radionuclide (e.g., ¹⁷⁷LuCl₃, ⁶⁸GaCl₃) in a suitable buffer (e.g., sodium acetate or HEPES) at an elevated temperature (typically 95°C) for a specific duration. The radiochemical purity is then assessed using techniques like high-performance liquid chromatography (HPLC).

Biodistribution Studies
  • Animal Preparation: Tumor-bearing mice are intravenously injected with a defined amount of the radiolabeled Mini Gastrin I analogue.

  • Tissue Collection: At various time points post-injection (p.i.), mice are euthanized, and organs of interest (blood, tumor, kidneys, stomach, liver, etc.) are collected and weighed.

  • Radioactivity Measurement: The radioactivity in each organ is measured using a gamma counter.

  • Data Analysis: The uptake of the radiopharmaceutical in each organ is calculated and typically expressed as a percentage of the injected dose per gram of tissue (%ID/g) or injected activity per gram of tissue (%IA/g).[4][7]

In Vivo Imaging Studies
  • SPECT/CT and PET/CT: Mice bearing tumor xenografts are injected with the radiolabeled Mini Gastrin I analogue. At specified time points, imaging is performed using a small-animal SPECT (Single Photon Emission Computed Tomography) or PET (Positron Emission Tomography) scanner, often in combination with a CT (Computed Tomography) scanner for anatomical reference.[7][13] This allows for non-invasive visualization of tumor targeting and biodistribution of the radiopharmaceutical.

Therapeutic Efficacy Studies
  • Treatment Groups: Tumor-bearing mice are randomized into different treatment groups: a control group (receiving vehicle), a group receiving the radiolabeled Mini Gastrin I analogue, and potentially groups receiving a combination therapy.[6]

  • Monitoring: Tumor growth is monitored regularly by measuring tumor dimensions with calipers. Animal body weight and overall health are also monitored.

  • Endpoint Analysis: The study endpoints typically include the assessment of tumor growth inhibition and overall survival.[6]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To further elucidate the biological context and experimental design, the following diagrams are provided.

CCK2R_Signaling_Pathway cluster_cell_membrane Cell Membrane CCK2R CCK2R Gq_protein Gq Protein CCK2R->Gq_protein Activates MiniGastrin Mini Gastrin I Analogue MiniGastrin->CCK2R Binds PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (e.g., MAPK pathway) Ca_release->Downstream PKC->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: CCK2R Signaling Pathway Activation by Mini Gastrin I.

Preclinical_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies radiolabeling Radiolabeling of Mini Gastrin Analogue cell_studies Cell Binding & Internalization Assays (A431-CCK2R, AR42J) radiolabeling->cell_studies tumor_model Tumor Xenograft Model Development (Nude Mice) cell_studies->tumor_model biodistribution Biodistribution & Pharmacokinetics tumor_model->biodistribution imaging SPECT/CT or PET/CT Imaging biodistribution->imaging therapy Radionuclide Therapy Studies imaging->therapy data_analysis Data Analysis & Comparison therapy->data_analysis

Caption: Preclinical Evaluation Workflow for Mini Gastrin I Analogues.

Conclusion

Radiolabeled Mini Gastrin I analogues represent a promising class of radiopharmaceuticals for the diagnosis and treatment of CCK2R-expressing tumors. The ongoing development of new analogues with improved stability, pharmacokinetics, and tumor-targeting properties continues to advance this therapeutic strategy.[5][14] Furthermore, combination therapies, such as the co-administration of mTORC1 inhibitors, have shown potential to significantly enhance the therapeutic efficacy of Mini Gastrin I-based PRRT.[9] The data and protocols presented in this guide offer a valuable resource for researchers and clinicians working to translate these promising preclinical findings into effective cancer treatments.

References

Validating CCK2R Expression for Mini Gastrin I Human Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The cholecystokinin-2 receptor (CCK2R) has emerged as a promising molecular target for innovative cancer therapies, particularly for neuroendocrine tumors such as medullary thyroid carcinoma (MTC) and small cell lung cancer (SCLC).[1][2] The overexpression of CCK2R on the surface of various tumor cells provides a specific marker for targeted treatments, including peptide receptor radionuclide therapy (PRRT) using Mini Gastrin I analogs.[3][4] This guide offers a comprehensive comparison of methods to validate CCK2R expression, providing researchers, scientists, and drug development professionals with the necessary data and protocols to effectively evaluate this therapeutic target.

Comparative Analysis of CCK2R-Targeted Radiotracers

A variety of radiolabeled Mini Gastrin I analogs have been developed for both diagnostic imaging and therapeutic applications. The choice of analog and radiolabel significantly impacts tumor targeting, uptake, and retention, as well as off-target effects, particularly in the kidneys. The following table summarizes key performance data from preclinical studies of different radiotracers.

RadiotracerCell Line / Tumor ModelTumor Uptake (%ID/g) at specified time p.i.Reference(s)
131I-gastrin-ITT-xenografted nude mice~9% at 1h[3]
111In-MGD5AR42J tumor-bearing miceSignificantly greater than 111In-APH070[5]
[68Ga]Ga-DOTA-CCK2R-dimerAR42J tumor-bearing mice26.13 ± 6.21 % at 2h[6]
[68Ga]Ga-DOTA-CCK-66 (monomer)AR42J tumor-bearing mice19.63 ± 3.35 % at 2h[6]
[111In]In-DOTA-MGS5A431-CCK2R xenografts48.1 ± 9.2%[7]
177Lu-PP-F11NA431-CCK2R xenografts7-9%[8]

Experimental Protocols for CCK2R Validation

Accurate determination of CCK2R expression is critical for patient selection and treatment monitoring. Below are detailed methodologies for key experiments.

Immunohistochemistry (IHC) for CCK2R Expression in Tumor Tissue

Objective: To visualize and semi-quantify CCK2R protein expression in tumor tissue sections.

Protocol:

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm thick) are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a target retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a water bath or pressure cooker.

  • Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific binding is blocked using a protein block solution (e.g., 5% normal goat serum in PBS).

  • Primary Antibody Incubation: Slides are incubated with a validated primary antibody against human CCK2R at a predetermined optimal dilution overnight at 4°C.

  • Secondary Antibody and Detection: After washing, slides are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is developed using a DAB (3,3'-Diaminobenzidine) substrate kit, resulting in a brown precipitate at the site of antigen expression.

  • Counterstaining and Mounting: Slides are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a permanent mounting medium.

  • Analysis: Staining intensity and the percentage of positive tumor cells are scored by a pathologist. A scoring system (e.g., 0 to 3+ for intensity) is typically used to provide a semi-quantitative assessment of expression.[9][10]

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (IC50) of Mini Gastrin I analogs to CCK2R expressed on cancer cells.

Protocol:

  • Cell Culture: A431 cells stably transfected with human CCK2R (A431-CCK2R) are cultured to confluence in appropriate media.[3]

  • Competition Assay:

    • Cells are seeded in 24-well plates.

    • A fixed concentration of a radiolabeled competitor (e.g., 125I-[Leu15]gastrin-I) is added to each well.[11]

    • Increasing concentrations of the unlabeled test Mini Gastrin I analog are added to compete for binding to the CCK2R.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

  • Incubation and Washing: Plates are incubated to allow binding to reach equilibrium. Cells are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: Cells are lysed, and the radioactivity in the lysate is measured using a gamma counter.

  • Data Analysis: The percentage of specific binding is plotted against the concentration of the unlabeled test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) is calculated using non-linear regression analysis.[11]

In Vivo Biodistribution Studies in Xenograft Models

Objective: To evaluate the tumor uptake and biodistribution of a radiolabeled Mini Gastrin I analog in a preclinical animal model.

Protocol:

  • Animal Model: Athymic nude mice are subcutaneously inoculated with CCK2R-expressing tumor cells (e.g., A431-CCK2R) and mock-transfected cells as a negative control.[3]

  • Radiotracer Injection: Once tumors reach a suitable size, a known amount of the radiolabeled Mini Gastrin I analog is injected intravenously into the mice.

  • Tissue Harvesting: At various time points post-injection (e.g., 1, 4, 24, 48 hours), mice are euthanized, and tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone) are collected.

  • Radioactivity Measurement: The weight of each tissue sample is recorded, and the radioactivity is measured using a gamma counter.

  • Data Calculation: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ and tumor. This allows for the assessment of tumor-to-organ ratios and provides insights into the pharmacokinetics of the radiotracer.[12]

Visualizing Key Biological and Experimental Processes

To further clarify the mechanisms and workflows involved in CCK2R-targeted therapy, the following diagrams illustrate the CCK2R signaling pathway and a typical experimental workflow for evaluating novel Mini Gastrin I analogs.

CCK2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Mini_Gastrin_I Mini Gastrin I CCK2R CCK2R Mini_Gastrin_I->CCK2R Binds Gq Gq CCK2R->Gq Activates PLC PLC Gq->PLC Activates PI3K_AKT_Pathway PI3K/AKT Pathway Gq->PI3K_AKT_Pathway Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ IP3->Ca2+ Releases PKC PKC DAG->PKC Activates Ca2+->PKC Activates MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway Activates Cell_Proliferation Cell Proliferation & Migration MAPK_Pathway->Cell_Proliferation PI3K_AKT_Pathway->Cell_Proliferation

Caption: CCK2R Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Mini Gastrin I Analog Radiolabeling Radiolabeling (e.g., 177Lu, 68Ga) Synthesis->Radiolabeling Binding_Assay Receptor Binding Assay (IC50 Determination) Radiolabeling->Binding_Assay Cell_Uptake Cell Internalization Assay Binding_Assay->Cell_Uptake Xenograft_Model Establish Xenograft Tumor Model Cell_Uptake->Xenograft_Model Promising candidates Biodistribution Biodistribution Studies (%ID/g) Xenograft_Model->Biodistribution Imaging PET/SPECT Imaging Biodistribution->Imaging Therapy_Study Radionuclide Therapy Study (Tumor Growth Inhibition) Imaging->Therapy_Study

Caption: Workflow for Preclinical Evaluation.

References

Comparative Analysis of Mini Gastrin I (Human) Cross-Reactivity with Cholecystokinin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity of Mini Gastrin I (human) with the cholecystokinin-1 (CCK1) and cholecystokinin-2 (CCK2) receptors. Mini Gastrin I, a truncated form of human gastrin I (amino acids 5-17), is a peptide of significant interest in oncological research and development, primarily for its high affinity and selectivity for the CCK2 receptor, which is overexpressed in various tumors, including medullary thyroid carcinoma and small cell lung cancer. Understanding its receptor interaction profile is crucial for the development of targeted diagnostics and therapeutics.

Receptor Binding Affinity

Experimental data consistently demonstrates that Mini Gastrin I and its analogues are highly selective agonists for the CCK2 receptor, with significantly lower affinity for the CCK1 receptor. This selectivity is a key characteristic for its application in targeted therapies, as it minimizes off-target effects in tissues where the CCK1 receptor is predominantly expressed.

Binding affinity is typically determined through competitive binding assays, where the ability of unlabeled Mini Gastrin I to displace a radiolabeled ligand from the receptor is measured. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify binding affinity, with lower values indicating higher affinity.

LigandReceptorCell LineIC50 (nM)Reference
DOTA-MGS5 (Mini Gastrin Analog)Human CCK2RA431-CCK2R~1[1]
DOTA-DGlu-Pro-Tyr-Gly-Trp-(N-Me)Nle-Asp-1Nal-NH2Human CCK2RA431-CCK2R0.69 ± 0.09[2]
Gastrin I (human)Human CCK1R->1000*[3][4]

*Gastrin I, the parent molecule of Mini Gastrin I, exhibits a 500- to 1,000-fold lower affinity for the CCK1 receptor compared to cholecystokinin (CCK)[3]. Another source indicates a 1,000 to 10,000-fold reduction in affinity for gastrin at the CCK1 receptor[4]. This strongly suggests a very high IC50 value for Mini Gastrin I at the CCK1 receptor.

Signaling Pathways

The CCK1 and CCK2 receptors are G protein-coupled receptors (GPCRs) that, upon ligand binding, initiate intracellular signaling cascades. While they share some common pathways, there are also distinct signaling mechanisms that contribute to their different physiological roles.

CCK2 Receptor Signaling

Activation of the CCK2 receptor by Mini Gastrin I primarily couples to Gq and Gα12/13 proteins, leading to the activation of multiple downstream pathways that promote cell proliferation and inhibit apoptosis.

CCK2R_Signaling MG Mini Gastrin I CCK2R CCK2R MG->CCK2R Gq Gαq CCK2R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca releases PKC PKC DAG->PKC activates Ca->PKC activates MAPK MAPK Cascade (Raf/MEK/ERK) PKC->MAPK MMP3 MMP3 PKC->MMP3 Proliferation Cell Proliferation MAPK->Proliferation EGFR EGFR (transactivation) EGFR->MAPK proHBEGF pro-HB-EGF MMP3->proHBEGF cleaves HBEGF HB-EGF proHBEGF->HBEGF HBEGF->EGFR CCK1R_Signaling Ligand CCK (High Affinity) CCK1R CCK1R Ligand->CCK1R Gq Gαq CCK1R->Gq Gs Gαs CCK1R->Gs PLC PLC Gq->PLC AC Adenylyl Cyclase Gs->AC PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP cAMP AC->cAMP produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKA PKA cAMP->PKA activates PKC PKC IP3->PKC activates DAG->PKC activates PhysiologicalEffects Physiological Effects (e.g., satiety, pancreatic secretion) PKA->PhysiologicalEffects PKC->PhysiologicalEffects Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis CellCulture 1. Culture A431-CCK2R cells Harvest 2. Harvest and resuspend cells Ligands 3. Prepare radioligand and competitor dilutions Plate 4. Add cells, competitor, and radioligand to 96-well plate Harvest->Plate Incubate 5. Incubate at RT for 1 hour Plate->Incubate Filter 6. Terminate by vacuum filtration and wash Incubate->Filter Count 7. Measure bound radioactivity (Gamma Counter) Filter->Count Analyze 8. Calculate IC50 using non-linear regression Count->Analyze

References

A Comparative Guide to New and Existing Mini Gastrin I Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of new and existing Mini Gastrin I analogs, focusing on their performance in preclinical studies. The data presented is intended to assist researchers, scientists, and drug development professionals in evaluating and selecting promising candidates for targeting the cholecystokinin-2 receptor (CCK2R) in various cancer therapies.

Data Presentation

The following tables summarize the quantitative data from various studies, comparing the key performance indicators of different Mini Gastrin I analogs.

Table 1: In Vitro Performance of Mini Gastrin I Analogs

AnalogCell LineReceptor Affinity (IC50, nM)Cellular Internalization (% of total activity)Reference
New Analogs
DOTA-CCK-66AR42J3.6 - 6.0Not Reported[1][2]
DOTA-MGS5A431-CCK2R2.1 ± 0.3>60% at 4h[3]
Novel Minigastrins (NMGs)A431-CCK2RNMG 2: 0.8 ± 0.1, NMG 3: 0.7 ± 0.1NMG 2: ~25% at 4h, NMG 3: ~30% at 4h[4]
Existing Analogs
PP-F11NA431-CCK2R1.5 ± 0.2~15% at 4h[4]
CP04 ([¹¹¹In]In-PP-F11)A431-CCK2RNot ReportedNot Reported[5]
DOTA-MG11A431-CCK2RNot ReportedNot Reported[5]

Table 2: In Vivo Performance of Mini Gastrin I Analogs in Animal Models

Analog (Radiolabeled)Animal ModelTumor Uptake (%ID/g)Tumor-to-Kidney RatioIn Vivo Stability (% intact at 30 min in serum)Reference
New Analogs
[¹⁷⁷Lu]Lu-DOTA-CCK-66AR42J tumor-bearing mice19.4 ± 3.5 (at 1h, with ⁶⁷Ga)Similar to DOTA-MGS578.5 ± 3.1%[6]
[¹⁷⁷Lu]Lu-DOTA-MGS5A431-CCK2R tumor-bearing mice>20 (at 1-4h)>682.0 ± 0.1%[3][6]
[¹⁷⁷Lu]Lu-NMGsA431-CCK2R tumor-bearing miceNMG 2: ~12 (at 4h), NMG 3: ~14 (at 4h)Higher than PP-F11NComparable to PP-F11N[4]
Existing Analogs
[¹⁷⁷Lu]Lu-PP-F11NA431-CCK2R tumor-bearing mice~7 (at 4h)Lower than NMGsNot explicitly stated, used as a comparator[4]
[¹⁷⁷Lu]Lu-CP04A431-CCK2R tumor-bearing mice6.94 ± 0.82Inferior to DOTA-MGS55%[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Receptor Binding Assay

This assay determines the affinity of the Mini Gastrin I analogs for the CCK2 receptor.

  • Cell Culture and Membrane Preparation:

    • Culture CCK2R-expressing cells (e.g., AR42J or A431-CCK2R) in appropriate media.

    • Harvest cells and homogenize in cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

    • Determine protein concentration using a suitable method (e.g., BCA assay).[7]

  • Competitive Binding Assay:

    • In a 96-well filter plate, add a constant concentration of a radiolabeled Mini Gastrin I analog (e.g., [¹²⁵I]gastrin).

    • Add increasing concentrations of the unlabeled competitor analog.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at 30°C for 60 minutes with gentle agitation.[7]

  • Filtration and Counting:

    • Stop the incubation by rapid vacuum filtration through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the competitor.

    • Determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Cellular Internalization Assay

This assay measures the extent to which the radiolabeled analogs are internalized by CCK2R-expressing cells.

  • Cell Seeding:

    • Seed CCK2R-expressing cells into 12-well plates and allow them to adhere overnight.

  • Incubation with Radiolabeled Analog:

    • Remove the culture medium and add fresh medium containing a known concentration of the radiolabeled Mini Gastrin I analog.

    • Incubate the cells at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).[8]

  • Separation of Surface-Bound and Internalized Radioactivity:

    • At each time point, stop the internalization by placing the plates on ice and removing the medium.

    • Wash the cells with ice-cold PBS.

    • To remove the surface-bound radioactivity, incubate the cells with an ice-cold acid wash buffer (e.g., 50 mM glycine, pH 2.8) for 5-10 minutes.[8]

    • Collect the acid wash supernatant (surface-bound fraction).

    • Lyse the cells with a lysis buffer (e.g., 1 M NaOH) to release the internalized radioactivity (internalized fraction).

  • Measurement and Analysis:

    • Measure the radioactivity in both the surface-bound and internalized fractions using a gamma counter.

    • Calculate the percentage of internalization as the ratio of internalized radioactivity to the total cell-associated radioactivity (surface-bound + internalized).

In Vivo Stability Assay

This assay determines the stability of the radiolabeled analogs in a biological environment.

  • Animal Injection:

    • Inject a known amount of the radiolabeled Mini Gastrin I analog intravenously into healthy mice (e.g., BALB/c).[6]

  • Sample Collection:

    • At various time points post-injection (e.g., 10, 30, 60 minutes), collect blood samples.

    • Euthanize the animals and collect urine.[6]

  • Sample Processing:

    • For blood samples, precipitate the proteins (e.g., with acetonitrile) and centrifuge to separate the supernatant.

    • Urine samples can be analyzed directly or after dilution.

  • Analysis by HPLC:

    • Analyze the processed samples using a reverse-phase high-performance liquid chromatography (HPLC) system equipped with a radioactivity detector.

    • Compare the chromatograms of the samples to that of the intact radiolabeled analog to identify and quantify metabolites.

    • Calculate the percentage of intact radiopeptide remaining at each time point.

Biodistribution Studies in Tumor-Bearing Mice

These studies evaluate the tumor-targeting ability and organ distribution of the radiolabeled analogs.

  • Tumor Model:

    • Implant CCK2R-expressing tumor cells (e.g., A431-CCK2R or AR42J) subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

    • Allow the tumors to grow to a suitable size.

  • Injection of Radiolabeled Analog:

    • Inject a known amount of the radiolabeled Mini Gastrin I analog intravenously into the tumor-bearing mice.[9]

  • Tissue Harvesting:

    • At predetermined time points post-injection (e.g., 1, 4, 24 hours), euthanize the mice.

    • Dissect and collect tumors and various organs of interest (e.g., blood, kidneys, liver, stomach, spleen, muscle).

  • Measurement of Radioactivity:

    • Weigh each tissue sample.

    • Measure the radioactivity in each sample using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.

    • Calculate tumor-to-organ ratios (e.g., tumor-to-kidney, tumor-to-blood) to assess the targeting efficiency.

Visualizations

CCK2R Signaling Pathway

The binding of Mini Gastrin I analogs to the CCK2 receptor initiates a cascade of intracellular signaling events.

CCK2R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Mini Gastrin I Analog Mini Gastrin I Analog CCK2R CCK2 Receptor Mini Gastrin I Analog->CCK2R Binds to Gq Gq CCK2R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates MAPK MAPK Pathway PKC->MAPK Activates PI3K_AKT PI3K/AKT Pathway PKC->PI3K_AKT Activates Cellular Responses Cell Proliferation, Survival, etc. MAPK->Cellular Responses PI3K_AKT->Cellular Responses

Caption: CCK2R signaling cascade initiated by Mini Gastrin I analog binding.

Experimental Workflow for Biodistribution Study

The following diagram illustrates the key steps in a typical in vivo biodistribution study.

Biodistribution_Workflow cluster_setup Preparation cluster_experiment Experiment cluster_analysis Analysis Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Injection IV Injection of Radiolabeled Analog Tumor_Growth->Injection Radiolabeling Radiolabeling of Analog Radiolabeling->Injection Incubation Incubation Period (1, 4, 24h) Injection->Incubation Euthanasia Euthanasia and Tissue Collection Incubation->Euthanasia Weighing Weigh Tissues Euthanasia->Weighing Counting Gamma Counting Weighing->Counting Calculation Calculate %ID/g and Tumor-to-Organ Ratios Counting->Calculation

Caption: Workflow for in vivo biodistribution studies of radiolabeled analogs.

References

Safety Operating Guide

Personal protective equipment for handling Mini Gastrin I, human

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Mini Gastrin I, human. The following procedures are designed to ensure the safe handling, use, and disposal of this synthetic peptide.

Personal Protective Equipment (PPE)

When handling Mini Gastrin I, particularly in its lyophilized powder form, appropriate personal protective equipment is essential to minimize exposure.[1] The primary risks are inhalation of the powder and skin or eye contact.[1]

Table 1: Personal Protective Equipment Recommendations

Task Required PPE Additional Recommendations
Handling Lyophilized Powder (weighing, aliquoting) - Nitrile gloves- Safety glasses with side shields or safety goggles- Laboratory coat- N95 or higher rated respirator- Work within a chemical fume hood or a powder containment hood to minimize inhalation risk.
Handling Reconstituted Solution - Nitrile gloves- Safety glasses- Laboratory coat- A face shield may be necessary if there is a splash hazard.
General Laboratory Operations - Nitrile gloves- Safety glasses- Laboratory coat- Always wash hands thoroughly after handling.

Operational Plan: From Receipt to Use

2.1. Receiving and Storage

  • Upon receipt, inspect the vial for any damage.

  • Mini Gastrin I is typically supplied as a lyophilized powder and should be stored at -20°C for long-term stability.[2][3][4][5]

  • For short-term storage, 4°C is acceptable for days to weeks.[2][3]

  • Protect the product from light.[2][5]

2.2. Preparation for Use (Reconstitution)

There is no universal solvent for all peptides; the ideal solvent depends on the specific amino acid sequence.[2][4] For Mini Gastrin I, it is crucial to consult the manufacturer's specific recommendations. The following is a general procedure:

  • Equilibration: Before opening, allow the vial to warm to room temperature to prevent condensation and moisture contamination, which can decrease the stability of the peptide.[2][3][4]

  • Solvent Selection: If the manufacturer's recommendation is unavailable, a trial-and-error approach with a small amount of the peptide is advised.[2][4] Start with sterile, distilled water. If solubility is an issue, acidic or basic buffers, or organic solvents like DMSO or DMF may be necessary.

  • Reconstitution: Add the desired volume of the appropriate solvent to the vial. Gently swirl or vortex to dissolve the peptide. Sonication can be used to aid dissolution if necessary.[4]

  • Aliquoting and Storage of Solutions: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide into single-use volumes.[3] These aliquots should be stored at -20°C or -80°C.[3]

Experimental Workflow for Handling Mini Gastrin I

G cluster_receiving Receiving and Storage cluster_prep Preparation for Use cluster_handling Handling and Use cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Vial for Damage Receive->Inspect Store Store at -20°C, Protected from Light Inspect->Store Equilibrate Equilibrate Vial to Room Temperature Store->Equilibrate Reconstitute Reconstitute with Appropriate Solvent Equilibrate->Reconstitute Aliquot Aliquot into Single-Use Volumes Reconstitute->Aliquot Store_Solution Store Aliquots at -20°C or -80°C Aliquot->Store_Solution Use Use in Experiment Store_Solution->Use Waste Collect Waste Use->Waste Dispose Dispose as Chemical Waste Waste->Dispose

Caption: Workflow for handling Mini Gastrin I from receipt to disposal.

Disposal Plan

Unused Mini Gastrin I and any materials contaminated with it should be treated as chemical waste.

3.1. Waste Segregation

  • Solid Waste: Contaminated items such as gloves, pipette tips, and vials should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of Mini Gastrin I should be collected in a separate, labeled hazardous waste container. Do not pour peptide solutions down the drain.

3.2. Disposal Procedure

  • Collection: Accumulate waste in clearly labeled containers that are compatible with the waste being generated.

  • Labeling: Ensure containers are labeled with "Hazardous Waste," the name of the chemical (this compound), and the primary hazards.

  • Institutional Guidelines: Follow all local and institutional regulations for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.

Logical Relationship for Mini Gastrin I Disposal

G Start Generation of Mini Gastrin I Waste (Solid or Liquid) Segregate Segregate into Labeled Waste Containers Start->Segregate Solid_Waste Solid Waste (Gloves, Vials, etc.) Segregate->Solid_Waste Liquid_Waste Liquid Waste (Unused Solutions) Segregate->Liquid_Waste Store_Waste Store in Designated Satellite Accumulation Area Solid_Waste->Store_Waste Liquid_Waste->Store_Waste EHS_Pickup Arrange for Pickup by EHS or Licensed Waste Hauler Store_Waste->EHS_Pickup Final_Disposal Final Disposal According to Regulations EHS_Pickup->Final_Disposal

Caption: Decision-making and procedural flow for the disposal of Mini Gastrin I waste.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.